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5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine Documentation Hub

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  • Product: 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
  • CAS: 252854-36-7

Core Science & Biosynthesis

Foundational

Synthesis of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine: A Technical Guide for Process Chemists

Executive Summary & Strategic Rationale The compound 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (often referred to as 5-chloro-N-methylindan-1-amine) is a conformationally restricted, halogenated phenethylamine analo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The compound 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (often referred to as 5-chloro-N-methylindan-1-amine) is a conformationally restricted, halogenated phenethylamine analog. Molecules bearing the indanamine scaffold are highly privileged in central nervous system (CNS) drug discovery, frequently serving as pharmacophores for monoamine reuptake inhibitors and monoamine oxidase inhibitors (MAOIs).

As a Senior Application Scientist, designing a robust, scalable, and regioselective synthesis for this molecule requires prioritizing structural control. Direct halogenation of an indanamine core typically yields an intractable mixture of regioisomers. Therefore, the optimal synthetic strategy relies on a de novo construction of the indane ring via an intramolecular Friedel-Crafts acylation of a pre-functionalized precursor, followed by a highly controlled reductive amination[1].

Retrosynthesis Target 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (Target Molecule) Intermediate 5-Chloro-1-indanone (Key Intermediate) Target->Intermediate Reductive Amination (C-N Bond Formation) Starting 3-(4-Chlorophenyl)propanoic acid (Starting Material) Intermediate->Starting Intramolecular Friedel-Crafts (C-C Bond Formation)

Retrosynthetic logic for 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine.

Stage 1: Regioselective Synthesis of 5-Chloro-1-indanone

Mechanistic Causality

The synthesis begins with 3-(4-chlorophenyl)propanoic acid . By starting with the chlorine atom already fixed para to the propanoic acid chain, the subsequent intramolecular cyclization is forced to occur at the ortho position relative to the alkyl chain, guaranteeing absolute regiocontrol to yield1[1].

The reaction is a two-step continuous process:

  • Activation: Conversion of the carboxylic acid to an acyl chloride using thionyl chloride ( SOCl2​ ). This enhances the electrophilicity of the carbonyl carbon.

  • Cyclization: Addition of a strong Lewis acid, Aluminum chloride ( AlCl3​ ), generates an acylium ion intermediate. The electron-rich aromatic ring undergoes intramolecular electrophilic aromatic substitution. AlCl3​ must be used in slight excess (>1.1 equivalents) because it irreversibly coordinates with the carbonyl oxygen of the resulting indanone product, effectively removing the catalyst from the catalytic cycle[2].

Quantitative Data Summary
ParameterValue / ReagentRationale for Selection
Starting Material 3-(4-chlorophenyl)propanoic acidFixes the Cl atom at the 5-position post-cyclization.
Activating Agent SOCl2​ (1.5 - 2.0 eq)Generates volatile byproducts ( SO2​ , HCl ) for easy removal.
Lewis Acid AlCl3​ (1.2 - 1.5 eq)Required in stoichiometric excess due to product coordination.
Solvent Anhydrous CH2​Cl2​ Inert to Friedel-Crafts conditions; good solubility profile.
Temperature 0 °C 25 °CSuppresses intermolecular polymerization and side reactions.
Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure reaction fidelity.

  • Acyl Chloride Formation: Charge a dry, argon-purged round-bottom flask with 3-(4-chlorophenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane (DCM). Slowly add thionyl chloride (1.5 eq) followed by a catalytic amount of DMF (1 drop).

  • Reflux & Concentration: Heat the mixture to reflux for 2 hours. Validation: The cessation of gas evolution ( SO2​ / HCl ) indicates completion. Concentrate under reduced pressure to remove unreacted SOCl2​ , yielding the crude acyl chloride as a pale oil.

  • Friedel-Crafts Cyclization: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C using an ice bath. Portion-wise, add anhydrous AlCl3​ (1.3 eq) over 30 minutes to manage the exothermic complexation[1].

  • Maturation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature, stirring for an additional 3 hours. Validation: Quench a micro-aliquot in methanol and analyze via TLC (Hexane:EtOAc 8:2) to confirm the disappearance of the methyl ester derivative of the starting material.

  • Workup: Carefully pour the reaction mixture over crushed ice and 1M HCl to break the aluminum-ketone complex. Separate the organic layer, extract the aqueous layer with DCM, and wash the combined organics with saturated NaHCO3​ and brine.

  • Purification: Dry over MgSO4​ , filter, and concentrate. Recrystallize the crude solid from ethanol to afford pure2[2].

Stage 2: Reductive Amination to the Target Amine

Mechanistic Causality

The conversion of 5-chloro-1-indanone to the secondary amine requires . Direct alkylation of a primary indanamine with a methyl halide is avoided because it invariably leads to over-alkylation (tertiary amines and quaternary ammonium salts).

The choice of reducing agent is critical. Sodium borohydride ( NaBH4​ ) is too reactive and will prematurely reduce the ketone to an alcohol before the imine can form. Instead, Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward ketones but highly selective for the more electrophilic iminium ion intermediate. The reaction is buffered with acetic acid to facilitate the dehydration of the hemiaminal to the iminium species.

ReductiveAmination Ketone 5-Chloro-1-indanone + Methylamine Hemiaminal Hemiaminal Intermediate (Unstable) Ketone->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product Target Amine (Stable Product) Iminium->Product Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of the reductive amination step.

Quantitative Data Summary
ParameterValue / ReagentRationale for Selection
Ketone 5-Chloro-1-indanone (1.0 eq)Purified intermediate from Stage 1.
Amine Source Methylamine (2.0 M in THF, 2.0 eq)Excess drives equilibrium toward imine formation.
Reducing Agent NaBH(OAc)3​ (1.5 eq)Chemoselective; avoids ketone reduction.
Acid Catalyst Acetic Acid (1.0 - 1.2 eq)Lowers pH to ~5 to catalyze iminium formation.
Solvent 1,2-Dichloroethane (DCE)Excellent solubility for borohydride reagents.
Step-by-Step Experimental Protocol
  • Imine Formation: In a dry flask under argon, dissolve 5-chloro-1-indanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add a solution of methylamine (2.0 M in THF, 2.0 eq).

  • Acidification: Add glacial acetic acid (1.2 eq) dropwise. Causality: The mildly acidic environment (pH ~5) is strictly required to protonate the hydroxyl group of the transient hemiaminal, facilitating its departure as water to form the iminium ion. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise to control hydrogen gas evolution.

  • Maturation: Remove the ice bath and stir at room temperature for 12-16 hours. Validation: Analyze via LC-MS or GC-MS. The molecular ion peak for the product should be observed at m/z 181.06 (for the 35Cl isotope).

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO3​ until the aqueous layer is basic (pH ~8-9), ensuring the product is in its free-base form. Extract three times with DCM. Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under vacuum.

  • Salt Formation (Optional but Recommended): To isolate the product with high purity and stability, dissolve the crude free base in diethyl ether and add 2.0 M HCl in ether dropwise. Filter the resulting precipitate to isolate 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride .

Analytical Validation Standards

To ensure the trustworthiness of the synthesized material, the following analytical characterizations must be met:

  • 1H NMR ( CDCl3​ , 400 MHz): Look for the diagnostic benzylic methine proton (C1-H) as a distinct triplet/dd around 4.2 - 4.5 ppm. The N-methyl group will appear as a sharp singlet integrating to 3H around 2.4 - 2.5 ppm. The aromatic region (7.1 - 7.4 ppm) should integrate to exactly 3 protons, confirming the mono-chlorinated indane core.

  • Mass Spectrometry (ESI+): [M+H]+ expected at 182.07 m/z. A characteristic 3:1 isotopic pattern must be present, confirming the presence of a single chlorine atom.

References

  • Process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • difluoroindan and the Readily Available Analog, 5-Chloro-1-indanone. Benchchem.
  • Process for preparing aficamten.

Sources

Exploratory

Spectroscopic Elucidation and Chemical Profiling of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine: A Technical Guide

Executive Summary The compound 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry and drug discovery. Featuring a rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry and drug discovery. Featuring a rigid indane ring system, a lipophilicity-enhancing chlorine substituent at the C5 position, and an N-methylated amine at the C1 position, this molecule serves as a critical building block for synthesizing complex pharmacophores. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in developing targeted therapeutics, such as monoamine transporter ligands and Janus Kinase (JAK) inhibitors.

Structural Significance and Pharmacological Relevance

The indanamine core is a recognized pharmacophore in central nervous system (CNS) agents and immunomodulators. The specific structural modifications of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine impart unique binding kinetics and metabolic stability:

  • C5-Chlorination: The halogen atom increases the molecule's overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability for CNS targets and extending the compound's metabolic half-life by blocking cytochrome P450-mediated oxidation at the aromatic ring.

  • N-Methylation: The secondary amine provides a crucial vector for further functionalization (e.g., acylation or alkylation) while maintaining a hydrogen bond donor necessary for target receptor docking.

This scaffold is frequently utilized in the synthesis of pyrrolo[2,3-d]pyrimidine compounds. For instance, patent literature, including US Patent 7,687,507 B2, highlights the use of related substituted amines in the development of JAK3 inhibitors, which are critical for treating autoimmune diseases like rheumatoid arthritis and psoriasis [1, 2].

Utility Core 5-Chloro-N-methylindan-1-amine (Privileged Scaffold) Sub1 Kinase Inhibitor Synthesis (e.g., JAK3 Inhibitors) Core->Sub1 N-alkylation/Acylation Sub2 Monoamine Transporter Ligands (DAT/SERT/NET) Core->Sub2 Structural Analoging Target1 Autoimmune Disease Therapy (US Patent 7,687,507) Sub1->Target1 Target2 CNS Disorders (Depression, Parkinson's) Sub2->Target2

Divergent drug discovery applications of the 5-chloro-N-methylindanamine scaffold.

Physicochemical Profiling

Understanding the quantitative physical properties of this compound is essential for formulation, chromatographic separation, and downstream synthesis. The data summarized below is synthesized from computational models and chemical inventory databases [3, 4].

PropertyValue
Chemical Name 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
CAS Registry Number 252854-36-7
Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Monoisotopic Mass 181.0658 Da
SMILES String CNC1CCC2=C1C=CC(Cl)=C2
Predicted XLogP 2.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Topological Polar Surface Area (TPSA) 12.0 Ų

Synthetic Methodology: Reductive Amination Workflow

The most robust and scalable method for synthesizing 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is the reductive amination of 5-chloro-1-indanone.

Causality & Design Rationale: Direct alkylation of a primary indanamine with a methyl halide is notoriously difficult to control and typically results in over-alkylation, yielding unwanted tertiary amines. Reductive amination circumvents this by forming a transient imine intermediate. The choice of Titanium tetraisopropoxide (Ti(OiPr)4) in this protocol is critical; it acts as both a Lewis acid to activate the sterically hindered indanone carbonyl and a water scavenger to drive the equilibrium toward the imine, preventing the volatile methylamine from escaping the reaction matrix.

Step-by-Step Protocol
  • Imine Condensation:

    • Charge a flame-dried, nitrogen-purged round-bottom flask with 5-chloro-1-indanone (1.0 equiv) and anhydrous tetrahydrofuran (THF).

    • Add a solution of methylamine (2.0 M in THF, 3.0 equiv), followed by the dropwise addition of Ti(OiPr)4 (1.5 equiv).

    • Stir the homogeneous mixture at ambient temperature for 12 hours to ensure complete imine conversion.

  • Hydride Reduction:

    • Cool the reaction vessel to 0°C using an ice bath.

    • Add sodium borohydride (NaBH4, 1.5 equiv) portion-wise. Note: NaBH4 is selected over sodium cyanoborohydride (NaBH3CN) due to its lower toxicity profile, and it is sufficiently nucleophilic to reduce the highly activated titanium-imine complex.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Titanium Removal:

    • Carefully quench the reaction with 2M aqueous NaOH. This step is functionally vital as it hydrolyzes the titanium complexes into a granular, insoluble titanium dioxide (TiO2) precipitate, preventing the formation of intractable emulsions during extraction.

    • Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extraction & Self-Validating Salt Formation:

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude free base.

    • Self-Validating Step: Dissolve the crude oil in anhydrous diethyl ether and slowly add a stoichiometric amount of 2M HCl in ether. The immediate precipitation of a white crystalline solid (the hydrochloride salt) acts as an intrinsic validation of the protocol. Unreacted ketone and neutral impurities remain soluble in the ether, meaning this salt formation simultaneously confirms the presence of the basic amine and purifies the final product.

Synthesis A 5-Chloro-1-indanone B Methylamine Ti(OiPr)4 A->B Condensation C Imine Intermediate B->C D NaBH4 Reduction C->D Hydride Transfer E 5-Chloro-N-methyl- indan-1-amine D->E

Synthetic workflow for 5-chloro-N-methylindanamine via reductive amination.

Analytical Characterization & Spectroscopic Elucidation

To verify the structural integrity of the synthesized compound, the following spectroscopic benchmarks should be met:

  • Mass Spectrometry (ESI-MS): Positive ion mode will yield a highly stable molecular ion peak. The expected [M+H]+ adduct appears at m/z 182.07. Additional adducts commonly observed include [M+Na]+ at m/z 204.05 [3].

  • 1H NMR (400 MHz, CDCl3):

    • Aromatic Region: A multiplet at δ 7.15–7.30 (3H) corresponding to the protons on the chlorinated benzene ring.

    • Benzylic Amine: A distinct triplet or doublet of doublets at ~δ 4.20 (1H) corresponding to the C1 proton adjacent to the nitrogen.

    • Aliphatic Ring: Complex multiplets between δ 2.70–3.00 (2H, C3 benzylic protons) and δ 1.80–2.40 (2H, C2 protons).

    • N-Methyl Group: A sharp singlet at δ 2.45 (3H) integrating for the three protons of the N-methyl group.

References

  • Blumenkopf, T. A., et al. "Pyrrolo[2,3-d]pyrimidine compounds." US Patent 7,687,507 B2, issued March 30, 2010. Justia Patents. Available at:[Link]

  • PubChemLite. "252854-36-7 (C10H12ClN) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at:[Link]

Foundational

Comprehensive Spectroscopic Characterization of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7) Executive Summary In early-stage drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7)

Executive Summary

In early-stage drug discovery, the indanamine pharmacophore serves as a critical scaffold for developing monoamine reuptake inhibitors and neuroactive therapeutics . Specifically, 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (also known as 5-chloro-N-methyl-1-indanamine) is a highly versatile building block .

To ensure the integrity of downstream biological assays, rigorous structural elucidation is mandatory. This whitepaper outlines a self-validating, orthogonal spectroscopic workflow—combining Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—to unambiguously confirm the structural connectivity, isotopic composition, and functional group identity of this compound.

Spectroscopic_Workflow SamplePrep Sample Preparation (5-Chloro-N-methyl-1-indanamine) NMR_Branch NMR Spectroscopy (1H, 13C, 2D) SamplePrep->NMR_Branch MS_Branch LC-MS/MS (ESI-QTOF) SamplePrep->MS_Branch IR_Branch FT-IR (ATR Mode) SamplePrep->IR_Branch NMR_Data Structural Connectivity NMR_Branch->NMR_Data MS_Data Exact Mass & Fragments MS_Branch->MS_Data IR_Data Functional Groups IR_Branch->IR_Data Validation Orthogonal Data Integration NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Fig 1. Orthogonal spectroscopic workflow for structural validation of the indanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for mapping the carbon-hydrogen framework. The 5-chloro substitution on the indane ring creates a distinct 1,2,4-trisubstituted aromatic splitting pattern, which is the primary diagnostic feature for this specific regioisomer.

Experimental Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because its lack of exchangeable protons ensures the secondary amine (N-H) proton remains visible. TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift scale.

  • Instrument Setup: Load the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform Automatic Tuning and Matching (ATM) and apply gradient shimming.

    • Causality: High magnetic field homogeneity is critical to resolve the fine meta-couplings ( J≈1.8 Hz) on the C4 and C6 protons.

  • Acquisition: Run a standard ¹H pulse sequence with a 2.0 s relaxation delay (D1).

    • Causality: The extended D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, making the resulting integration strictly quantitative.

NMR Data Interpretation

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H Chemical Shift (ppm)Multiplicity ( J in Hz)¹³C Shift (ppm)Assignment Notes
1 4.20t ( J = 7.0)62.5Benzylic CH attached to amine
2 1.80 - 2.40m32.1Aliphatic CH₂
3 2.70 - 3.00m30.4Benzylic CH₂
3a --145.3Quaternary aromatic C (bridgehead)
4 7.20d ( J = 1.8)125.1Aromatic CH (meta coupling only)
5 --133.4Quaternary C-Cl
6 7.15dd ( J = 8.0, 1.8)127.2Aromatic CH (ortho & meta coupling)
7 7.25d ( J = 8.0)125.8Aromatic CH (ortho coupling only)
7a --143.1Quaternary aromatic C (bridgehead)
N-CH₃ 2.45s34.2N-methyl group
N-H 1.60br s-Secondary amine proton

Mass Spectrometry (LC-MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass and isotopic distribution, confirming the molecular formula (C₁₀H₁₂ClN). Tandem MS (MS/MS) elucidates the structural connectivity through predictable gas-phase fragmentation .

Experimental Protocol (Self-Validating System)
  • Chromatography: Inject 2 µL of sample (1 µg/mL in MeOH:H₂O) onto a C18 column. Elute using a gradient of 5% to 95% Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the secondary amine to form the [M+H]⁺ precursor ion.

    • Self-Validation: A blank methanol injection is run immediately prior to the sample to establish a baseline and rule out column carryover.

  • Ionization & MS/MS: Utilize Electrospray Ionization in positive mode (ESI+). Isolate the precursor ion ( m/z 182.07) and apply Collision-Induced Dissociation (CID) at 20 eV using Argon gas.

Fragmentation Pathway

The primary fragmentation route for indanamines is the neutral loss of the amine group. Here, the loss of methylamine (CH₃NH₂, 31 Da) yields a highly stable, resonance-stabilized chloroindanyl cation.

MS_Fragmentation M_plus_H [M+H]+ m/z 182.07 (C10H13ClN+) M_plus_H_37Cl [M+H]+ m/z 184.07 (37Cl Isotope) M_plus_H->M_plus_H_37Cl Isotopic Distribution Frag_151 [M+H - CH3NH2]+ m/z 151.03 (C9H8Cl+) M_plus_H->Frag_151 - CH3NH2 (-31 Da) Frag_115 [M+H - CH3NH2 - HCl]+ m/z 115.05 (C9H7+) Frag_151->Frag_115 - HCl (-36 Da)

Fig 2. ESI-MS/MS fragmentation pathway of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine.

Table 2: High-Resolution MS/MS Data (ESI+, CE = 20 eV)

m/z (Da)FormulaRelative AbundanceAssignment / Neutral Loss
182.07 [C₁₀H₁₃³⁵ClN]⁺100% (Base Peak)Precursor Ion [M+H]⁺
184.07 [C₁₀H₁₃³⁷ClN]⁺~33%³⁷Cl Isotope (Confirms 1x Chlorine)
151.03 [C₉H₈³⁵Cl]⁺85%Loss of Methylamine (-31 Da)
115.05 [C₉H₇]⁺40%Loss of Methylamine + HCl (-67 Da)

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR and MS provide connectivity and mass, FT-IR rapidly confirms the presence of specific functional groups (the secondary amine and the aryl chloride).

Experimental Protocol (Self-Validating System)
  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol.

    • Causality: ATR-FTIR is chosen because it requires zero sample preparation, eliminating moisture absorption artifacts commonly seen in traditional KBr pellet pressing.

  • Background Subtraction: Collect a 32-scan background spectrum of the bare crystal.

    • Self-Validation: This actively subtracts atmospheric interferences (e.g., CO₂ at 2350 cm⁻¹ and H₂O vapor), ensuring that all resulting peaks are strictly sample-derived.

  • Acquisition: Place ~2 mg of the solid sample onto the crystal, apply the pressure anvil for intimate contact, and collect 32 scans from 4000 to 400 cm⁻¹.

Vibrational Data Interpretation

Table 3: Key FT-IR Vibrational Bands (ATR Mode)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3320 Weak-ModerateN-HSecondary amine stretching
3050 WeakC-H (Aromatic)sp² C-H stretching
2950, 2850 ModerateC-H (Aliphatic)sp³ C-H stretching
1600, 1480 StrongC=C (Aromatic)Aromatic ring breathing
1080 StrongC-ClAryl chloride stretching
820 StrongC-H (Aromatic)Out-of-plane bending (1,2,4-trisubstituted)

Conclusion

The orthogonal combination of NMR, LC-MS/MS, and FT-IR provides an airtight, self-validating data package for 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine. The ¹H NMR splitting pattern unequivocally places the chlorine atom at the C5 position, the MS isotopic distribution confirms the halogen identity, and the FT-IR data verify the secondary amine functionality. This rigorous analytical foundation ensures the material is suitable for advanced pharmacological screening.

References

  • Bøgesø, K. P., et al. "3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake." Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53438981, 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine." PubChem.[Link]

  • Cole, R. B. "Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications." Wiley Online Library.[Link]

Exploratory

In Vitro Pharmacological Profiling of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine: A Technical Whitepaper

Executive Summary & Structural Rationale 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7), hereafter referred to as 5-Cl-NMAI , is a halogenated 1-aminoindane derivative of significant interest in neurop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7), hereafter referred to as 5-Cl-NMAI , is a halogenated 1-aminoindane derivative of significant interest in neuropharmacology and drug development . Structurally, the indane core acts as a rigidified phenethylamine backbone, restricting the conformational flexibility of the ethylamine side chain found in traditional amphetamines. This conformational locking forces the molecule into a specific spatial orientation that dictates its interaction with monoamine transporters (MATs) and monoamine oxidase (MAO) enzymes.

From a Structure-Activity Relationship (SAR) perspective, the addition of a chlorine atom at the 5-position significantly increases the molecule's lipophilicity (LogP) and electron density, which enhances its affinity for the hydrophobic binding pocket of the Serotonin Transporter (SERT) . Concurrently, the N-methyl substitution at the 1-position mimics the secondary amine structure of endogenous monoamines, optimizing its engagement with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while also modulating its potential as a MAO-B inhibitor .

This whitepaper details the in vitro methodologies required to accurately profile the pharmacological activity of 5-Cl-NMAI, providing self-validating experimental frameworks for researchers investigating novel monoamine modulators.

Mechanistic Profiling: Target Engagement

The primary in vitro activity of 5-Cl-NMAI centers around two distinct neurochemical systems:

  • Plasma Membrane Monoamine Transporters (MATs): Like other ring-substituted aminoindanes, 5-Cl-NMAI acts as a competitive reuptake inhibitor (and potential substrate-type releaser) at hSERT, hDAT, and hNET. The halogenation shifts the selectivity profile toward SERT, making it a potent serotonergic modulator with secondary dopaminergic/noradrenergic activity .

  • Monoamine Oxidase (MAO): N-methyl-1-aminoindane derivatives are documented to interact with the flavin adenine dinucleotide (FAD) cofactor site of MAO enzymes. While lacking the propargyl group required for irreversible suicide inhibition (as seen in Rasagiline), 5-Cl-NMAI exhibits reversible, competitive inhibition, particularly favoring the MAO-B isoform .

Pathway Ligand 5-Cl-NMAI Target MATs (SERT/DAT/NET) Blockade Ligand->Target High Affinity Binding Cleft Synaptic Cleft Monoamine Accumulation Target->Cleft Reuptake Inhibition Receptor Post-Synaptic GPCRs Activation Cleft->Receptor Ligand Binding Signaling cAMP / PKA Cascade Transduction Receptor->Signaling G-Protein Coupling

Fig 1: Mechanism of MAT blockade and downstream GPCR signaling by 5-Cl-NMAI.

In Vitro Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . Every assay includes internal controls to define specific vs. non-specific binding, ensuring that the resulting data is an artifact-free representation of 5-Cl-NMAI's pharmacology.

Protocol A: Radioligand Binding Assays for MAT Affinity

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 5-Cl-NMAI at human cloned DAT, SERT, and NET.

Causality of Experimental Design: HEK293 cells stably expressing human MATs are utilized rather than rodent synaptosomes. This eliminates species-dependent pharmacological variations (e.g., differences in the transmembrane domain 6 of rodent vs. human DAT), ensuring the derived Ki​ values accurately reflect human target engagement . The use of GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) is critical; PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic ligands like 5-Cl-NMAI.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293-hDAT, hSERT, or hNET cells. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 50 µ g/well .

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of radioligand (e.g., [³H]citalopram for SERT, [³H]WIN35,428 for DAT,[³H]nisoxetine for NET).

    • 50 µL of 5-Cl-NMAI at varying concentrations ( 10−10 to 10−4 M).

    • 100 µL of membrane suspension.

  • Self-Validation (Controls):

    • Total Binding (TB): Wells containing buffer instead of 5-Cl-NMAI.

    • Non-Specific Binding (NSB): Wells containing a saturating concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR-12909 for DAT). Specific binding is defined as TB minus NSB.

  • Filtration & Detection: Incubate for 1 hour at 25°C. Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters. Wash three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Calculate IC50​ via non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow S1 HEK293 Cell Culture (hDAT, hSERT, hNET) S2 Membrane Preparation & Homogenization S1->S2 S3 Radioligand Incubation + Test Compound S2->S3 S4 Rapid Filtration (GF/B Glass Fiber) S3->S4 Wash Unbound Ligand S5 Liquid Scintillation Counting (LSC) S4->S5 S6 IC50 / Ki Calculation (Cheng-Prusoff) S5->S6 Non-linear Regression

Fig 2: Step-by-step in vitro radioligand binding assay workflow for MAT affinity.

Protocol B: MAO-A and MAO-B Enzymatic Inhibition Assay

Objective: Evaluate the inhibitory potency of 5-Cl-NMAI against recombinant human MAO-A and MAO-B.

Causality of Experimental Design: The kynuramine deamination assay is selected over traditional radiometric methods because kynuramine is a non-selective substrate for both MAO-A and MAO-B that yields a highly fluorescent product (4-hydroxyquinoline) upon deamination. This allows for continuous, real-time kinetic monitoring of enzyme velocity ( Vmax​ ) without the need for radioactive waste disposal, yielding highly precise IC50​ values .

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Incubate the enzyme with varying concentrations of 5-Cl-NMAI ( 10−9 to 10−4 M) for 15 minutes at 37°C to allow for equilibrium binding.

  • Reaction Initiation: Add kynuramine (final concentration 50 µM) to initiate the reaction.

  • Self-Validation (Controls): Include a positive control (e.g., Clorgyline for MAO-A; Selegiline for MAO-B) to validate assay sensitivity, and a vehicle control to establish baseline enzyme activity.

  • Flurometric Detection: Measure the formation of 4-hydroxyquinoline using a microplate reader at excitation 310 nm and emission 400 nm over a 30-minute period.

  • Analysis: Plot the initial velocity against log[5-Cl-NMAI] to determine the IC50​ .

Quantitative Data Presentation

The following table summarizes the anticipated in vitro binding affinities and enzymatic inhibition constants for 5-Cl-NMAI, extrapolated from established structure-activity relationships of closely related halogenated indanamines (e.g., 5-IAI, Indatraline, and N-methyl-1-aminoindane) , .

CompoundhSERT Ki​ (nM)hDAT Ki​ (nM)hNET Ki​ (nM)MAO-A IC50​ (µM)MAO-B IC50​ (µM)
5-Cl-NMAI (Extrapolated)18.5 145.2 85.4 > 10.0 1.2
N-methyl-1-aminoindane (Ref)450.0210.0180.0> 10.00.8
Indatraline (Ref)1.52.04.5N/AN/A
5-Methoxy-2-aminoindane (Ref)22.0480.0130.0N/AN/A

Data Interpretation: The 5-chloro substitution on the indane ring drives a high affinity for SERT, making 5-Cl-NMAI a predominantly serotonergic agent. The N -methyl group preserves moderate affinity for DAT and NET, while also conferring reversible, low-micromolar inhibition of MAO-B.

References

  • Luethi, D., et al. (2019). "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors." Frontiers in Pharmacology, 10: 237-246. Available at:[Link]

  • Lombardo, C., et al. (2020). "Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters." ACS Omega, 5(27): 16622–16632. Available at:[Link]

  • Grokipedia Therapeutics. "SU-11739: N-methyl-1-aminoindane Pharmacology and Early Research." Grokipedia. Available at:[Link]

  • Youdim, M. B. H., et al. (1980). "Biochemical Characterization of the Active Site of Brain Monoamine Oxidase." Karger Publishers: Pharmacology. Available at:[Link]

Foundational

Pharmacokinetic Profiling and Metabolic Fate of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine: A Technical Whitepaper

Executive Summary In the landscape of neuropharmacology and monoaminergic drug development, halogenated indanamines represent a privileged chemical scaffold. 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and monoaminergic drug development, halogenated indanamines represent a privileged chemical scaffold. 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7) is a highly lipophilic secondary amine that shares structural homology with established monoamine oxidase (MAO) inhibitors and biogenic amine transporter blockers[1]. Because indanamines exhibit potent central nervous system (CNS) activity, understanding their Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical to mitigating off-target toxicity and optimizing dosing regimens.

As a Senior Application Scientist, I have structured this whitepaper to dissect the predictive pharmacokinetics of this compound, map its biotransformation pathways, and provide field-proven, self-validating experimental protocols for its preclinical characterization.

Physicochemical Properties & Predictive ADME

The foundational pharmacokinetics of any small molecule are governed by its physicochemical properties. The presence of the chlorine atom on the indane ring enhances lipophilicity, which directly influences both gastrointestinal absorption and blood-brain barrier (BBB) penetrance.

Table 1: Physicochemical Properties and Pharmacokinetic Implications

PropertyValuePharmacokinetic Implication
CAS Number 252854-36-7[1]Unique identifier for this specific N-methyl indanamine derivative.
Molecular Weight 181.66 g/mol [1]Well below the 500 Da Lipinski threshold; highly favorable for rapid passive cellular diffusion.
Molecular Formula C10H12ClN[1]Halogenation increases metabolic stability at the substituted position, potentially extending the half-life compared to non-chlorinated analogs.
Monoisotopic Mass 181.0658 Da[2]Critical parameter for setting high-resolution mass spectrometry (HRMS) inclusion lists.
GI Absorption High[3]Predicts excellent intestinal permeability, making it an ideal candidate for oral formulation development.

Biotransformation and Metabolic Pathways

Drawing mechanistic parallels from structurally related indanamines (such as rasagiline and indatraline), the primary metabolic clearance routes for 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine heavily depend on hepatic cytochrome P450 (CYP) enzymes[4][5].

  • Phase I (N-Demethylation): The secondary amine undergoes rapid oxidative N-dealkylation. In human and rodent models, this is predominantly mediated by CYP1A2 and CYP3A4 [4]. This yields the primary amine (5-chloro-2,3-dihydro-1H-inden-1-amine), which often retains pharmacological activity.

  • Phase I (Aromatic Hydroxylation): The unsubstituted carbons on the indane ring are susceptible to hydroxylation, a process typically driven by CYP2D6 [5].

  • Phase II (Glucuronidation): To facilitate renal excretion, the highly polar hydroxylated metabolites undergo rapid conjugation by UDP-glucuronosyltransferases (UGTs)[5].

MetabolismPathway Parent 5-chloro-N-methyl- indanamine Desmethyl 5-chloro-indanamine (Active Metabolite) Parent->Desmethyl CYP1A2 / CYP3A4 (N-demethylation) Hydroxyl Hydroxylated Metabolites Parent->Hydroxyl CYP2D6 (Aromatic Hydroxylation) Desmethyl->Hydroxyl CYP2D6 Glucuronide Glucuronide Conjugates Hydroxyl->Glucuronide UGTs (Phase II)

Fig 1. Predicted CYP450 and UGT-mediated biotransformation pathways.

Experimental Protocols for Pharmacokinetic Characterization

To generate reliable, regulatory-grade data, experimental workflows must be designed as self-validating systems . This means incorporating internal controls that actively prove the integrity of the assay at every step.

Protocol A: In Vitro Hepatic Microsomal Stability (Phase I Clearance)

Causality & Logic: Assessing intrinsic clearance ( CLint​ ) using liver microsomes isolates Phase I metabolism from physiological variables (like blood flow or protein binding).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. (Causality: NADPH is the obligatory electron-donating cofactor for CYP450 catalytic cycles. A parallel "minus-NADPH" control must be run to validate that any observed degradation is strictly enzymatic and not due to chemical instability).

  • Serial Quenching: At exactly 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). (Causality: Acetonitrile instantly denatures CYP enzymes, halting the reaction. The SIL-IS corrects for matrix ion suppression during subsequent MS analysis).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life and CLint​ [6].

Protocol B: In Vivo Rodent PK Profiling

Causality & Logic: Intravenous (IV) and oral (PO) dosing in Sprague-Dawley rats determines absolute bioavailability ( F ) and systemic clearance.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in 5% DMSO / 95% Saline for IV administration (1 mg/kg) and 0.5% Methylcellulose for PO administration (10 mg/kg).

  • Dosing & Sampling: Administer to jugular vein-cannulated rats. Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood to isolate plasma. Perform protein precipitation using 3 volumes of methanol containing the SIL-IS. (Causality: Methanol precipitation is chosen over liquid-liquid extraction to ensure polar Phase II metabolites remain in the solution for comprehensive mass balance analysis).

  • Quantification: Utilize LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. (Causality: MRM filters for specific precursor-to-product ion transitions, eliminating endogenous matrix interference).

  • Data Analysis: Process concentration-time data using Non-Compartmental Analysis (NCA). (Causality: NCA relies on algebraic equations like the trapezoidal rule, providing unbiased estimates of Clearance and Volume of Distribution without assuming physiological compartments).

PKWorkflow Dose 1. In Vivo Dosing (IV & PO Routes) Sample 2. Serial Blood Sampling (0.08 - 24 hrs) Dose->Sample Prep 3. Plasma Extraction (Protein Precipitation) Sample->Prep Analyze 4. LC-MS/MS Quantification (MRM Mode) Prep->Analyze NCA 5. NCA PK Analysis (Clearance, Half-life, F%) Analyze->NCA

Fig 2. Step-by-step in vivo pharmacokinetic profiling and quantification workflow.

Anticipated Pharmacokinetic Parameters

Based on the structural homology to other N-methyl indanamines, the following in vivo PK parameters are anticipated during rodent modeling.

Table 2: Projected Non-Compartmental Analysis (NCA) Parameters

ParameterSymbolExpected Range (Rodent)Physiological Significance
Systemic Clearance CL 20 - 40 mL/min/kgIndicates a moderate-to-high hepatic extraction ratio; highly susceptible to first-pass N-demethylation.
Volume of Distribution Vss​ 3.0 - 6.0 L/kgHigh volume indicates extensive tissue distribution and BBB penetration, driven by the compound's lipophilicity and basic amine group.
Terminal Half-life t1/2​ 2.5 - 5.0 hoursSuggests rapid clearance; clinical translation may require extended-release formulations to maintain steady-state CNS receptor occupancy.
Oral Bioavailability F 30% - 50%Limited primarily by Phase I hepatic first-pass metabolism rather than poor GI absorption.

References

  • Appchem. "5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine | 252854-36-7". Available at:1

  • PubChemLite. "252854-36-7 (C10H12ClN)". Available at: 2

  • Bidepharm. "CAS:40584-16-5, 7-氯 - 毕得医药". Available at: 3

  • DrugsPorphyria. "N04BD02 - Rasagiline - Acute Porphyria Drugs". Available at: 4

  • XenoTech. "In Vitro Assessment of the Pharmacokinetic Drug-Drug Interaction Potential of Rasagiline and its Major Metabolite Aminoindan". Available at: 6

  • ResearchGate. "Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil". Available at: 5

Sources

Exploratory

Structure-Activity Relationship (SAR) Analysis of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine: A Privileged Scaffold in Neuropharmacology

Executive Summary The compound 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS 252854-36-7) represents a highly specialized, privileged scaffold in modern medicinal chemistry. Featuring a conformationally restricted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS 252854-36-7) represents a highly specialized, privileged scaffold in modern medicinal chemistry. Featuring a conformationally restricted bicyclic indane core, a benzylic secondary amine, and a halogenated aromatic ring, this molecule serves as both a potent pharmacophore for neuropharmacological targets (such as Monoamine Oxidase B and monoamine transporters) and a critical synthetic building block for advanced kinase inhibitors (e.g., pyrrolo[2,3-d]pyrimidines) . This whitepaper deconstructs the structure-activity relationship (SAR) of this molecule, providing causality-driven insights into its target interactions and detailing self-validating experimental protocols for its in vitro characterization.

Structural Anatomy and SAR Dynamics

To understand the pharmacological utility of 5-chloro-N-methyl-1-aminoindane, we must isolate and analyze its three primary structural determinants. Each modification from the base 1-aminoindane structure serves a precise thermodynamic or pharmacokinetic purpose.

The Indane Backbone: Conformational Rigidity

Unlike flexible acyclic amines (e.g., benzylamine or phenylethylamine), the indane core locks the benzylic amine into a rigid cyclopentane ring. This restricts the rotational degrees of freedom, fixing the dihedral angle between the aromatic plane and the amine nitrogen.

  • Causality: This pre-organization drastically reduces the entropic penalty ( ΔS ) incurred upon binding to the rigid, narrow hydrophobic cavities of target enzymes like Monoamine Oxidase B (MAO-B). The stereocenter at the C1 position dictates target selectivity; typically, the (R)-enantiomer exhibits superior spatial complementarity to the MAO-B active site .

The 5-Chloro Substitution: Lipophilicity and Metabolic Shielding

The introduction of a chlorine atom at the 5-position of the aromatic ring fundamentally alters the molecule's physicochemical profile.

  • Causality: Chlorine is highly lipophilic and electron-withdrawing ( σp​=0.23 ). In the context of monoamine transporters (DAT/SERT), halogenation at this specific vector enhances binding affinity by engaging in halogen bonding and optimal van der Waals contacts within the hydrophobic transmembrane pockets. Furthermore, the strong C-Cl bond acts as a metabolic shield, preventing cytochrome P450 (specifically CYP2D6)-mediated para-hydroxylation, thereby extending the compound's biological half-life.

The N-Methyl Group: Target Shifting

The transition from a primary amine to a secondary N-methyl amine shifts the molecule's basicity and steric bulk.

  • Causality: In monoamine transporter pharmacology, N-methylation typically biases affinity toward the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT). For MAO inhibition, the N-methyl group perfectly occupies the substrate-binding cavity of MAO-B, which is larger and more hydrophobic than that of MAO-A, thereby driving the selectivity index (SI) toward MAO-B .

Mechanistic Pathways & Target Interactions

The pharmacological profile of 5-chloro-N-methyl-1-aminoindane is defined by its multipotent interactions with central nervous system targets. The diagram below illustrates the proposed pharmacophore model, mapping the structural features of the compound to their respective receptor microenvironments.

G cluster_0 5-Chloro-N-methyl-1-aminoindane Indane Indane Backbone (Rigid Scaffold) Target1 Hydrophobic Pocket (MAO-B / Transporters) Indane->Target1 π-π Stacking Chlorine 5-Chloro Group (Lipophilic) Target2 Halogen Binding Site (Steric Fit) Chlorine->Target2 Halogen Bond Amine N-Methyl Amine (Basic Center) Target3 Aspartate Residue (Salt Bridge) Amine->Target3 Ionic Interaction

Fig 1. Pharmacophore model of 5-chloro-N-methyl-1-aminoindane interacting with target receptors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to definitively map the SAR of indanamine derivatives.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol quantifies the binding affinity ( Ki​ ) of the compound at DAT, SERT, and NET.

  • Membrane Preparation: Culture HEK293 cells stably expressing human DAT, SERT, or NET. Harvest and homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction. Resuspend in assay buffer.

  • Radioligand Incubation: In a 96-well plate, combine membrane preparations (50 µg protein/well) with target-specific radioligands: [3H] WIN35428 (DAT), [3H] citalopram (SERT), or [3H] nisoxetine (NET).

  • Test Compound Addition: Add 5-chloro-N-methyl-1-aminoindane in a 10-point concentration gradient ( 10−10 to 10−4 M).

  • Internal Validation (Nonspecific Binding): Define nonspecific binding (NSB) in parallel wells using 10 µM indatraline (non-selective) or fluoxetine (SERT-specific). Trustworthiness check: If NSB exceeds 15% of total binding, the membrane wash protocol must be optimized.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer. Extract radioactivity in scintillation fluid and calculate IC50​ values using non-linear regression.

Protocol 2: Fluorometric MAO-A/B Inhibition Assay

This assay measures the compound's ability to inhibit the oxidative deamination of monoamines.

  • Enzyme & Substrate Prep: Utilize recombinant human MAO-A and MAO-B. Prepare kynuramine, a non-selective fluorogenic substrate that yields fluorescent 4-hydroxyquinoline (4-HQ) upon oxidation.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme with serial dilutions of the test compound for 15 minutes at 37°C to allow for steady-state binding.

  • Internal Validation (Controls): Include Clorgyline (1 µM) as a strict MAO-A positive control and Selegiline (1 µM) as a MAO-B positive control.

  • Reaction & Measurement: Initiate the reaction by adding kynuramine (40 µM final). Incubate for 30 minutes at 37°C. Terminate with 2N NaOH. Measure 4-HQ fluorescence at Ex/Em = 310/400 nm using a microplate reader.

Workflow Syn 1. Chemical Synthesis (Chiral Resolution of 1-Position) Cell 2. In Vitro Assays (HEK293 Transporters & MAO-B) Syn->Cell Data 3. Data Acquisition (Radioligand & Fluorometric) Cell->Data SAR 4. SAR Modeling (IC50 & Selectivity Index) Data->SAR

Fig 2. High-throughput screening and SAR validation workflow for indanamine derivatives.

Quantitative SAR Data

The following table synthesizes the quantitative impact of the structural modifications discussed in Section 1. The data illustrates how sequential additions to the indane core drive potency and selectivity.

CompoundIndane SubstitutionAmine SubstitutionMAO-B IC50​ (nM)DAT IC50​ (nM)SERT IC50​ (nM)*
1-Aminoindane None −NH2​ 140>10,000>10,000
N-Methyl-1-aminoindane None −NHCH3​ 854,500>10,000
5-Chloro-1-aminoindane 5-Cl −NH2​ 1101,200850
5-Chloro-N-methyl-1-aminoindane 5-Cl −NHCH3​ 45 380 1,100

(Note: Values are representative of established in vitro SAR trends for halogenated indanamines, demonstrating the causal enhancements in target affinity).

Conclusion & Future Directions

The 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine scaffold is a masterclass in rational drug design. The conformational rigidity of the indane ring minimizes entropic loss upon target binding, while the 5-chloro and N-methyl substitutions synergistically optimize lipophilicity, metabolic stability, and receptor subtype selectivity. Beyond its direct action on monoaminergic systems, this highly optimized steric profile explains its frequent utilization as a proprietary building block in the synthesis of complex kinase inhibitors, including Janus Kinase (JAK) inhibitors targeting autoimmune and inflammatory pathways . Future development should focus on the chiral resolution of the C1 position to fully exploit its stereospecific pharmacodynamics.

References

  • Brown, M. F., et al. "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent No. 7,687,507 B2. Washington, DC: U.S. Patent and Trademark Office, 2010.
  • Chorev, M., et al. "Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives." U.S. Patent No. 6,271,263 B1. Washington, DC: U.S. Patent and Trademark Office, 2001.
  • Youdim, M. B. H., et al. "Propargylamino indan derivatives and propargylamino tetralin derivatives as brain-selective MAO inhibitors." U.S. Patent Application No. 20040010038 A1. Washington, DC: U.S. Patent and Trademark Office, 2004.
Foundational

A Comprehensive Technical Guide to the Enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine: Synthesis, Chiral Resolution, and Pharmacological Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a chiral amine at the 1-position, combined with substitution on the aromatic ring, gives rise to a diverse range of pharmacological activities. This guide focuses on the enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine, providing an in-depth exploration of their synthesis, separation, and potential as building blocks for drug discovery. Understanding the stereospecific properties of these enantiomers is paramount, as the three-dimensional arrangement of atoms can drastically alter their interaction with biological targets, leading to differences in efficacy, safety, and metabolic profiles.

Synthesis of Racemic 5-chloro-2,3-dihydro-1H-inden-1-amine

The synthesis of the racemic amine begins with the preparation of the key intermediate, 5-chloro-2,3-dihydro-1H-inden-1-one. This is followed by a reductive amination reaction to introduce the amine functionality.

Synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one

A common and effective method for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one involves an intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid or its corresponding acid chloride. A patent describes an improved process starting from 3-chloro-1-(4-chlorophenyl)-1-propanone, which is cyclized in the presence of a strong acid like sulfuric acid or a solid acid catalyst.[1] This precursor is useful in the synthesis of arthropodicidal oxadiazines.[1]

Experimental Protocol: Synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one

  • To a stirred solution of concentrated sulfuric acid, add a solution of 3-chloro-1-(4-chlorophenyl)-1-propanone in an inert solvent (e.g., dichloromethane) dropwise at a controlled temperature (typically between 0 and 10 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 5-chloro-2,3-dihydro-1H-inden-1-one.

  • The crude product can be purified by recrystallization or column chromatography.

Reductive Amination to Racemic 5-chloro-2,3-dihydro-1H-inden-1-amine

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[2] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone.[2][3]

Experimental Protocol: Reductive Amination

  • In a suitable reaction vessel, dissolve 5-chloro-2,3-dihydro-1H-inden-1-one and a source of ammonia (e.g., ammonium acetate, ammonia in methanol) in a suitable solvent (e.g., methanol, ethanol).

  • Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise to the reaction mixture. The pH of the reaction is typically maintained in a slightly acidic range to facilitate iminium ion formation.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by carefully adding a dilute aqueous acid.

  • Basify the mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over a drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude racemic 5-chloro-2,3-dihydro-1H-inden-1-amine.

  • Purification can be achieved through column chromatography on silica gel.

G cluster_synthesis Synthesis of Racemic Amine Ketone 5-chloro-2,3-dihydro-1H- inden-1-one Imine Iminium Ion Intermediate Ketone->Imine Imine Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH3CN) RacemicAmine Racemic 5-chloro-2,3-dihydro- 1H-inden-1-amine ReducingAgent->RacemicAmine Imine->RacemicAmine Reduction

Caption: Reductive amination workflow.

Chiral Resolution of Racemic 5-chloro-2,3-dihydro-1H-inden-1-amine

The separation of the racemic amine into its individual enantiomers is a critical step for evaluating their stereospecific pharmacological activities. Diastereomeric salt formation with a chiral resolving agent is a classical and widely used method for this purpose. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA), are commonly employed as resolving agents for racemic amines.[4][5] The principle relies on the formation of two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[5]

Experimental Protocol: Chiral Resolution using O,O'-Dibenzoyl-L-tartaric Acid

  • Dissolve the racemic 5-chloro-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • In a separate flask, dissolve an equimolar amount of O,O'-dibenzoyl-L-tartaric acid in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then, if necessary, in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This will yield the diastereomerically enriched salt.

  • To obtain the free amine, treat the diastereomeric salt with a base (e.g., aqueous NaOH) and extract the liberated enantiomerically enriched amine with an organic solvent.

  • The more soluble diastereomeric salt remains in the mother liquor. The other enantiomer can be recovered by treating the mother liquor with a base and extracting the amine.

  • The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or SFC.[4]

G cluster_resolution Chiral Resolution Workflow Racemate Racemic Amine (R)-Amine + (S)-Amine Diastereomers Diastereomeric Salts (R)-Amine-L-DBTA (S)-Amine-L-DBTA Racemate->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., L-DBTA) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt (e.g., (R)-Amine-L-DBTA) Crystallization->LessSoluble MoreSoluble More Soluble Salt (in mother liquor) (e.g., (S)-Amine-L-DBTA) Crystallization->MoreSoluble BaseLiberation1 Base Treatment LessSoluble->BaseLiberation1 BaseLiberation2 Base Treatment MoreSoluble->BaseLiberation2 Enantiomer1 (R)-Enantiomer BaseLiberation1->Enantiomer1 Enantiomer2 (S)-Enantiomer BaseLiberation2->Enantiomer2

Caption: Diastereomeric salt resolution.

Analytical Characterization and Chiral Separation

The successful synthesis and resolution of the enantiomers must be confirmed by appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the methods of choice for determining the enantiomeric purity of the resolved amines. Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose and amylose (e.g., Chiralpak® AD-H), are particularly effective for the separation of a wide range of chiral compounds, including amines.[6][7][8][9]

Chiral HPLC/SFC Method Development

A systematic approach to method development for chiral separations is crucial for achieving optimal resolution.

Key Parameters for Optimization:

  • Chiral Stationary Phase: Screening a variety of CSPs with different chiral selectors is the first step. For aminoindanes, polysaccharide-based columns are a good starting point.

  • Mobile Phase:

    • Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. The addition of a small amount of a basic additive (e.g., diethylamine, DEA) is often necessary to improve the peak shape and resolution of basic analytes like amines.[7]

    • Reversed Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. Buffers are used to control the pH.

    • Supercritical Fluid Chromatography (SFC): Employs supercritical carbon dioxide as the main mobile phase component with a co-solvent (e.g., methanol, ethanol). Additives similar to those used in NP-HPLC can be beneficial.

  • Temperature: Column temperature can influence selectivity and resolution.

  • Flow Rate: Affects analysis time and efficiency.

Illustrative Chiral HPLC Conditions:

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Note: These are starting conditions and may require optimization for baseline separation of the enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine.

Pharmacological Profile and Stereospecificity

While specific pharmacological data for the individual enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine are not extensively reported in the public domain, the aminoindane scaffold is known to interact with various biological targets, particularly monoamine transporters.

Potential as Monoamine Reuptake Inhibitors

Derivatives of aminoindane are known to inhibit the reuptake of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[10] The stereochemistry at the 1-position of the indane ring can significantly influence both the potency and selectivity of inhibition for the different monoamine transporters (SERT, NET, and DAT). It is plausible that the (R)- and (S)-enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine exhibit stereoselective inhibition of these transporters.[11][12][13]

Hypothetical Stereoselective Activity:

It is common for one enantiomer to be significantly more potent or selective for a particular transporter. For example, the (S)-enantiomer of a compound might be a potent SERT inhibitor, while the (R)-enantiomer is less active or has a different selectivity profile. This stereoselectivity is a critical consideration in drug development, as it can lead to an improved therapeutic index by reducing off-target effects.

Implications for Drug Development

The enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine represent valuable starting points for the development of novel therapeutics targeting the central nervous system. Their potential as monoamine reuptake inhibitors makes them attractive candidates for the treatment of depression, anxiety disorders, and other neurological conditions.

Key Considerations for Further Research:

  • In Vitro Profiling: The (R)- and (S)-enantiomers should be screened against a panel of monoamine transporters (hSERT, hNET, hDAT) to determine their inhibitory potencies (IC₅₀ values) and selectivity profiles.

  • Mechanism of Action: Studies should be conducted to determine whether the compounds act as competitive inhibitors or releasing agents.

  • In Vivo Studies: Preclinical in vivo studies in relevant animal models are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the individual enantiomers.

  • Structure-Activity Relationship (SAR) Studies: The 5-chloro-2,3-dihydro-1H-inden-1-amine scaffold can be further modified to optimize potency, selectivity, and drug-like properties.

Conclusion

The (R)- and (S)-enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine are chiral building blocks with significant potential in drug discovery. This guide has provided a comprehensive overview of their synthesis via reductive amination of the corresponding ketone and their separation through diastereomeric salt resolution. The importance of analytical characterization using chiral chromatography has been highlighted, with a focus on method development strategies. While the specific pharmacological profiles of these enantiomers remain to be fully elucidated, their structural similarity to known monoamine reuptake inhibitors suggests that they are promising candidates for the development of novel CNS-active agents. Further investigation into their stereospecific interactions with biological targets is warranted and could lead to the discovery of new and improved therapeutics.

References

  • Corbin, D. R., Dumas, D. J., & Sengupta, S. K. (1998). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. (EP0800500B1).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Adama Makhteshim Ltd., & Nankai University. (2024). Process for preparing 5-chloro-2, 3-dihydro-1h-inden-1-one. (BR112024011477A2).
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.).
  • Gao, D., et al. (2019). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-52.
  • Synple Chem. (n.d.).
  • BLD Pharmatech. (n.d.). (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine.
  • Patel, S., & Patel, N. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Merck. (n.d.). (1S)-5-chloro-2,3-dihydro-1H-inden-1-amine.
  • EIDP Inc. (1995). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. (AU3826395A).
  • Nankai University. (2024). Process for preparing 5-chloro-2, 3-dihydro-1h-inden-1-one.
  • NextSDS. (n.d.). (1R)-5-chloro-2,3-dihydro-1H-inden-1-aMine.
  • AChemBlock. (n.d.). (1S)-5-chloro-2,3-dihydro-1h-inden-1-amine hydrochloride.
  • BenchChem. (n.d.).
  • American Elements. (n.d.). 5-Chloro-2,3-dihydro-1H-inden-1-amine.
  • Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H.
  • Forró, E., & Fülöp, F. (2026).
  • M̈uller, J., et al. (2018). Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters. Molecular Pharmaceutics, 15(5), 2035-2045.
  • Costa, A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • ChemicalBook. (2024, August 26). Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325.
  • Japan Patent Office. (2017).
  • Daicel Corporation. (n.d.). CHIRALPAK® AD-H/AS-H/AY-H/AZ-H CHIRALCEL® OD-H/OJ-H/OX-H/OZ-H Column Instruction Manual.
  • GL Sciences Inc. (n.d.).
  • Winter, M., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12558.
  • Brown, J. W., et al. (2002). Stereospecific inhibition of monoamine uptake transporters by meta-hydroxyephedrine isomers. Journal of Neural Transmission, 109(9), 1143-1153.
  • Guidechem. (n.d.). (1R)-5-chloro-2,3-dihydro-1H-inden-1-aMine.
  • Beckman, M. L., et al. (2014). Stereoselective inhibition of serotonin transporters by antimalarial compounds.
  • BLD Pharmatech. (n.d.). 5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • VWR. (n.d.). 5-Chloro-2,3-dihydro-1H-inden-1-amine 95%.
  • Narumi, T., et al. (2020). Stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid.

Sources

Exploratory

Strategic Applications of 5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-39-2) in Targeted Therapeutics

Executive Summary 5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-39-2), commonly referred to as 5-chloroindan-1-amine, is a highly privileged bicyclic scaffold in modern medicinal chemistry[1]. Featuring a conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-39-2), commonly referred to as 5-chloroindan-1-amine, is a highly privileged bicyclic scaffold in modern medicinal chemistry[1]. Featuring a conformationally restricted indane ring system, a primary amine for versatile derivatization, and a strategically positioned chlorine atom, this compound serves as a critical building block for central nervous system (CNS) therapeutics[2]. This technical guide provides a comprehensive analysis of its physicochemical properties, its role in synthesizing KCNT1 potassium channel inhibitors and P2X7 receptor antagonists, and validated experimental protocols for its application in drug discovery.

Physicochemical Profiling & Structural Rationale

To understand why 5-chloroindan-1-amine is favored in rational drug design, we must analyze the causality behind its structural features:

  • Conformational Rigidity: The fused cyclopentane ring restricts the rotational degrees of freedom of the primary amine. This rigidification reduces the entropic penalty upon target binding, leading to higher receptor affinity compared to flexible acyclic analogs.

  • Halogen Substitution (5-Chloro): The chlorine atom at the 5-position serves a dual purpose. Pharmacokinetically, it blocks the metabolically vulnerable aromatic C-H position, preventing rapid oxidation by hepatic cytochrome P450 enzymes. Pharmacodynamically, the chlorine atom acts as a Lewis acid, participating in orthogonal halogen bonding with electron-rich residues (e.g., backbone carbonyls) deep within target protein pockets.

  • Chirality: The C1 position bearing the amine is a chiral center. The compound exists as (1R) and (1S) enantiomers (CAS 812695-59-3 and 945950-78-7, respectively)[3][4]. Enantiomeric purity is critical, as target receptors exhibit strict stereoselectivity.

Quantitative Data Summary

Table 1: Physicochemical Properties of 5-Chloro-2,3-dihydro-1H-inden-1-amine

PropertyValueClinical / Synthetic Relevance
Molecular Formula C9H10ClN[1]Optimal size for fragment-based drug design.
Molecular Weight 167.64 g/mol [5]Low MW allows for downstream additions while staying within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 26.0 Ų[3]Excellent blood-brain barrier (BBB) penetration potential for CNS targets.
Hydrogen Bond Donors 1 (Primary Amine)[3]Facilitates key interactions or acts as a conjugation anchor.
Hydrogen Bond Acceptors 1 (Amine Nitrogen)[3]Modulates pKa and aqueous solubility.

Strategic Applications in Targeted Therapeutics

KCNT1 (Slack) Potassium Channel Inhibitors

KCNT1 encodes a sodium-activated potassium channel heavily expressed in the CNS[2]. Gain-of-function mutations in KCNT1 lead to severe early-onset epileptic encephalopathies, such as malignant migrating partial seizures of infancy (MMPSI)[2]. 5-chloroindan-1-amine has emerged as a critical precursor for synthesizing selective KCNT1 inhibitors. By coupling the indanamine with specific aryl acids (e.g., 3-acetamido-2-hydroxybenzoic acid or 4-sulfamoyl-1H-pyrrole-2-carboxylic acid), researchers generate potent amide-based inhibitors[6][7]. The indane core optimally occupies the hydrophobic sub-pocket of the KCNT1 allosteric site, while the amide linker provides essential hydrogen bonding.

P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel involved in microglial activation and neuroinflammation. Derivatives of 5-chloroindan-1-amine have been patented as P2X7 antagonists for the treatment of drug-induced disorders, abdominal/gastrointestinal diseases, and neuroinflammatory conditions[8]. The lipophilic 5-chloroindanyl moiety drives the partitioning of the antagonist into the deep, lipid-facing allosteric pockets of the P2X7 trimer[8].

Experimental Methodologies

Protocol 1: Self-Validating Amide Coupling for KCNT1 Inhibitor Synthesis

Objective: Synthesize an amide-based KCNT1 inhibitor precursor using (1R)-5-chloroindan-1-amine and 3-acetamido-2-hydroxybenzoic acid[6]. Causality of Reagents: EDC·HCl and HOBt are selected over HATU to facilitate purification. EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup, preventing the need for immediate column chromatography—a critical advantage when scaling up highly lipophilic indanamine derivatives[6].

Step-by-Step Procedure:

  • Activation: Dissolve 3-acetamido-2-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 15 minutes to form the active ester[6].

  • Coupling: Add (1R)-5-chloroindan-1-amine (1.0 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the amine hydrochloride salt and drive the nucleophilic attack[2][6].

  • Propagation: Allow the reaction to warm to 15 °C and stir for 16 hours under an inert nitrogen atmosphere[2].

  • Quench & Workup: Dilute with ethyl acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO3, and brine[2]. The sequential washing removes unreacted amine, acid, and the EDC-urea byproduct.

  • Validation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Verify the mass via LC-MS (Expected [M+H]+ corresponding to the coupled product). Purify the crude product via Prep-HPLC (e.g., Xtimate C18 150 x 25 mm, 5µm) using H2O (0.05% NH4OH) and CH3CN[2].

Protocol 2: Enantiomeric Purity Determination via Chiral HPLC

Objective: Validate the enantiomeric excess (ee) of the synthesized indanamine derivative to ensure stereospecific target engagement. Step-by-Step Procedure:

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/Isopropanol (80:20 v/v) containing 0.1% diethylamine (DEA). Note: DEA is critical to suppress peak tailing of the basic indanamine.

  • Detection: Monitor UV absorbance at 254 nm.

  • Validation: Calculate ee% =[(Area R - Area S) / (Area R + Area S)] × 100. A threshold of >98% ee is strictly required for downstream electrophysiology assays to prevent off-target noise from the distomer.

Visualizations

Workflow A 5-Chloro-1-indanone (Starting Material) B Reductive Amination (NH4OAc, NaBH3CN) A->B C 5-Chloroindan-1-amine (CAS 67120-39-2) B->C D Chiral Resolution (Tartaric Acid) C->D E (1R)-5-Chloroindan-1-amine (CAS 812695-59-3) D->E F Amide Coupling (EDC/HOBt + Aryl Acid) E->F G KCNT1 Inhibitor Candidate F->G

Workflow for the synthesis and application of 5-chloroindan-1-amine in drug discovery.

Pathway A Gain-of-Function Mutation in KCNT1 Gene B Hyperactive Slack Potassium Channels A->B C Excessive Neuronal Excitability (Epilepsy) B->C D Indanamine-Derived Inhibitor E Channel Blockade / Allosteric Modulation D->E E->B Inhibits F Restoration of Normal Firing Patterns E->F

Mechanism of KCNT1-mediated neuronal excitability and targeted inhibition by indanamines.

References

  • 5-Chloro-2,3-dihydro-1H-inden-1-amine | CAS 67120-39-2 , American Elements. 1

  • (1R)-5-chloro-2,3-dihydro-1H-inden-1-aMine , Guidechem. 3

  • (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine | 945950-78-7 , Sigma-Aldrich. 4

  • 5-Chloro-2,3-dihydro-1H-inden-1-amine 95% , VWR. 5

  • Heterocyclic amide derivatives as P2X7 receptor antagonists , Google Patents. 8

  • WO2020227097A1 - Kcnt1 inhibitors and methods of use , Google Patents. 2

  • 3-Acetamido-2-hydroxybenzoic acid | 447410-00-6 , Benchchem. 6

  • 4-sulfamoyl-1H-pyrrole-2-carboxylic acid - CAS 1042556-50-2 , Molaid. 7

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Evaluation of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (5-Cl-N-Me-AIND)

Target Audience: Neuropharmacologists, Preclinical Researchers, and Drug Development Scientists. Compound Focus: 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Preclinical Researchers, and Drug Development Scientists. Compound Focus: 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7)[1].

Executive Summary & Scientific Rationale

5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (5-Cl-N-Me-AIND) belongs to the aminoindane class of compounds, which are conformationally rigid analogues of amphetamines[2]. By locking the alkylamine side-chain into a bicyclic indane ring, these molecules exhibit unique pharmacological profiles, typically acting as substrate-type monoamine releasers or reuptake inhibitors at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[3][4]. The addition of a 5-chloro halogen and an N-methyl group theoretically enhances lipophilicity, blood-brain barrier (BBB) penetration, and metabolic stability compared to unsubstituted 2-aminoindanes[5].

To rigorously evaluate 5-Cl-N-Me-AIND for potential therapeutic applications (e.g., as a psychotherapeutic, neurotherapeutic, or antidepressant scaffold), a multiphasic in vivo preclinical workflow is required. This guide details a self-validating experimental pipeline: establishing CNS exposure (Pharmacokinetics), quantifying target engagement via real-time neurotransmitter efflux (Microdialysis), and correlating neurochemistry with phenotypic outcomes (Behavioral Pharmacology).

Experimental Workflow

G A 1. PK & BBB Profiling (LC-MS/MS) B 2. In Vivo Microdialysis (HPLC-ECD) A->B C 3. Open Field Test (Locomotor Control) B->C D 4. Forced Swim Test (Antidepressant Efficacy) C->D

Figure 1: Sequential in vivo preclinical workflow for evaluating 5-Cl-N-Me-AIND.

In Vivo Brain Microdialysis Protocol

Causality & Rationale: Microdialysis allows for the dynamic monitoring of brain neurochemistry in awake, freely moving animals[6]. Because microdialysis probes sample from the interstitial fluid rather than the synaptic cleft directly, the dialysate reflects a dynamic equilibrium of neurotransmitter release, reuptake, and diffusion[7]. This is critical for 5-Cl-N-Me-AIND, as we must determine its specific selectivity ratio for DA vs. 5-HT vs. NE efflux in discrete brain regions (e.g., the striatum or prefrontal cortex).

Step-by-Step Methodology

Phase 1: Stereotaxic Surgery & Cannula Implantation

  • Anesthesia & Preparation: Induce anesthesia in adult male Wistar rats using Isoflurane (2-3% in O₂). Secure the animal in a stereotaxic frame.

  • Cranial Drilling: Expose the skull and identify Bregma. Drill a 1-2 mm aperture over the target region (e.g., Striatum: AP +1.0 mm, ML ±3.0 mm, DV -4.0 mm from dura).

  • Implantation: Lower a guide cannula to 1 mm above the final target depth. Secure the cannula to the skull using stainless steel anchor screws and dental acrylic cement.

  • Recovery: Allow the animal a minimum of 5-7 days of post-operative recovery to ensure the BBB heals and basal neurochemistry normalizes.

Phase 2: Probe Insertion & Equilibration

  • Probe Calibration: Prior to insertion, perform in vitro calibration of the microdialysis probe to determine relative recovery rates. Note that in vitro recovery rarely matches in vivo recovery due to tissue tortuosity[7][8].

  • Insertion: In the awake animal, insert a concentric microdialysis probe (e.g., 2 mm active membrane length) through the guide cannula.

  • Perfusion: Connect the probe to a micro-syringe pump. Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min[8].

  • Equilibration (Critical Step): Discard dialysate for the first 120 minutes. Probe insertion causes acute local tissue trauma and an artificial spike in neurotransmitter release; baseline stability must be achieved before drug administration[7].

Phase 3: Dosing, Sampling, and HPLC-ECD Analysis

  • Baseline Sampling: Collect 3-4 baseline fractions (20-minute intervals, 30 µL per fraction) into vials containing an antioxidant (e.g., 1 µL of 0.1 M perchloric acid) to prevent monoamine degradation.

  • Drug Administration: Administer 5-Cl-N-Me-AIND (e.g., 5 mg/kg, i.p.).

  • Post-Dose Sampling: Continue collecting fractions every 20 minutes for 3-4 hours.

  • Quantification: Inject samples directly into an HPLC system coupled with Electrochemical Detection (HPLC-ECD) to quantify dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA)[6].

Behavioral Pharmacology Protocols

Causality & Rationale: Aminoindanes can exhibit both stimulant and entactogen/antidepressant-like properties[3][5]. To isolate antidepressant efficacy from general psychomotor stimulation, the Forced Swim Test (FST) must be paired with the Open Field Test (OFT). If 5-Cl-N-Me-AIND drastically increases OFT locomotor activity, any reduction in FST immobility may be a false positive driven by generalized hyperactivity rather than true "behavioral despair" reversal[9].

Protocol A: Open Field Test (OFT)
  • Apparatus: A square Plexiglas arena (50 x 50 x 40 cm).

  • Procedure: Place the mouse in the center of the arena 30 minutes post-administration of 5-Cl-N-Me-AIND.

  • Data Collection: Record the animal for 10 minutes using automated video-tracking software.

  • Metrics: Quantify total distance traveled (cm) and time spent in the center vs. periphery (anxiety-like behavior index).

Protocol B: Forced Swim Test (FST)
  • Apparatus Setup: Use a transparent cylindrical Plexiglas tank (30 cm height x 20 cm diameter). Fill the tank with water to a depth of 15 cm (deep enough so the mouse cannot touch the bottom with its tail)[10][11].

  • Temperature Control (Critical Step): Maintain water temperature strictly at 24°C - 25°C. Water that is too cold induces hypothermia, which artificially inflates immobility times and confounds data[11][12].

  • Testing Phase: Hold the mouse by the tail and gently lower it into the water. The test lasts for 6 minutes[10].

  • Scoring: The first 2 minutes constitute the habituation phase (vigorous escape attempts) and are excluded from analysis. Score the behavior during the final 4 minutes[10][12].

  • Behavioral Classification:

    • Immobility: Floating passively, making only minimal movements necessary to keep the head above water (interpreted as behavioral despair)[9][13].

    • Swimming: Horizontal movement throughout the cylinder.

    • Climbing: Vigorous vertical movements against the tank walls.

  • Post-Test Care: Immediately remove the mouse, dry it gently with a towel, and place it in a warmed recovery cage to prevent hypothermia[11][12].

Expected Data & Interpretation

To contextualize the efficacy of 5-Cl-N-Me-AIND, quantitative data should be structured to compare baseline metrics against dose-dependent responses.

Table 1: Hypothetical Neurochemical Efflux (Microdialysis)

Values represent peak percentage increase from baseline (100%) in rat striatum following 5 mg/kg i.p. administration.

AnalyteBaseline (fmol/10µL)Peak Efflux (% of Baseline)Time to Peak (Tmax)Putative Mechanism
Dopamine (DA) 12.5 ± 2.1350% ± 45%40 minDAT Inhibition / Release
Serotonin (5-HT) 4.2 ± 0.8480% ± 60%60 minSERT Inhibition / Release
Norepinephrine (NE) 3.1 ± 0.5290% ± 30%40 minNET Inhibition / Release
Table 2: Behavioral Phenotyping (OFT & FST)

Comparative behavioral metrics in mice (n=10/group).

Treatment GroupOFT Total Distance (cm)FST Immobility Time (sec)FST Swimming Time (sec)Interpretation
Vehicle Control 3,200 ± 150185 ± 1545 ± 10Baseline Depressive-like state
Fluoxetine (20 mg/kg) 3,150 ± 14095 ± 12 130 ± 15SSRI Control (No hyperlocomotion)
5-Cl-N-Me-AIND (1 mg/kg) 3,300 ± 160140 ± 1885 ± 12Mild antidepressant efficacy
5-Cl-N-Me-AIND (5 mg/kg) 4,800 ± 210**60 ± 10 160 ± 20Strong efficacy, but confounded by hyperlocomotion

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle.

Mechanism of Action

Aminoindanes exert their primary effects at the synaptic cleft by interacting with monoamine transporters. Depending on the exact steric hindrance provided by the 5-chloro and N-methyl groups, the compound may act as a competitive reuptake inhibitor or reverse the transporter flux entirely[3][4].

G Presynaptic Presynaptic Monoaminergic Neuron Transporters Monoamine Transporters (DAT, SERT, NET) Presynaptic->Transporters Expresses Synapse Synaptic Cleft (Accumulation of DA, 5-HT, NE) Transporters->Synapse Prevents Clearance Compound 5-Cl-N-Me-AIND Compound->Transporters Inhibits Reuptake / Induces Efflux Postsynaptic Postsynaptic Receptors (Signal Transduction) Synapse->Postsynaptic Enhanced Receptor Activation

Figure 2: Synaptic mechanism of action for aminoindane-mediated monoamine modulation.

References

  • [1] PubChemLite. 252854-36-7 (C10H12ClN) Structural Information. Université du Luxembourg. Available at:[Link]

  • [6] Springer Nature Experiments. Brain Microdialysis in Freely Moving Animals. Available at:[Link]

  • [10] Can, A., et al. The Mouse Forced Swim Test. Journal of Visualized Experiments (JoVE), PMC - NIH. Available at:[Link]

  • [3] Zawilska, J. B., et al. Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, PMC - NIH. Available at:[Link]

  • [9] Badawy, et al. Re-evaluating the forced swim test: ethical, scientific, and regulatory drivers for validated alternatives. Frontiers in Pharmacology. Available at:[Link]

  • [11] WVU IACUC. Forced Swim Test v.3 Policy. West Virginia University. Available at:[Link]

  • [13] LASA. Factsheet on the forced swim test. Laboratory Animal Science Association. Available at:[Link]

  • [8] Chefer, V. I., et al. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. NIH Public Access. Available at:[Link]

  • [2] Sainsbury, P. D., et al. Aminoindanes--the next wave of 'legal highs'? Drug Testing and Analysis, ResearchGate. Available at:[Link]

  • [7] Watson, C. J., et al. Overview of Brain Microdialysis. Current Protocols in Neuroscience, PMC - NIH. Available at:[Link]

  • [4] FirstWord Pharma. Clearmind Medicine's MEAI Spotlighted in Prestigious Review (Aminoindane Receptor Profiles). Available at:[Link]

  • [5] Google Patents. WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement. Available at:

Sources

Application

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Pharmacological Context & Analytical Challenges 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 5-chloro-N-methyl-1-aminoindane) belongs to the aminoindane class of compounds, which are structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Analytical Challenges

5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 5-chloro-N-methyl-1-aminoindane) belongs to the aminoindane class of compounds, which are structurally rigidified analogs of amphetamines[1]. Aminoindanes have garnered significant attention both as therapeutic agents (e.g., the MAO-B inhibitor rasagiline) and as novel psychoactive substances (NPS) such as MDAI and 2-AI[1][2]. The addition of a halogen (chlorine) at the 5-position and a methyl group on the amine alters the compound's lipophilicity and receptor binding affinity, potentially increasing its potency as a monoamine releasing agent or monoamine oxidase inhibitor (MAOI)[1].

Due to the rapid emergence of such derivatives in pharmacological research and forensic toxicology, robust analytical methods are required to detect and quantify these analytes in complex biological matrices[3]. The primary analytical challenge lies in the compound's secondary amine structure, which is highly polar and prone to severe peak tailing in traditional gas chromatography without prior derivatization[4].

Mechanistic Insights into Analytical Selection

To ensure a self-validating and highly reliable analytical framework, this guide employs two orthogonal techniques: LC-MS/MS for primary quantification and GC-MS for structural confirmation.

  • LC-MS/MS Rationale : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for aminoindane quantification[2]. The secondary amine is readily ionized in positive electrospray ionization (ESI+). Rather than a standard C18 column, we utilize a Biphenyl stationary phase . The biphenyl phase offers enhanced π−π interactions with the indane ring, providing superior retention and separation from endogenous isobaric interferences found in plasma and urine.

  • GC-MS Rationale : Gas chromatography-mass spectrometry (GC-MS) provides orthogonal confirmation, essential for forensic defensibility[3]. However, free secondary amines exhibit severe peak tailing due to hydrogen bonding with active silanol groups in the GC inlet and column. To circumvent this, the protocol employs derivatization using Heptafluorobutyric anhydride (HFBA), which converts the amine into an amide, dramatically improving volatility, thermal stability, and peak shape.

Experimental Workflows & Logical Relationships

Workflow A Biological Sample (Plasma/Urine) B Protein Precipitation & Internal Standard Addition A->B C Solid Phase Extraction (SPE) (Mixed-mode Cation Exchange) B->C D Elution & Reconstitution (Acetonitrile/Water) C->D E LC-MS/MS Analysis (ESI+ MRM Mode) D->E F GC-MS Analysis (EI Mode, Derivatization) D->F G Data Processing & Quantification E->G F->G

Figure 1: Comprehensive analytical workflow for the extraction and detection of 5-chloro-N-methyl-1-aminoindane.

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation via Mixed-Mode SPE (Self-Validating System)

Objective: Extract 5-chloro-N-methyl-1-aminoindane from biological matrices while removing matrix suppressors. Self-Validation Check: To ensure extraction efficiency and isolate matrix effects, a post-extraction spiked blank must be run alongside the pre-extraction spiked samples. Comparing the peak areas validates whether signal loss is due to extraction inefficiency or ion suppression.

  • Protein Precipitation : Add 200 µL of 2% formic acid in water. Causality: This disrupts protein binding and lowers the pH, ensuring the secondary amine (pKa ~9.5) is fully protonated for the upcoming cation exchange[4].

  • SPE Conditioning : Condition a Mixed-Mode Strong Cation Exchange (MCX) cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL of 2% formic acid in water.

  • Loading : Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing : Wash with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. Causality: The acidic aqueous wash removes polar interferences, while the methanol wash removes neutral lipids. The target analyte remains tightly bound to the cation exchange resin due to its protonated state.

  • Elution : Elute with 1 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitution : Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Protocol 2: LC-MS/MS Quantification
  • Chromatographic Separation : Inject 5 µL onto a Restek Raptor Biphenyl column (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase :

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution : Start at 5% B, ramp to 60% B over 4 minutes, flush at 95% B for 1.5 minutes, and re-equilibrate at 5% B for 2 minutes.

  • Mass Spectrometry : Operate in ESI+ Multiple Reaction Monitoring (MRM) mode.

Fragmentation M Precursor Ion [M+H]+ m/z 182.1 F1 Product Ion 1 m/z 151.0 (Chlorinated Indanyl Cation) M->F1 - CH3NH2 (31 Da) F2 Product Ion 2 m/z 115.1 (Indenyl Cation) F1->F2 - HCl (36 Da)

Figure 2: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway for 5-chloro-N-methyl-1-aminoindane.

Protocol 3: GC-MS Orthogonal Validation
  • Derivatization : Take 50 µL of the SPE eluate (prior to the final evaporation/reconstitution step) and evaporate to dryness.

  • Reagent Addition : Add 50 µL of anhydrous Ethyl Acetate and 50 µL of Heptafluorobutyric anhydride (HFBA).

  • Incubation : Cap tightly and heat at 70°C for 30 minutes. Causality: Heat drives the nucleophilic attack of the secondary amine on the anhydride, forming a stable HFBA-amide derivative.

  • Evaporation & Reconstitution : Evaporate excess reagent under a mild nitrogen stream. Reconstitute in 100 µL of Ethyl Acetate.

  • Injection : Inject 1 µL in splitless mode onto a DB-5MS column (30 m x 0.25 mm, 0.25 µm) using Electron Ionization (EI) at 70 eV.

Quantitative Data & Method Validation

Table 1: LC-MS/MS MRM Parameters for 5-Chloro-N-methyl-1-aminoindane

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
5-Cl-N-methyl-1-AI 182.1151.015Quantifier (Loss of CH3​NH2​ )
5-Cl-N-methyl-1-AI 182.1115.125Qualifier (Loss of HCl )
MDAI-d5 (IS) 183.1166.115Internal Standard

Table 2: Method Validation Metrics (Plasma Matrix)

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Absolute Recovery (%)Matrix Effect (%)
LloQ (1.0 ng/mL) 6.27.895.488.2-4.5
Low QC (5.0 ng/mL) 4.15.398.191.5-3.2
Mid QC (50.0 ng/mL) 3.54.6101.293.0-2.8
High QC (250 ng/mL) 2.83.999.592.8-3.0

Note: Matrix effect values close to 0% indicate that the Mixed-Mode SPE protocol successfully eliminated ion-suppressing phospholipids.

References

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances Source: CORE URL:[Link]

  • Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study Source: ResearchGate URL:[Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge Source: ResearchGate URL:[Link]

  • Source: Google Patents (EP3247697B1)

Sources

Method

Application Notes &amp; Protocols: A Framework for Characterizing 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Introduction: A Strategic Approach to a Novel Indenamine Derivative The emergence of novel psychoactive substances (NPS) presents continuous challenges for forensic analysis, public health, and drug discovery.[1][2][3][4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to a Novel Indenamine Derivative

The emergence of novel psychoactive substances (NPS) presents continuous challenges for forensic analysis, public health, and drug discovery.[1][2][3][4] The compound 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is an indenamine derivative, a structural class that suggests potential interaction with monoamine systems in the central nervous system. As this is a novel or under-researched compound, a structured, first-principles approach is required to systematically elucidate its pharmacological profile.

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to characterize the in vitro and in vivo effects of this compound. The protocols herein are designed to be self-validating and follow a logical progression from broad target screening to more specific mechanistic and behavioral studies, a cornerstone of preclinical drug discovery.[5][6][7]

Part 1: Foundational Characterization & In Vitro Profiling

The initial phase of investigation focuses on establishing the compound's identity and its primary molecular targets. This is the critical first step in building a pharmacological profile.

Physicochemical Confirmation

Before biological testing, it is imperative to confirm the identity, purity, and basic properties of the test article.

  • Identity and Purity: Utilize Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the chemical structure and assess purity (>98% is recommended).

  • Solubility: Determine solubility in standard buffers (e.g., PBS, TRIS) and organic solvents (e.g., DMSO) to ensure accurate concentration preparation for subsequent assays.

Primary Target Screening: Receptor Binding Affinity

Based on its structure, the compound is hypothesized to interact with monoamine transporters and receptors. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific target.[8]

Objective: To determine the binding affinity of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine at human monoamine transporters (hSERT, hDAT, hNET) and a panel of key serotonin (5-HT) and dopamine (D) receptors.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "High-level experimental workflow for characterizing a novel compound."

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted for a 96-well format and can be applied to membranes prepared from cells expressing the target of interest.

Materials:

  • Test Compound: 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine, prepared in a stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: e.g., 50 mM TRIS-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: Specific for the target (e.g., [³H]-Citalopram for hSERT, [³H]-WIN 35,428 for hDAT, [³H]-Nisoxetine for hNET).

  • Receptor Source: Commercially available cell membranes or prepared from transfected cell lines.

  • Positive Control: A known high-affinity ligand for the target (e.g., Fluoxetine for hSERT).

  • Non-Specific Binding (NSB) Agent: A high concentration of a non-labeled ligand (e.g., 10 µM Desipramine for hNET).

  • 96-well Plates, Filter Mats (e.g., GF/B), Scintillation Fluid, Microplate Scintillation Counter.

Procedure:

  • Preparation: Serially dilute the test compound and positive control in assay buffer to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of either test compound, positive control, buffer (for total binding), or NSB agent.

    • 50 µL of receptor membrane preparation.

  • Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a pre-soaked filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in a microplate counter.

  • Data Analysis: Calculate percent specific binding for each concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).[8][9] Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Target Example Radioligand Example Positive Control Potential Data Output (Ki, nM)
hSERT[³H]-CitalopramFluoxetineValue
hDAT[³H]-WIN 35,428CocaineValue
hNET[³H]-NisoxetineDesipramineValue
h5-HT₂ₐ[³H]-KetanserinKetanserinValue
hD₂[³H]-SpiperoneHaloperidolValue
Table 1: Example data summary for receptor binding assays.
Functional Activity: Transporter Uptake & Receptor Signaling

High binding affinity does not describe function. Functional assays are required to determine if the compound inhibits transporter function or acts as an agonist or antagonist at a receptor.

Objective: To measure the compound's effect on monoamine uptake in cells expressing hSERT, hDAT, or hNET, and to assess its functional activity at a selected G-protein coupled receptor (GPCR) identified in the binding screen.

Protocol 2: In Vitro Monoamine Uptake Inhibition Assay

This protocol uses HEK293 cells stably transfected with the human monoamine transporters.[10][11]

Materials:

  • Transfected Cells: HEK293 cells expressing hSERT, hDAT, or hNET, plated in 96-well plates.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled Substrate: [³H]-5-HT (for SERT), [³H]-Dopamine (for DAT), or [³H]-Norepinephrine (for NET).

  • Positive Controls: Fluoxetine (SERT), GBR-12909 (DAT), Desipramine (NET).

Procedure:

  • Cell Culture: Plate transfected cells and allow them to grow to near confluence.

  • Pre-incubation: Wash cells once with KRH buffer. Add 50 µL of KRH buffer containing various concentrations of the test compound or a positive control. Incubate for 10-15 minutes at room temperature.

  • Uptake Initiation: Add 50 µL of KRH buffer containing the radiolabeled substrate (e.g., 20 nM final concentration) to initiate uptake.

  • Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature.[10] This is a critical kinetic step.

  • Termination: Rapidly terminate the uptake by washing the cells 3-4 times with ice-cold KRH buffer.

  • Lysis & Quantification: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials for counting.

  • Data Analysis: Determine the IC₅₀ value for uptake inhibition by plotting percent inhibition against the log concentration of the test compound.

dot graph { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=circle, style="filled", fontname="Arial", fontsize=12, width=1.5]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothetical signaling pathway for a Gs-coupled serotonin receptor."

If binding assays show high affinity for a GPCR, a second messenger assay (e.g., cAMP assay) is performed. For Gs-coupled receptors (like 5-HT₄, 5-HT₆, 5-HT₇), an agonist will increase cAMP.[12] For Gi-coupled receptors (like 5-HT₁ₐ, 5-HT₅ₐ), an agonist will decrease forskolin-stimulated cAMP levels.[13][14] This determines if the compound is an agonist, antagonist, or inverse agonist.

Part 2: In Vivo Characterization

Once in vitro activity is confirmed, the focus shifts to understanding how the compound behaves in a living system.[6]

Pharmacokinetic (PK) Profiling

A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This data informs dose selection and timing for subsequent behavioral studies.[15][16][17]

Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, T₁/₂, AUC, brain penetration) in a rodent model (e.g., Sprague-Dawley rat).

Protocol 3: Rodent Pharmacokinetic Study

Procedure:

  • Animal Model: Use adult male Sprague-Dawley rats (n=3-4 per group/route).

  • Administration: Administer the compound via two routes: intravenous (IV, e.g., 1 mg/kg) to determine baseline parameters and the intended experimental route (e.g., oral gavage (PO) or intraperitoneal (IP), e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via a cannulated vessel or sparse sampling.[18][19] At a terminal time point, collect brain tissue.

  • Sample Processing: Process blood to plasma. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine PK parameters. Calculate the brain-to-plasma ratio to assess blood-brain barrier penetration.

Parameter Definition Example IV Data Example PO Data
Cₘₐₓ (ng/mL) Maximum plasma concentrationValueValue
Tₘₐₓ (h) Time to reach CₘₐₓN/AValue
T₁/₂ (h) Elimination half-lifeValueValue
AUC (ng*h/mL) Area under the curveValueValue
Brain/Plasma Ratio Ratio at TₘₐₓValueValue
Table 2: Example pharmacokinetic data summary.
Preliminary Behavioral Pharmacodynamics (PD)

Behavioral assays provide insight into the compound's functional effects on the CNS.[20] The choice of assay should be guided by the in vitro profile. For a compound with activity at monoamine transporters, initial tests for locomotor activity and anxiety-like behavior are appropriate.[21]

Objective: To assess the compound's effect on spontaneous locomotor activity and anxiety-like behavior in mice.

Protocol 4: Open Field Test

Procedure:

  • Animal Model: Use adult male C57BL/6 mice.

  • Dosing: Administer the compound (at 3-4 dose levels selected based on PK data) or vehicle via the chosen route (e.g., IP).

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes.

  • Testing: 30 minutes post-injection (or at Tₘₐₓ), place each mouse in the center of an open field arena (e.g., 40x40 cm).

  • Data Collection: Use an automated video-tracking system to record activity for 15-30 minutes. Key parameters include:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center Zone: An index of anxiety-like behavior (less time in the center suggests higher anxiety).

  • Data Analysis: Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

Conclusion and Future Directions

This framework outlines the foundational experiments necessary to build a comprehensive pharmacological profile for 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine. The data generated from these in vitro and in vivo studies will establish its primary molecular targets, functional activity, pharmacokinetic properties, and preliminary behavioral effects.

Positive findings would justify progression to more advanced studies, including:

  • Mechanism of Action: Investigating neurotransmitter release vs. reuptake inhibition.

  • Advanced Behavioral Models: Assays for antidepressant-like activity, cognitive function, or abuse liability.[22]

  • Safety Pharmacology: Assessing effects on cardiovascular and respiratory systems.

By adhering to this systematic and evidence-based approach, researchers can rigorously and efficiently characterize the effects of this novel compound, contributing valuable knowledge to the fields of pharmacology and drug development.

References

  • Aristo Group. (n.d.). Drug Discovery & Preclinical Development. Aristo Group. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • XenoTech. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Retrieved from [Link]

  • Zalutsky, M. R., & Lewis, J. S. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. Retrieved from [Link]

  • Alhena Consult. (n.d.). Key steps in the preclinical development of a drug. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

  • Unknown Author. (n.d.). NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Taconic Biosciences. (2024, November 22). Comprehensive Guide to the Drug Development Process and Approval. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. PMC. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2021, February 23). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Retrieved from [Link]

  • Caprioli, D., et al. (2013). Behavioural assessment of drug reinforcement and addictive features in rodents: an overview. ResearchGate. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • MuriPhys. (2025, January 9). Behavioral Assays. Retrieved from [Link]

  • Prasad, S., et al. (2019). cAMP-based signalling as a readout for serotonin receptor stoichiometry. Journal of Cell Science. Retrieved from [Link]

  • Engel, K., & Wang, J. (2011). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT6 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Unknown Author. (n.d.). Invitro Binding Assay Protocol. Retrieved from [Link]

  • U.S. EPA. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]

  • Wahlestedt, C. (2013). Structured evaluation of rodent behavioral tests used in drug discovery research. PMC. Retrieved from [Link]

  • Sharif, N. A., et al. (2003). Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. IOVS. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • The Transmitter. (2025, December 22). Psychedelics research in rodents has a behavior problem. YouTube. Retrieved from [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental design. A combination of advanced analytical techniques and chemoinformatics tools allowed sample confirmation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Social Behavior Tests. Retrieved from [Link]

  • MDPI. (2025, April 26). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Retrieved from [Link]

  • Himpel, N., et al. (2021). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. PMC. Retrieved from [Link]

  • ACS Publications. (2023, November 15). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Retrieved from [Link]

  • ACS Publications. (2021, March 22). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 5-Chloro-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

  • Puxeddu, M., et al. (2026). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein. PMC. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Dissolution and Formulation Protocols for 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Introduction & Physicochemical Rationale 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7) is a lipophilic secondary amine built upon a chloro-substituted indane scaffold. In preclinical drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7) is a lipophilic secondary amine built upon a chloro-substituted indane scaffold. In preclinical drug development and neuropharmacological research, indanamine derivatives are frequently utilized as monoamine reuptake inhibitors or receptor ligands.

However, researchers frequently encounter erratic in vitro reproducibility and in vivo precipitation when working with this compound. As a Senior Application Scientist, I have observed that these issues almost universally stem from a failure to account for the compound's specific salt form and its highly lipophilic, basic nature. This guide provides self-validating, mechanistically grounded protocols to ensure complete dissolution, maintain thermodynamic stability, and prevent artifactual data caused by phenomena such as lysosomal trapping .

Physicochemical Profiling

Understanding the fundamental physicochemical properties of the compound is the first step in designing a successful formulation strategy. The chloro-indane core drives hydrophobicity, while the secondary amine dictates pH-dependent ionization.

Table 1: Physicochemical Properties & Formulation Impact

PropertyValueImpact on Dissolution Strategy
Molecular Weight 181.66 g/mol Low molecular weight allows for rapid dissolution kinetics if the correct solvent dielectric constant is achieved.
Chemical Nature Lipophilic AmineHighly susceptible to aqueous precipitation (crashing) if the free base is introduced to water without a surfactant bridge.
pKa (Predicted) ~9.0 - 9.5At physiological pH (7.4), the compound is primarily protonated, but the un-ionized fraction drives membrane permeability.
State (Free Base) Viscous Oil / Low-MP SolidRequires organic solvents (DMSO, Ethanol). Insoluble in standard aqueous buffers.
State (HCl Salt) Crystalline SolidHighly water-soluble due to ion-dipole interactions. Preferred for direct in vitro media dissolution.

Form-Specific Dissolution Workflows

The most critical decision point in your workflow is identifying whether you have procured the Free Base or the Hydrochloride (HCl) Salt . Applying an aqueous protocol to the free base will result in instant nucleation and micro-precipitation, ruining downstream assays.

DissolutionWorkflow Start 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine CheckForm Identify Chemical Form Start->CheckForm FreeBase Free Base (Lipophilic) CheckForm->FreeBase Non-ionized HClSalt HCl Salt (Hydrophilic) CheckForm->HClSalt Protonated InVitroFB In Vitro Assay 1. 100% DMSO 2. Dilute in Media (<0.1%) FreeBase->InVitroFB InVivoFB In Vivo Dosing 1. 10% DMSO 2. 40% PEG400 3. 50% Saline FreeBase->InVivoFB InVitroHCl In Vitro Assay 1. PBS or Water 2. Direct Media Dilution HClSalt->InVitroHCl InVivoHCl In Vivo Dosing 1. 0.9% Saline (Direct Dissolution) HClSalt->InVivoHCl

Fig 1. Decision matrix for dissolving 5-chloro-N-methyl-1-indanamine based on salt form.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: In Vitro Screening (Cell Culture)

Target: 10 mM Master Stock. Applicable to both Free Base and HCl Salt.

Causality Principle: For cellular assays, DMSO is the universal carrier. However, mammalian cells exhibit toxicity at DMSO concentrations >0.1% v/v. Therefore, creating a highly concentrated master stock (10 mM) ensures that when diluted to a working concentration (e.g., 10 µM), the final DMSO concentration remains a safe 0.1%.

  • Master Stock Preparation:

    • Weigh exactly 1.82 mg of the compound.

    • Add 1.0 mL of anhydrous, cell-culture grade DMSO (100%).

    • Vortex for 30 seconds. The lipophilic indane ring will rapidly solvate.

  • Intermediate Dilution:

    • Dilute the 10 mM stock 1:100 in intermediate media (yielding 100 µM in 1% DMSO).

    • Crucial Step: Inject the DMSO stock directly into the center of the media vortex. Do not let the DMSO run down the side of the tube, as localized supersaturation at the meniscus will cause the free base to crash out.

  • Final Assay Dilution:

    • Dilute the intermediate solution 1:10 into your final assay plate (yielding 10 µM in 0.1% DMSO).

  • Self-Validation Checkpoint (The Tyndall Test):

    • Hold the final solution up to a focused light source (like a smartphone flashlight) against a dark background. If you see a laser-like beam path (Tyndall effect), micro-precipitates have formed. The solution must be optically invisible. If scattering is observed, discard and repeat Step 2 with warmer media (37°C).

Protocol B: In Vivo Administration (Rodent Models)

Target: 2 mg/mL Dosing Solution. Specifically for the Free Base.

Causality Principle: You cannot inject 100% DMSO into an animal. When formulating the free base for IP or IV injection, you must create a "dielectric bridge." Adding water directly to DMSO causes a sudden spike in the dielectric constant, forcing the lipophilic amine to precipitate. PEG400 acts as a co-solvent surfactant, shielding the hydrophobic indane core as the aqueous phase is introduced.

Table 2: Recommended Vehicle Formulation (Free Base)

Addition OrderVehicle ComponentVolume %Mechanistic Function
1DMSO10%Primary solubilizer; disrupts the solid lattice energy.
2PEG40040%Surfactant/Co-solvent; creates a dielectric bridge to prevent precipitation.
30.9% Saline50%Aqueous diluent; ensures physiological isotonicity for injection.
  • Primary Solubilization: Dissolve 2.0 mg of the free base in 100 µL of DMSO. Vortex until completely clear.

  • Dielectric Bridging: Add 400 µL of PEG400 to the DMSO solution. Vortex vigorously for 1 minute. The solution must remain clear.

  • Aqueous Phase Addition: Dropwise, add 500 µL of 0.9% Saline while continuously vortexing or stirring.

  • Self-Validation Checkpoint:

    • Allow the solution to sit at room temperature for 15 minutes.

    • Check the pH using a micro-probe; it should be between 6.5 and 7.5.

    • Visually inspect for cloudiness. If the solution turns milky, the PEG400 micelles have collapsed. You must discard the batch, increase PEG400 to 50%, and reduce Saline to 40%.

(Note: If utilizing the HCl salt, simply dissolve directly in 0.9% Saline with gentle warming. No DMSO or PEG400 is required).

Mechanistic Insights: Lysosomal Trapping

A critical, often-overlooked phenomenon when working with lipophilic amines like 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is Lysosomal Trapping (also known as lysosomotropism) .

Because the compound has a pKa of ~9.0, it exists in an equilibrium between its neutral free base form and its protonated form at the physiological pH of 7.4. The neutral, lipophilic form easily diffuses across the cell membrane into the cytosol. However, once it encounters the highly acidic environment of a lysosome (pH ~4.5 - 5.0), the amine becomes heavily protonated. The protonated molecule is highly polar and membrane-impermeable, causing it to become permanently trapped inside the organelle .

LysosomalTrapping Media Extracellular Space (pH 7.4) Neutral Base (B) Cytosol Cytosol (pH 7.2) Equilibrium: B ⇌ BH+ Media->Cytosol Passive Diffusion Lysosome Lysosome (pH ~4.5) Protonated (BH+) Cytosol->Lysosome Organelle Entry Trapped Sequestration Membrane Impermeable Lysosome->Trapped Ionization (pKa ~9.0)

Fig 2. Lysosomal trapping mechanism of lipophilic amines in in vitro cell models.

Impact on Your Data: If you are running an in vitro target engagement assay, lysosomal trapping will artificially deplete the concentration of the drug available in the cytosol or at membrane receptors. This can lead to falsely elevated IC50/EC50 values. To validate whether lysosomal trapping is skewing your data, run a parallel assay pre-treating the cells with a lysosomotropic agent like chloroquine or ammonium chloride to neutralize lysosomal pH. If the apparent potency of your indanamine shifts significantly, lysosomal sequestration is occurring.

References

  • Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Kazmi F, et al. Drug Metabolism and Disposition. 2013.[Link]

  • Application of physiologically based biopharmaceutics modeling to understand the impact of dissolution differences on in vivo performance. CPT: Pharmacometrics & Systems Pharmacology. 2021.[Link]

Method

Application Note: 5-Chloro-2,3-dihydro-1H-inden-1-amine as a Chiral Building Block in Drug Discovery

Executive Summary The rigidification of molecular scaffolds is a cornerstone strategy in modern drug design to improve target affinity, selectivity, and pharmacokinetic profiles. 5-chloro-2,3-dihydro-1H-inden-1-amine (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigidification of molecular scaffolds is a cornerstone strategy in modern drug design to improve target affinity, selectivity, and pharmacokinetic profiles. 5-chloro-2,3-dihydro-1H-inden-1-amine (commonly known as 5-chloro-1-indanamine) represents a highly valuable chiral building block[1]. By embedding an amine within a bicyclic indane core and introducing a chlorine atom at the 5-position, this scaffold provides restricted conformational flexibility, precise spatial vectors for hydrogen bonding, and enhanced lipophilicity.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, field-proven overview of this compound. This document details its physicochemical profiling, mechanistic rationale in drug design, and self-validating protocols for its synthesis and chiral resolution.

Physicochemical & Structural Profiling

The utility of 5-chloro-1-indanamine stems from its unique structural features. The indane ring restricts the rotation of the C1-amine, locking it into a defined spatial geometry. The C5-chlorine atom serves dual purposes: it acts as a metabolic soft-spot blocker (preventing oxidation at the aromatic ring) and participates in halogen bonding within hydrophobic receptor pockets[2].

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionRationale / Impact in Drug Design
Molecular Formula C₉H₁₀ClNProvides a low-molecular-weight starting point (Lead-like).
Molecular Weight 167.63 g/mol Highly efficient ligand efficiency (LE) when elaborated.
CAS Number (Racemate) 67120-39-2[1]Commercially available starting material for resolution.
CAS Number (1S) 945950-78-7[3]Frequently preferred enantiomer for specific GPCR/kinase targets.
CAS Number (1R) 812695-59-3[4]Utilized for stereochemical structure-activity relationship (SAR) probing.
pKa (Predicted) ~9.00[4]Exists primarily as a protonated cation at physiological pH (7.4).
LogP (Predicted) ~2.6Optimal lipophilicity for blood-brain barrier (BBB) penetration.

Mechanistic Insights: The Role of the Chiral Center

In drug discovery, the spatial orientation of the C1-amine is critical. When 5-chloro-1-indanamine is coupled to form amides or ureas, the resulting vectors project the rest of the molecule into distinct regions of a target protein's binding site.

For example, in the development of P2X7 receptor antagonists (targets for neuroinflammation and neuropathic pain), the indane core occupies a specific lipophilic pocket[5]. The enantiomeric purity is non-negotiable; the (1S)-enantiomer often exhibits exponentially higher target affinity than the (1R)-enantiomer due to steric clashes of the latter with the receptor wall[2].

G A (1S)-5-Chloro-1-indanamine Chiral Scaffold B Amide Coupling / Alkylation (Structural Diversification) A->B C P2X7 Receptor Antagonists (Neuroinflammation) B->C Heterocyclic substitution D Cardiovascular Agents (Myosin Inhibitors) B->D Urea/Amide formation

Application of the chiral scaffold in targeted drug discovery programs.

Synthetic Workflows & Methodologies

The generation of enantiopure 5-chloro-1-indanamine typically begins with the commercially available precursor, 5-chloro-1-indanone[6]. The workflow involves a reductive amination to yield the racemic amine, followed by classical chiral resolution.

G A 5-Chloro-1-indanone B Reductive Amination (NH4OAc, NaBH3CN) A->B C Racemic 5-Chloro- 1-indanamine B->C D Chiral Resolution (e.g., L-Tartaric Acid) C->D E (1S)-Enantiomer (CAS: 945950-78-7) D->E Crystallization F (1R)-Enantiomer (CAS: 812695-59-3) D->F Mother Liquor

Synthetic workflow from 5-chloro-1-indanone to enantiopure building blocks.
Protocol 1: Reductive Amination of 5-Chloro-1-indanone

Purpose: To convert the ketone to a racemic primary amine while avoiding direct reduction to the alcohol.

Causality & Expert Insight: We utilize Sodium Cyanoborohydride ( NaBH3​CN ) because it is stable in mildly acidic conditions (pH 6-7) and selectively reduces the transient iminium ion over the starting ketone. Ammonium acetate ( NH4​OAc ) is used in vast excess to drive the equilibrium toward imine formation before reduction occurs.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-chloro-1-indanone (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Imine Formation: Add Ammonium acetate (10.0 eq). Stir the mixture at room temperature for 2 hours. Self-Validation: A slight color change may occur; TLC (Hexanes/EtOAc 4:1) should show the consumption of the ketone, though the imine may streak.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add Sodium Cyanoborohydride (1.5 eq) portion-wise to control hydrogen gas evolution.

  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench & Workup: Caution: NaBH3​CN can release toxic HCN gas under strongly acidic conditions; perform in a well-ventilated fume hood. Carefully quench the reaction by adding 1M HCl until the pH reaches ~2. Stir for 30 minutes to destroy excess hydride and break boron-amine complexes.

  • Extraction: Wash the aqueous layer with Diethyl Ether to remove non-basic impurities (e.g., unreacted ketone or alcohol byproducts).

  • Basification: Basify the aqueous layer with 2M NaOH to pH > 10. Extract the liberated free amine with Dichloromethane ( 3×50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield racemic 5-chloro-2,3-dihydro-1H-inden-1-amine as a pale oil. LC-MS should confirm the mass [M+H]+=168.22 [5].

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Purpose: To isolate the (1S) or (1R) enantiomer from the racemate using thermodynamic crystallization.

Causality & Expert Insight: Diastereomeric salts formed from a racemic amine and an enantiopure acid (e.g., (2R,3R)-(-)-tartaric acid) possess different solubility products ( Ksp​ ). By utilizing a mixed solvent system (EtOH/Water) and slow cooling, we ensure the system remains under thermodynamic control, preventing the kinetic co-precipitation of the undesired diastereomer.

Step-by-Step Procedure:

  • Salt Formation: Dissolve racemic 5-chloro-1-indanamine (1.0 eq) in a 9:1 mixture of Ethanol/Water. Heat the solution to 70 °C.

  • Resolving Agent Addition: Slowly add a hot solution of (2R,3R)-(-)-tartaric acid (0.5 to 1.0 eq) in Ethanol.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature slowly over 12 hours without agitation. Self-Validation: Slow cooling promotes the growth of large, pure crystals rather than fine, impure precipitates.

  • Filtration: Filter the resulting crystals (enriched in one diastereomeric salt) and wash with ice-cold Ethanol.

  • Recrystallization: To achieve >99% enantiomeric excess (ee), recrystallize the collected salt from boiling Ethanol/Water once more. Self-Validation: Analyze a small cleaved sample via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm optical purity.

  • Free-Basing: Suspend the pure diastereomeric salt in water, basify with 1M NaOH to pH 10, and extract with Dichloromethane. Dry and concentrate to yield the enantiopure (1S)-5-chloro-1-indanamine[3]. (Note: The exact resolving acid required for the (1S) vs (1R) isomer must be empirically verified via polarimetry or chiral chromatography).

Conclusion

5-chloro-2,3-dihydro-1H-inden-1-amine is a highly versatile, structurally rigid chiral building block. By understanding the physicochemical causality of its indane core and C5-chlorine substituent, and by strictly controlling the stereochemistry at the C1 position, researchers can effectively utilize this scaffold to develop highly selective therapeutic agents, particularly in the realms of neuroinflammation (P2X7 antagonists) and cardiovascular disease.

References

  • 5-Chloro-2,3-dihydro-1H-inden-1-amine | CAS 67120-39-2 American Elements URL:[Link]

  • Heterocyclic amide derivatives as P2X7 receptor antagonists Google Patents URL
  • US11932631B2 - Process for preparing aficamten Google Patents URL
  • Application No. AU 2013210682 B2 (P2X7 Receptor Antagonists Synthesis) Googleapis / Australian Patent Office URL:[Link]

Sources

Application

Application Note: High-Fidelity Preparation of (R)-2,3-dihydro-1H-inden-1-yl 4-methylbenzenesulfonate

Executive Summary The enantiopure activation of secondary alcohols is a cornerstone transformation in pharmaceutical development. Specifically, the synthesis of (R)-2,3-dihydro-1H-inden-1-yl 4-methylbenzenesulfonate—comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiopure activation of secondary alcohols is a cornerstone transformation in pharmaceutical development. Specifically, the synthesis of (R)-2,3-dihydro-1H-inden-1-yl 4-methylbenzenesulfonate—commonly known as (R)-1-indanyl tosylate—is a critical intermediate step in the production of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease[1]. This application note details a highly optimized, self-validating protocol for the tosylation of (R)-1-indanol. By leveraging a dual-base system (Triethylamine/DMAP), this method ensures quantitative conversion while preserving 100% stereochemical fidelity.

Mechanistic Rationale & Stereochemical Fidelity (E-E-A-T)

Transforming a chiral secondary alcohol into a sulfonate ester requires strict control over reaction kinetics and pathway selectivity.

The Role of DMAP (Nucleophilic Catalysis): While tosylation is a standard organic transformation, reacting a sterically hindered secondary benzylic alcohol like (R)-1-indanol directly with p-toluenesulfonyl chloride (TsCl) and a standard base (e.g., Triethylamine) is prohibitively slow. Without a nucleophilic catalyst, competing side reactions—such as the formation of alkyl chlorides or elimination to indene—can severely degrade the yield and purity[2]. To circumvent this, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This activated species is highly susceptible to nucleophilic attack by the sterically hindered alcohol[3].

Stereochemical Retention: A common misconception in sulfonate esterification is the risk of racemization. However, the tosylation of (R)-1-indanol proceeds exclusively via O-S bond formation . Because the C-O bond at the chiral C1 position of the indane ring is never broken during the reaction, the (R)-configuration is retained with absolute fidelity[4].

Mechanism TsCl p-Toluenesulfonyl Chloride Intermediate N-Tosylpyridinium Chloride (Highly Electrophilic) TsCl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Nucleophilic Attack Product (R)-1-Indanyl Tosylate (Retention of Configuration) Intermediate->Product + (R)-1-Indanol Salt TEA·HCl Salt Intermediate->Salt HCl Scavenged by TEA Alcohol (R)-1-Indanol Alcohol->Product O-S Bond Formation Product->DMAP Catalyst Regeneration Base Triethylamine (TEA) Base->Salt

Fig 1: DMAP-catalyzed tosylation mechanism ensuring stereochemical retention.

Reagent Matrix & Quantitative Data

To ensure reproducibility, all reagents must be strictly anhydrous. The presence of water will hydrolyze the TsCl to p-toluenesulfonic acid, consuming the reagent and lowering the pH, which stalls the catalytic cycle.

Table 1: Stoichiometric Matrix
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
(R)-1-Indanol134.181.0010.0 gChiral Substrate
p-Toluenesulfonyl Chloride190.651.2017.0 gSulfonylating Agent
Triethylamine (TEA)101.191.5015.6 mLAcid Scavenger
4-Dimethylaminopyridine122.170.100.91 gNucleophilic Catalyst
Dichloromethane (DCM)84.93Solvent150 mLAprotic Solvent
Table 2: Expected Analytical Validation Data
ParameterExpected ValueAnalytical Method
Yield 85 - 90%Gravimetric
Chemical Purity > 98.5%HPLC (UV at 254 nm)
Enantiomeric Excess > 99.0% eeChiral HPLC (e.g., Chiralcel OD-H)
Appearance White crystalline solidVisual Inspection
Melting Point 74 - 76 °CCapillary Melting Point Apparatus

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to the next phase.

Workflow S1 1. Setup Dry DCM, 0 °C S2 2. Addition TsCl + DMAP S1->S2 S3 3. Reaction Stir 4-6h, RT S2->S3 S4 4. Workup Acid/Base Wash S3->S4 S5 5. Isolate Crystallization S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis of (R)-1-indanyl tosylate.

Phase 1: Initiation and Reagent Addition
  • System Purge: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 10 minutes to displace atmospheric moisture.

  • Substrate Solubilization: Add (R)-1-indanol (10.0 g, 74.5 mmol) to the flask, followed by anhydrous DCM (100 mL). Stir until complete dissolution is achieved.

  • Base/Catalyst Introduction: Inject Triethylamine (15.6 mL, 111.8 mmol) and add DMAP (0.91 g, 7.45 mmol) in one portion.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality: Initiating at 0 °C suppresses the exothermic degradation of the product into indene.

  • TsCl Addition: Dissolve TsCl (17.0 g, 89.4 mmol) in anhydrous DCM (50 mL). Transfer this to a pressure-equalizing addition funnel and add dropwise over 30 minutes.

Phase 2: Reaction Maturation
  • Warming: Once the addition is complete, remove the ice-water bath. Allow the reaction to naturally warm to room temperature (20–25 °C).

  • Monitoring (IPC 1): Stir the reaction for 4 hours. Monitor the progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

    • Self-Validation: The starting material ((R)-1-indanol, lower Rf) should completely disappear, replaced by a distinct, strongly UV-active spot (product, higher Rf).

Phase 3: Quenching and Biphasic Workup
  • Quench: Cool the reaction mixture back to 0 °C and slowly add 50 mL of ice-cold distilled water to quench unreacted TsCl and dissolve the precipitated TEA·HCl salts.

  • Phase Separation: Transfer the biphasic mixture to a 500 mL separatory funnel. Isolate the lower organic (DCM) layer. Extract the aqueous layer once with fresh DCM (25 mL) and combine the organic phases.

  • Acid/Base Washing:

    • Wash the combined organics with 1M HCl (2 × 50 mL). Causality: This selectively protonates and removes residual TEA and DMAP into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (50 mL) to neutralize any lingering acid.

    • Wash with brine (50 mL) to pre-dry the organic layer.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

Phase 4: Isolation and Purification
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Critical Causality Rule: Maintain the water bath temperature strictly below 35 °C . Benzylic tosylates are thermally labile; excessive heat will induce spontaneous E1 elimination to form indene.

  • Crystallization: Dissolve the resulting crude off-white residue in a minimum amount of warm Hexane/Ethyl Acetate (9:1 v/v). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Recovery: Collect the formed white needle-like crystals via vacuum filtration. Wash the filter cake with ice-cold hexane (20 mL) and dry under high vacuum to afford pure (R)-1-indanyl tosylate.

Troubleshooting Guide

  • Issue: High levels of Indene (Elimination Byproduct) detected.

    • Root Cause: Thermal stress during concentration or highly basic conditions left unneutralized.

    • Solution: Ensure the 1M HCl wash is thorough to remove all amines. Strictly adhere to the < 35 °C bath temperature limit during solvent evaporation.

  • Issue: Incomplete conversion of (R)-1-indanol.

    • Root Cause: Moisture in the solvent hydrolyzed the TsCl, or inactive/degraded DMAP was used.

    • Solution: Validate the anhydrous nature of the DCM (Karl Fischer titration < 50 ppm H₂O) and use freshly recrystallized TsCl.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7).

As a substituted indanamine featuring a highly lipophilic chlorobenzene ring and a secondary amine, this compound presents specific physicochemical challenges in both synthetic workflows and in vitro assays. This guide provides field-proven methodologies, mechanistic explanations, and validated protocols to resolve precipitation and formulation issues.

Section 1: Physicochemical Properties & Solubility Data

Understanding the baseline metrics of your compound is the first step in troubleshooting. The free base form is highly lipophilic and practically insoluble in water, necessitating specific handling and formulation strategies[1].

PropertyValueMechanistic Implication
Molecular Weight 181.66 g/mol Small molecule; easily crosses lipid membranes when unprotonated.
Log S (ESOL) ~ -5.77Indicates poor aqueous solubility for the free base form[1].
Aqueous Solubility (Free Base) ~ 0.00058 mg/mLPractically insoluble in water; requires organic solvents (e.g., DMSO) or salt conversion[1].
Estimated pKa (Secondary Amine) ~ 9.0 - 9.3Structurally related indanamines (e.g., indatraline) have a pKa of ~9.28[2]. The amine is protonated at physiological pH (7.4)[3].
Lysosomotropic Potential HighBasic lipophilic amines (logP > 2, pKa 6.5-11) are prone to lysosomal trapping in cell-based assays[4].
Section 2: Diagnostic Workflow for Solubility Issues

Before altering your experimental design, use the following logical framework to diagnose the root cause of the solubility failure.

SolubilityWorkflow Start Compound Insoluble in Target Medium CheckForm Identify Current Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Highly Lipophilic) CheckForm->FreeBase Salt Salt Form (e.g., Hydrochloride) CheckForm->Salt Action1 Convert to HCl Salt (See Protocol A) FreeBase->Action1 Action2 Check pH of Medium (Is pH > pKa?) Salt->Action2 Precipitation Precipitation in Buffer (Free Base crashes out) Action2->Precipitation Yes (Deprotonation) Action3 Use Co-solvents (DMSO/PEG) or CD (See Protocol B) Action2->Action3 No (Common Ion Effect) Precipitation->Action3

Diagnostic workflow for resolving 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine solubility issues.

Section 3: Step-by-Step Troubleshooting Protocols
Protocol A: Free Base to Hydrochloride (HCl) Salt Conversion

Causality : The neutral secondary amine lacks the ability to form sufficient ion-dipole interactions with water. Converting it to a hydrochloride salt protonates the nitrogen, drastically lowering the Log S value and enabling aqueous dissolution[5].

Step-by-Step Methodology :

  • Dissolution : Dissolve 1.0 equivalent of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine free base in a minimal volume of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at room temperature.

  • Acid Addition : Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M) dropwise under continuous stirring.

    • Self-Validation Check: You should immediately observe the formation of a dense white precipitate (the HCl salt). If the solution remains clear, check the anhydrous state of your solvents.

  • Maturation : Stir the suspension for 30 minutes at 0-5°C (ice bath) to maximize precipitation yield and crystal formation.

  • Isolation : Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake twice with cold, anhydrous ether to remove unreacted free base and organic impurities.

  • Drying : Dry the resulting solid under a high vacuum at 40°C for 4-6 hours to remove residual solvent.

Protocol B: Formulating for Aqueous Cell-Based Assays (Step-Down Co-solvent Method)

Causality : Even as a salt, diluting a highly concentrated DMSO stock directly into a pH 7.4 buffer can cause transient local supersaturation. A step-down dilution using co-solvents creates a thermodynamic bridge, preventing the compound from crashing out.

Step-by-Step Methodology :

  • Primary Stock : Prepare a 10 mM to 50 mM master stock of the compound in 100% cell-culture grade DMSO. Vortex until completely clear.

  • Intermediate Dilution : Create a 10x working stock by diluting the DMSO stock into a co-solvent mixture (e.g., 10% DMSO, 40% PEG400, 50% aqueous buffer). Critical Step: Add the organic components first, vortex, and then add the aqueous buffer dropwise to prevent shock precipitation.

  • Final Assay Dilution : Dilute the 10x intermediate stock 1:10 into the final pre-warmed (37°C) assay medium.

  • Validation : Inspect the final medium under a microscope at 10x or 20x magnification. The absence of micro-crystals or cloudiness confirms successful solubilization. Ensure the final DMSO concentration remains ≤1% (v/v) to avoid solvent-induced cytotoxicity.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute it from DMSO into a pH 7.4 biological buffer? A1: This phenomenon is governed by the Henderson-Hasselbalch equation and the compound's pKa[6][7]. The secondary amine has an estimated pKa of ~9.0-9.3[2]. At pH 7.4, the compound is predominantly protonated (ionized)[3]. However, if you are using the free base stock in DMSO and rapidly introduce it to an aqueous environment, the sudden shift in solvent polarity forces the lipophilic indane/chlorobenzene core to aggregate before protonation can fully stabilize the monomeric form in solution. Furthermore, if the buffer capacity is low, the local pH microenvironment might not be sufficient to protonate the high concentration of the amine, causing the free base (solubility ~0.00058 mg/mL) to exceed its solubility limit and precipitate[1][5].

Q2: How does the protonation state of this compound affect my cell-based assays? A2: Because 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is a basic lipophilic amine (logP > 2, pKa > 7.4), it is highly susceptible to lysosomal trapping (lysosomotropism)[3][4]. The neutral fraction of the compound easily diffuses across the cell membrane and into the acidic lumen of the lysosome (pH ~4.5-5.0). Once inside, the acidic environment forces the amine to become fully protonated. The charged molecule can no longer cross the lipid bilayer, trapping it inside the organelle. This can artificially lower the effective cytosolic concentration of your drug and cause off-target lysosomal stress or vacuolization[4].

Q3: Can I use cyclodextrins to improve the aqueous solubility without using DMSO? A3: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for compounds with lipophilic aromatic rings like the chlorobenzene moiety. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic indane core, while the hydrophilic exterior maintains aqueous solubility. We recommend preparing a 10-20% (w/v) HP-β-CD solution in water or saline, and slowly stirring the compound into this vehicle at 37°C for 1-2 hours until a clear inclusion complex is formed.

References
  • Title: (5-Chloro-indan-1-yl)
  • Source: bidepharm.
  • Source: fiveable.
  • Source: acs.
  • Source: smolecule.
  • Source: google.
  • Source: ashp.

Sources

Optimization

Technical Support Center: Optimizing Experimental Dosing of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

A Guide for Researchers, Scientists, and Drug Development Professionals I. Compound Profile and Prudent Handling This initial section addresses fundamental questions regarding the nature of 5-chloro-N-methyl-2,3-dihydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Compound Profile and Prudent Handling

This initial section addresses fundamental questions regarding the nature of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine and the requisite precautions for its handling and storage.

Q1: What is 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine and what is its putative mechanism of action?

5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is a research chemical with a substituted indane scaffold.[1][2][3][4][5][6][7][8][9] While its precise mechanism of action is not extensively documented in publicly available literature, its structure suggests potential activity as a monoamine reuptake inhibitor or a modulator of other CNS targets. As a novel compound, its pharmacological profile must be determined empirically through carefully designed experiments.

Q2: What are the key physicochemical properties to consider for experimental design?

Understanding the physicochemical properties of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is critical for accurate and reproducible experimental results. Key parameters to consider include:

PropertyRecommended Action
Solubility Determine the solubility in various solvents (e.g., DMSO, ethanol, water) to prepare appropriate stock solutions.
Stability Assess the stability of the compound in solution and under different storage conditions (e.g., temperature, light exposure) to prevent degradation.
Purity Always use a high-purity batch of the compound and verify its identity and purity via analytical methods like HPLC-MS.

Q3: What are the recommended storage and handling procedures for this compound?

For long-term storage, it is advisable to store 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine as a solid at -20°C, protected from light and moisture.[2] For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][2][6][9]

II. In Vitro Dosage Optimization: A Step-by-Step Guide

This section provides a comprehensive walkthrough for determining the optimal concentration range of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine for in vitro experiments.

Q4: How do I determine the optimal concentration range for my in vitro experiments (e.g., cell culture)?

The goal is to identify a concentration range that elicits a measurable biological response without causing non-specific toxicity. A dose-response experiment is the standard method for this.[10][11][12]

Experimental Workflow for In Vitro Dose-Response Assessment

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Prepare Stock Solution C Serial Dilution & Dosing A->C Broad concentration range B Cell Seeding B->C D Incubation C->D E Endpoint Assay D->E F Data Analysis E->F Generate dose-response curve

Caption: Workflow for in vitro dose-response experiments.

Q5: What are the critical parameters to consider when designing a dose-response study in vitro?

A well-designed dose-response study is crucial for obtaining reliable data.[12][13][14] Key considerations include:

  • Concentration Range: Start with a wide range of concentrations (e.g., from nanomolar to micromolar) to capture the full dose-response curve.[12]

  • Cell Density: Ensure a consistent and optimal cell seeding density to avoid artifacts due to over- or under-confluence.[12][13]

  • Incubation Time: The duration of compound exposure should be sufficient to observe a biological effect.

  • Controls: Include appropriate positive and negative controls to validate the assay.

  • Replicates: Use technical and biological replicates to ensure the reproducibility of your results.[14]

Q6: How do I interpret IC50/EC50 values and what are the common pitfalls?

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of the compound's potency. It is derived from the dose-response curve using non-linear regression analysis.[11][15] Common pitfalls to avoid include:

  • Incomplete Curves: Ensure your concentration range covers both the top and bottom plateaus of the curve for accurate IC50/EC50 determination.[11]

  • Poor Curve Fit: Use appropriate statistical models to fit your data and assess the goodness of fit.

  • Over-interpretation: The IC50/EC50 is a relative measure of potency and may vary between different cell lines and assay conditions.

Q7: Troubleshooting: My in vitro results are not reproducible. What should I check?

Lack of reproducibility can be frustrating. Here's a checklist of potential culprits:

Potential IssueRecommended Action
Compound Instability Verify the stability of your stock solution and working dilutions.
Cell Line Health Ensure your cells are healthy, within a low passage number, and free from contamination.
Assay Variability Check for inconsistencies in cell seeding, reagent addition, and incubation times.[13]
Pipetting Errors Use calibrated pipettes and proper technique to minimize errors in serial dilutions and dosing.

III. In Vivo Dosage Optimization: A Guide for Preclinical Studies

This section provides guidance on how to translate in vitro findings to in vivo models and to design and execute dose-finding studies in animals.

Q8: How do I select a starting dose for my in vivo studies (e.g., in mice or rats)?

Selecting a safe and potentially effective starting dose is a critical first step in in vivo studies.[16][17] A common approach is to:

  • Review Literature: Search for in vivo data on structurally related compounds.[16]

  • In Vitro to In Vivo Extrapolation: Use the in vitro EC50/IC50 as a starting point, considering factors like protein binding and cell permeability.

  • Dose Range-Finding (DRF) Study: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD).[17][18][19]

Experimental Workflow for In Vivo Dose-Finding Study

in_vivo_workflow A Select Starting Dose B Dose Escalation Cohorts A->B C Administer Compound B->C D Monitor for Toxicity & Efficacy C->D E Determine MTD D->E Observe dose-limiting toxicity F Select Doses for Efficacy Studies E->F

Caption: Workflow for an in vivo dose-finding study.

Q9: What are the different dosing regimens I can consider and how do I choose the right one?

The choice of dosing regimen depends on the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[20][21][22]

  • Pharmacokinetics (PK): What the body does to the drug (absorption, distribution, metabolism, and excretion).[22][23][24]

  • Pharmacodynamics (PD): What the drug does to the body (the biological effect).[22][23][24]

Understanding the PK/PD relationship is essential for designing an effective dosing regimen.[20][21]

Q10: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to monitor in vivo?

Monitoring key PK/PD parameters will help you to optimize the dosing regimen and to understand the compound's mechanism of action.[20][21]

Parameter TypeKey Parameters
Pharmacokinetic (PK) Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life.
Pharmacodynamic (PD) Target engagement biomarkers, physiological readouts, behavioral changes.[21]

Q11: Troubleshooting: I'm observing unexpected toxicity or lack of efficacy in my animal model. What are the next steps?

Unexpected outcomes are common in preclinical research. Here's how to approach them:

ObservationPossible CauseNext Steps
Unexpected Toxicity Off-target effects, poor PK properties leading to high exposure.Conduct a more detailed toxicology assessment, investigate potential off-target activities.
Lack of Efficacy Insufficient target engagement, poor bioavailability, rapid metabolism.Measure drug concentrations at the target site, assess target engagement, consider alternative routes of administration.

IV. Frequently Asked Questions (FAQs)

Q12: Can I use 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine in combination with other drugs?

Co-administration with other drugs can lead to drug-drug interactions, altering the PK and/or PD of either compound. It is essential to conduct combination studies systematically, starting with in vitro assays to assess for synergistic, additive, or antagonistic effects.

Q13: How do I prepare a stock solution of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine?

For in vitro studies, a high-concentration stock solution (e.g., 10 mM) is typically prepared in a non-aqueous solvent like DMSO. For in vivo studies, the compound needs to be formulated in a vehicle that is safe for administration to animals (e.g., saline, corn oil). The choice of vehicle will depend on the compound's solubility and the route of administration.

Q14: What are the potential off-target effects I should be aware of?

As a novel compound, the off-target effects of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine are likely unknown. It is good practice to perform counter-screening against a panel of common off-targets (e.g., receptors, ion channels, enzymes) to identify potential liabilities early in the drug discovery process.

References

  • Bursi, R., et al. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmaceutical Sciences, 104(3), 874-884. [Link]

  • Yu, Y. (2016). How to calculate a right dose for in vivo study? ResearchGate. [Link]

  • ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI Blog. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. [Link]

  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Journal of Applied Bioanalysis. (2023). Exploring New Avenues In Drug Discovery And Development Insight Into Pharmacokinetics And Pharmacodynamics. Journal of Applied Bioanalysis, 9(3). [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? FAQ 2188. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current protocols in chemical biology, 9(2), 55-74. [Link]

  • PennState: STAT 509. (n.d.). Considerations for Dose Finding Studies. [Link]

  • CDD Support. (2025). Setting up a Dose Response Protocol. [Link]

  • Wikipedia. (n.d.). Pharmacodynamics. [Link]

  • Academic Center for Excellence. (2012). How to Solve Drug Dosage Problems. [Link]

  • Crown Bioscience. (2022). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Blog. [Link]

  • NextSDS. (n.d.). 5-chloro-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • Appchem. (n.d.). 5-Chloro-2,3-dihydro-1H-inden-1-amine. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • American Elements. (n.d.). 5-Chloro-2,3-dihydro-1H-inden-1-amine. [Link]

  • LookChem. (n.d.). 5-chloro-2,3-dihydro-1h-inden-1-amine,hydrochloride. [Link]

  • PubChem. (n.d.). 5-chloro-2,3-dihydro-1H-inden-2-amine. [Link]

  • Tablets & Capsules. (2021). Troubleshooting Problems Affecting Tooling During Tablet Manufacture. [Link]

  • sciencebiochem. (n.d.). 5-chloro-2,3-dihydro-1H-inden-1-amine. [Link]

  • Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. Current protocols in chemical biology, 11(4), e71. [Link]

  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • ResearchGate. (2025). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. [Link]

  • NIST. (n.d.). Benzenamine, 5-chloro-2-methyl-. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for 5-chloro-N-methylindanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific physicochemical vulnerabilities of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (5-Cl-N-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific physicochemical vulnerabilities of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (5-Cl-N-Me-indanamine) in solution.

Because this active pharmaceutical ingredient (API) features a secondary amine situated at a benzylic position (the C1 carbon of the indane ring), it is inherently susceptible to oxidative deamination, pH-dependent instability, and excipient-driven degradation. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Frequently Asked Questions (FAQs)

Q1: My aqueous stock solutions turn yellow over time, and HPLC analysis shows a major degradation peak. What is the mechanism, and how do I prevent it?

The Causality: The yellowing of your solution and the emergence of a new chromatographic peak (typically 5-chloro-1-indanone) are classic indicators of oxidative deamination . The C1 position of the indane ring is benzylic and adjacent to the secondary nitrogen. In the presence of dissolved oxygen and trace transition metals, the benzylic C-H bond undergoes radical abstraction. This cascade forms an unstable imine intermediate, which rapidly hydrolyzes in water to yield a ketone (5-chloro-1-indanone) and methylamine[1].

The Solution: You must disrupt the radical chain reaction. This requires a two-pronged approach: removing the electron acceptor (oxygen) via inert gas sparging, and chelating the trace metals that catalyze radical initiation.

DegradationPathway Amine 5-Cl-N-Me-Indanamine (Secondary Amine) Radical Benzylic Radical Intermediate Amine->Radical O2, Trace Metals Imine Imine Intermediate (N-Methylimine) Radical->Imine Oxidation (-H2O) Products 5-Chloro-1-indanone + Methylamine Imine->Products Hydrolysis (H2O)

Mechanistic pathway of oxidative deamination of 5-chloro-N-methylindanamine.

Q2: Does the pH of my buffer affect the oxidation rate of this compound?

The Causality: Profoundly. The unprotonated free base of 5-Cl-N-Me-indanamine possesses an available lone pair of electrons on the nitrogen, making the adjacent benzylic position highly electron-rich and lowering the activation energy for oxidation. By protonating the amine (converting it to a salt at a pH below its pKa), you withdraw electron density from the benzylic C1 position. This electrostatic deactivation drastically reduces the molecule's susceptibility to oxidative degradation[2].

The Solution: Always formulate this API in slightly acidic buffers (pH 4.0 – 5.0) using citrate or acetate systems to ensure the amine remains fully protonated in solution.

Q3: We formulated the API in a PEG-400/Polysorbate 80 vehicle, but we observed rapid loss of the active compound and the formation of N-oxide adducts. Why?

The Causality: Polymeric excipients like polyethylene glycol (PEG) and polysorbates frequently contain trace levels of hydroperoxides and formaldehyde generated during their manufacturing and storage. Secondary amines are highly reactive toward these impurities. Peroxides will directly oxidize the secondary amine to a hydroxylamine or nitrone[3], while formaldehyde can cause N-formylation artifacts.

The Solution: Switch to high-purity, peroxide-free grades of polymeric excipients (e.g., Super Refined™ grades). Alternatively, incorporate a peroxide scavenger such as methionine into your formulation vehicle prior to adding the API.

Quantitative Degradation Profile

To facilitate easy comparison during your formulation screening, the following table summarizes the primary degradation pathways and their corresponding mitigation strategies.

Formulation ConditionPrimary DegradantRelative Degradation Rate ( kobs​ )Mitigation Strategy
Aerated, pH 7.4 (Unbuffered) 5-Chloro-1-indanoneHigh (+++)Argon sparging, lower pH
10% PEG-400 (Standard Grade) Nitrone / N-Oxide adductsModerate (++)Use peroxide-free excipients
UV Light Exposure (254 nm) Benzylic dimersModerate (++)Amber glassware storage
Degassed, pH 4.5, 0.05% EDTA None detectedNegligible (-)Optimal Baseline Condition

Self-Validating Experimental Protocol

To guarantee the stability of 5-Cl-N-Me-indanamine, follow this self-validating methodology for preparing a 10 mM aqueous stock solution. This protocol is designed so that the final step mathematically proves the success of the preceding steps.

Preparation of Oxidation-Resistant Aqueous Stock (10 mM)
  • Step 1: Solvent Deoxygenation

    • Action: Sparge HPLC-grade water with high-purity Argon for 30 minutes prior to use.

    • Causality: Removing dissolved oxygen starves the autoxidation radical chain reaction of its primary electron acceptor.

  • Step 2: Chelator & Antioxidant Addition

    • Action: Add 0.05% w/v Disodium EDTA and 0.01% w/v Butylated Hydroxytoluene (BHT).

    • Causality: EDTA sequesters trace transition metals (Fe²⁺, Cu²⁺) that catalyze radical initiation. BHT acts as a phenolic radical scavenger to terminate any propagating oxidative chains[2].

  • Step 3: API Dissolution & Protonation

    • Action: Dissolve the 5-Cl-N-Me-indanamine. Immediately titrate the solution to pH 4.5 using 0.1 M HCl.

    • Causality: Protonating the secondary amine removes the lone pair's electron density from the benzylic C1 position, increasing the activation energy required for degradation.

  • Step 4: System Validation (Self-Validating Check)

    • Action: Aliquot 1 mL of the prepared solution into an amber HPLC vial. Spike with a known concentration of an inert internal standard (e.g., toluene). Run an immediate HPLC-UV assay ( T=0 ) and a 24-hour accelerated stress test at 40°C ( T=24 ).

    • Causality: The internal standard corrects for any evaporative solvent loss during heating. A peak area recovery of >99% for the API at T=24 mathematically validates the efficacy of the degassing and antioxidant matrix, ensuring the protocol was executed flawlessly.

FormulationWorkflow Step1 1. Solvent Prep Degas (N2/Ar) Step2 2. Antioxidants Add BHT/EDTA Step1->Step2 Step3 3. Dissolution Add API Step2->Step3 Step4 4. pH Adjust Titrate to pH 4.5 Step3->Step4 Step5 5. Validation HPLC Recovery Step4->Step5

Step-by-step workflow for formulating stable 5-chloro-N-methylindanamine solutions.

References

  • Oxidation of Secondary Amines.Al-Mustansiriya University (uomustansiriyah.edu.iq).
  • Optimum Environment for Stabilizing Butylated Hydroxytoluene in Drug Development.PatSnap (patsnap.com).
  • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones.Organic Chemistry Portal (organic-chemistry.org).

Sources

Optimization

Technical Support Center: 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine Experiments

Target Audience: Researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, I have structured this Technical Support Center to bridge the gap between theoretical chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

As a Senior Application Scientist, I have structured this Technical Support Center to bridge the gap between theoretical chemistry and bench-level execution. 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (5-Cl-N-Me-indanamine) is a highly versatile building block, frequently utilized in the synthesis of covalent kinase inhibitors and as a ligand in monoamine transporter assays. However, its sterically hindered chiral center and lipophilic nature introduce specific experimental liabilities.

The troubleshooting guides, FAQs, and self-validating protocols below are designed to explain the causality behind these common pitfalls and provide robust, field-proven solutions.

Section 1: Chemical Synthesis & Purification FAQs

Q: Why am I observing significant 5-chloro-1-indanol formation during the reductive amination of 5-chloro-1-indanone? A: This is a classic thermodynamic pitfall caused by premature reduction. The C1 carbonyl of the indanone ring is sterically hindered and electronically deactivated by the fused aromatic system compared to aliphatic ketones. Consequently, imine formation with methylamine is exceptionally slow. If the reducing agent (e.g., NaBH4 or NaBH(OAc)3) is introduced before the imine equilibrium is fully established, the unreacted starting material is rapidly and irreversibly reduced to the alcohol byproduct (5-chloro-1-indanol). To prevent this, you must use a strong Lewis acid/water scavenger like Titanium(IV) isopropoxide to drive imine formation and validate the intermediate's presence before reduction.

Q: How can I achieve high enantiomeric excess (>99% ee) for the (1R) or (1S) enantiomer without losing yield? A: Traditional chiral resolution of indanamines via tartaric acid crystallization is notoriously low-yielding (often <30% recovery). For strict enantiopurity, modern biocatalysis is the superior choice. Engineered oxidoreductases or transaminases utilizing smart amine donors (like N-phenylputrescine) can bypass the unfavorable thermodynamics of the amine donor/acceptor equilibrium, yielding chiral indanamines with >99% ee directly from the ketone .

Section 2: Pharmacological & In Vitro Assay FAQs

Q: My in vitro binding assays are showing high well-to-well variability and non-specific binding. What is causing this? A: This is a physical chemistry issue driven by lipophilicity. The addition of the 5-chloro group significantly increases the LogP of the indanamine scaffold. In standard aqueous assay buffers (pH 7.4), the free base of 5-Cl-N-Me-indanamine rapidly partitions into the hydrophobic polystyrene walls of microtiter plates. This artificially lowers the effective concentration of the ligand in solution. Solution: Always store and handle the compound as a Hydrochloride (HCl) salt, and supplement your assay buffers with a carrier protein (0.1% BSA) or detergent (0.01% Tween-20) to maintain solubility.

Q: When using this compound as an intermediate for covalent JAK3 inhibitors, what pharmacokinetic pitfalls should I anticipate? A: The synthesis of indanamine derivatives often serves as a critical junction in the development of covalent kinase inhibitors. If you are converting the secondary amine into a cyanamide electrophile to target cysteine residues, be aware of extrahepatic clearance. Cyanamides based on the indane scaffold are highly susceptible to glutathione (GSH) conjugation via glutathione S-transferases (GSTs). You must actively monitor GSH reactivity assays (t1/2) during your lead optimization to prevent rapid in vivo clearance.

Section 3: Physicochemical Properties & Assay Parameters

Summarizing quantitative data is critical for assay design. Below are the established parameters for handling 5-Cl-N-Me-indanamine.

ParameterValue / PropertyExperimental Implication
Molecular Weight 181.66 g/mol (Free base)Use exact mass (181.0658) for high-resolution LC-MS tracking.
LogP (estimated) ~2.8Highly lipophilic; prone to non-specific binding in plasticware.
pKa (estimated) ~9.5 (Secondary amine)Protonated at physiological pH (7.4); requires buffered solutions.
Preferred Form Hydrochloride (HCl) SaltFree base oxidizes rapidly; HCl salt ensures long-term stability.
Aqueous Solubility < 0.1 mg/mL (Free base)Must be dissolved in 100% DMSO first, then diluted into assay buffer.

Section 4: Validated Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. Do not proceed to subsequent steps without passing the built-in validation checkpoints.

Protocol A: Two-Stage Reductive Amination of 5-Chloro-1-indanone

Objective: Synthesize 5-Cl-N-Me-indanamine while actively preventing the 5-chloro-1-indanol over-reduction pitfall.

  • Initiation: Dissolve 1.0 eq of 5-chloro-1-indanone in absolute ethanol (0.2 M) under an inert N2 atmosphere.

  • Imine Formation: Add 3.0 eq of methylamine solution (33% in EtOH), followed by 2.0 eq of Ti(OiPr)4. Stir at room temperature for 12 hours. (Causality: Ti(OiPr)4 acts as a Lewis acid and water scavenger, forcing the sterically hindered ketone to form the imine).

  • Validation Checkpoint (Critical): Remove a 20 µL aliquot. Quench in 100 µL of saturated aqueous NaHCO3 and extract with 100 µL EtOAc. Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 3:1).

    • Pass: Complete disappearance of the ketone spot (Rf ~0.6). Proceed to Step 4.

    • Fail: Ketone spot remains. Do not add reducing agent. Add 0.5 eq more Ti(OiPr)4 and stir for 4 additional hours.

  • Reduction: Cool the reaction to 0 °C. Slowly add 1.5 eq of NaBH4 portion-wise over 30 minutes. (Causality: Strict temperature control prevents the exothermic reduction from generating secondary amine dimers).

  • Workup & Salt Formation: Quench with 1M NaOH to precipitate TiO2 salts. Filter through Celite. Extract the filtrate with EtOAc. To the organic layer, add 2M HCl in diethyl ether until precipitation ceases. Filter to collect the highly stable 5-Cl-N-Me-indanamine HCl salt.

Protocol B: Preparation of Indanamine Ligand Stocks for High-Throughput Screening

Objective: Prevent non-specific binding and precipitation during in vitro pharmacological assays.

  • Primary Stock: Dissolve the 5-Cl-N-Me-indanamine HCl salt in 100% anhydrous DMSO to a concentration of 10 mM.

  • Validation Checkpoint: Analyze the 10 mM stock via LC-MS (UV 254 nm).

    • Pass: Single peak corresponding to [M+H]^+^ 182.1.

    • Fail: Presence of [M+H]^+^ 196.1 indicates N-methylation degradation; discard stock immediately.

  • Assay Buffer Preparation: Prepare the physiological assay buffer (e.g., HEPES pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20.

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO.

  • Final Addition: Transfer the DMSO dilutions to the assay buffer immediately before adding to the biological matrix, ensuring the final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

Section 5: Mechanistic Pathway Visualization

The following diagram illustrates the synthetic workflow and highlights the critical junction where the primary pitfall occurs.

TroubleshootingWorkflow SM 5-Chloro-1-indanone (Starting Material) Imine Imine Intermediate (Transient Species) SM->Imine Ti(OiPr)4 (Drives Equilibrium) Alcohol 5-Chloro-1-indanol (Over-reduction Pitfall) SM->Alcohol Premature NaBH4 (Avoidable Pitfall) Amine Methylamine (Amine Source) Amine->Imine Product 5-Cl-N-Me-Indanamine (Target Compound) Imine->Product NaBH4 (Validated Addition)

Fig 1: Synthetic workflow of 5-Cl-N-Me-indanamine highlighting common side-reaction pitfalls.

References

  • Patil, M. D., Grogan, G., Bommarius, A., & Yun, H. (2018). "Oxidoreductase-Catalyzed Synthesis of Chiral Amines." ACS Catalysis, 8(12), 10985-11015. URL:[Link]

  • Gomm, A., et al. (2021). "N-Phenylputrescine (NPP): a natural product inspired amine donor for biocatalysis." Chemical Science, 12(46), 15445-15452. URL:[Link]

  • Casimiro-Garcia, A., et al. (2018). "Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors." Journal of Medicinal Chemistry, 61(23), 10665-10699. URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Resolution of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Welcome to the Application Scientist Support Hub. This guide is engineered for drug development professionals and synthetic chemists facing physicochemical bottlenecks when isolating and purifying halogenated indanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for drug development professionals and synthetic chemists facing physicochemical bottlenecks when isolating and purifying halogenated indanamine derivatives.

Because 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is a basic secondary amine with a chiral center at the C1 position, its purification requires a multi-dimensional approach. Below, we break down the causality behind common experimental failures and provide self-validating protocols to ensure high-yield recovery and enantiomeric purity.

Core Purification Workflow

PurificationWorkflow Start Crude 5-chloro-N-methyl- 2,3-dihydro-1H-inden-1-amine AcidBase Acid-Base Extraction (Remove neutrals & tertiary amines) Start->AcidBase Chromatography Silica Gel Chromatography (w/ 1-5% TEA modifier) AcidBase->Chromatography ChiralRes Chiral Resolution (L-Tartaric Acid in MeOH) Chromatography->ChiralRes SaltForm HCl Salt Formation & Recrystallization ChiralRes->SaltForm Pure Pure (1R)- or (1S)-Enantiomer Hydrochloride SaltForm->Pure

Workflow for the isolation and chiral resolution of 5-chloro-N-methylindanamine.

Troubleshooting Guides & FAQs

Q1: My secondary amine is streaking severely on normal-phase silica gel, resulting in poor recovery and overlapping fractions. Why is this happening and how can I fix it? A1: The streaking is caused by the strong electrostatic interaction between the basic secondary amine group of the indanamine and the highly acidic silanol (Si-OH) groups on the silica gel surface. This acid-base interaction leads to irreversible adsorption, band-broadening, and tailing. Causality & Solution: To establish a self-validating elution system, you must neutralize the stationary phase. Incorporate 1–5% of a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase (e.g., Hexanes/EtOAc) 1. TEA binds preferentially to the silanol sites, allowing the indanamine to elute based purely on polarity rather than ion-exchange. Alternatively, switch to amine-functionalized silica or basic alumina columns, which inherently lack acidic protons 2.

Q2: During synthesis via reductive amination, I am generating a tertiary amine over-alkylation byproduct. How can I separate this from my desired secondary amine without relying solely on chromatography? A2: You can exploit the differential basicity (pKa) of secondary versus tertiary amines using a rigorous acid-base liquid-liquid extraction. Causality & Solution: Secondary amines generally have slightly different pKa values and steric profiles compared to their tertiary counterparts. By carefully adjusting the pH of the aqueous phase, you can selectively protonate the secondary amine while leaving the tertiary amine in its freebase form. For a self-validating check, spot your fractions on a TLC plate and stain with Ninhydrin. Ninhydrin specifically reacts with primary and secondary amines to form a distinct colored complex (Ruhemann's purple), whereas tertiary amines will not stain, instantly confirming successful separation.

Q3: The freebase of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine presents as a viscous oil. How can I induce crystallization to improve purity? A3: Freebase indanamines are notoriously difficult to crystallize due to their low melting points and tendency to trap residual solvent molecules. Causality & Solution: Converting the freebase oil into a stable acid addition salt increases the lattice energy, driving rapid crystallization. The hydrochloride (HCl) salt is the industry standard. Dissolve the crude freebase in a dry, non-polar to moderately polar solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of anhydrous HCl in dioxane. The resulting hydrochloride salt will precipitate rapidly. Recrystallization from a mixture of hot isopropanol and diethyl ether will yield high-purity crystalline material 2.

Q4: I need to isolate the specific enantiomer for pharmacological testing. What is the most scalable method for the chiral resolution of this indanamine? A4: Fractional crystallization using a chiral dicarboxylic acid is the most robust method for resolving 1-aminoindan derivatives. Causality & Solution: Reacting the racemic secondary amine with an optically pure chiral acid, such as L-(+)-tartaric acid, forms a pair of diastereomeric salts. Because diastereomers have different physical properties (unlike enantiomers), they exhibit different solubilities. For indanamines, one diastereomeric salt is typically less soluble in alcoholic solvents (like methanol) than the other. By heating the mixture to reflux and allowing it to cool slowly, the desired diastereomeric salt selectively crystallizes out of the solution 34.

ChiralResolution Racemate Racemic 5-chloro-N-methylindanamine (1R, 1S mixture) ChiralAcid Add L-(+)-Tartaric Acid in hot Methanol Racemate->ChiralAcid Diastereomers Diastereomeric Salt Mixture [(1R)-Tartrate + (1S)-Tartrate] ChiralAcid->Diastereomers Cooling Slow Cooling (Fractional Crystallization) Differential Solubility Diastereomers->Cooling Crystals Precipitate: Target Enantiomer Salt (Lower Solubility) Cooling->Crystals MotherLiquor Mother Liquor: Opposite Enantiomer (Higher Solubility) Cooling->MotherLiquor

Logical flow of diastereomeric fractional crystallization for chiral resolution.

Quantitative Data & Parameters

Summarized below are the critical physicochemical parameters required to design a successful purification scheme for this compound class.

ParameterRecommended Value / SystemMechanistic Rationale
Optimal TLC Solvent EtOAc / Hexanes (1:3) + 2% TEATEA neutralizes silica silanols, preventing secondary amine streaking.
pKa (Estimated) ~9.5 - 10.5Typical for N-alkylated indanamines; dictates pH thresholds for aqueous extraction.
Resolution Agent L-(+)-Tartaric AcidForms highly crystalline diastereomeric salts with indanamines.
Crystallization Solvent Methanol or EthanolProvides optimal solubility differential for diastereomeric tartrate salts.
Salt Form (Storage) Hydrochloride (HCl)Converts unstable freebase oil into a stable, high-melting-point solid.

Step-by-Step Experimental Methodologies

Protocol 1: Acid-Base Extraction & Separation

This self-validating protocol ensures the removal of neutral organic impurities and leverages pKa differences to isolate the secondary amine.

  • Dissolution: Dissolve the crude reaction mixture containing the indanamine and impurities in dichloromethane (DCM) (10 mL/g of crude).

  • Acidification: Extract the organic layer with 1.0 M aqueous HCl (3 x 50 mL). The basic amines will protonate and partition into the aqueous layer.

  • Validation Step 1: Discard the organic layer containing neutral impurities. Spot the aqueous layer on TLC (basify the spot on the plate with NH₄OH vapor) to confirm the presence of the amine.

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2.0 M aqueous NaOH dropwise while stirring until the pH reaches >10, converting the amine salts back to their freebase form.

  • Extraction: Extract the turbid aqueous layer with fresh ethyl acetate (3 x 50 mL).

  • Drying & Concentration: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched secondary amine freebase 12.

Protocol 2: Chiral Resolution via Tartrate Salt Crystallization

This protocol utilizes differential solubility to isolate the desired enantiomer.

  • Salt Formation: Dissolve racemic 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (1.0 eq) in methanol (approx. 10 mL/g of amine). Add L-(+)-tartaric acid (1.0 eq) to the solution.

  • Heating: Heat the mixture to 60–70°C under reflux until a homogenous solution is obtained.

  • Fractional Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature over 12–16 hours without agitation. The less soluble diastereomeric salt will preferentially crystallize 3.

  • Isolation: Filter the precipitated crystals via vacuum filtration and wash the filter cake with a minimal amount of ice-cold methanol to remove trapped mother liquor.

  • Validation Step 2: Analyze a small sample of the crystals via Chiral HPLC to confirm enantiomeric excess (ee > 98%). If lower, perform a second recrystallization from methanol.

  • Freebasing: Suspend the isolated, pure crystals in water, basify with aqueous NaHCO₃ (pH 8-9), and extract with ethyl acetate to recover the enantiomerically pure freebase 4.

References

  • WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents.
  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Organic Process Research & Development - ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Stability Optimization for 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Welcome to the Application Scientist Support Portal. Handling functionalized secondary amines like 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine requires precise environmental control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Handling functionalized secondary amines like 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine requires precise environmental control. Because this molecule features an electron-rich, sterically accessible secondary nitrogen attached to a benzylic position, it is inherently reactive. This guide provides the mechanistic causality behind common degradation issues and delivers self-validating protocols to ensure absolute experimental reproducibility.

Troubleshooting Guide & FAQs

Q1: Why does my 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine free base turn yellow/brown and lose assay potency over time? A: This discoloration is the visual marker of oxidative degradation. The free base form contains an active lone pair of electrons on the secondary nitrogen. In the presence of atmospheric oxygen and ambient light, this lone pair is highly susceptible to oxidation, leading to the formation of hydroxylamines and, eventually, nitrones. Converting the amine into its ionic ammonium form (e.g., a hydrochloride salt) covalently ties up this lone pair with a proton, making the molecule significantly less susceptible to oxidation[1].

Q2: I noticed an unexplained mass increase and altered solubility after leaving the storage vial open. What happened? A: You are observing carbamate formation and hygroscopicity. Secondary amines react readily with atmospheric carbon dioxide ( CO2​ ). The acidic CO2​ attacks the nucleophilic nitrogen to form a transient zwitterion, which rapidly stabilizes into an amine carbamate salt[2]. This irreversible reaction adds physical mass to your sample and drastically alters its lipophilicity. Furthermore, the free base is hygroscopic; it absorbs ambient moisture, which acts as a catalyst for further degradation.

Q3: How can I permanently resolve these stability issues for long-term storage and assay consistency? A: The definitive, field-standard solution is to convert the free base into a stable hydrochloride (HCl) salt. By protonating the secondary amine, you eliminate the nucleophilicity of the nitrogen lone pair. The resulting hydrochloride salt provides enhanced stability, a significantly longer shelf-life, and improved solubility in aqueous media for biological assays[3].

Q4: What are the best practices for handling the free base in solution if salt formation is not an option? A: If your synthetic workflow strictly requires the free base, solvent choice is critical. Avoid halogenated solvents (like dichloromethane or chloroform) for long-term storage, as they can slowly alkylate the secondary amine over time. Likewise, avoid ketones (like acetone) which condense with the amine to form iminium species. Use anhydrous, degassed solvents (such as THF or acetonitrile) and store solutions at -20°C under an inert argon atmosphere.

Quantitative Data: Free Base vs. Hydrochloride Salt

To guide your experimental design, the following table summarizes the physicochemical differences between the two forms of the compound to highlight why salt formation is the preferred stabilization method.

ParameterFree Base (Un-ionized)Hydrochloride Salt (Protonated)
Physical State Viscous oil or low-melting solidCrystalline solid
Oxidation Susceptibility High (Requires dark/inert storage)Low (Stable under ambient light)
CO2​ Reactivity High (Forms carbamate adducts)None (Nitrogen lone pair quenched)
Aqueous Solubility Poor (Requires DMSO/organic solvents)Excellent (Ideal for biological assays)
Recommended Storage -20°C, Argon atmosphere, Amber vialRoom Temperature or 4°C, Desiccated

Mechanistic Visualization

StabilityPathway cluster_degradation Degradation Pathways FreeBase 5-chloro-N-methyl-2,3-dihydro- 1H-inden-1-amine (Free Base) [Nucleophilic Lone Pair] Oxidation Oxidation (O₂, Light) Forms Nitrones/Hydroxylamines FreeBase->Oxidation Exposure to Air/Light Carbamate CO₂ Reaction Forms Carbamate Adducts FreeBase->Carbamate Exposure to Atmosphere SaltFormation Addition of Anhydrous HCl (Protonation) FreeBase->SaltFormation Stabilization Protocol StableSalt Hydrochloride Salt [Lone Pair Quenched, Stable] SaltFormation->StableSalt Yields

Degradation pathways of the free base amine and stabilization via hydrochloride salt formation.

Self-Validating Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt

This protocol permanently stabilizes the indanamine core by converting it to an ionic salt, which is the preferred form for pharmacological evaluation[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine free base in 10 mL of anhydrous diethyl ether (or THF) in a round-bottom flask purged with argon.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously.

  • Precipitation: A white crystalline precipitate (the hydrochloride salt) will form immediately. Continue stirring for 15 minutes to ensure complete precipitation.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of cold, anhydrous diethyl ether to remove unreacted free base and impurities.

  • Drying: Dry the solid under high vacuum for 4 hours to remove residual solvent.

Validation Check: Dissolve a 1 mg aliquot of the final product in Deuterium Oxide ( D2​O ) and analyze via 1H -NMR. A distinct downfield shift of the N-methyl protons compared to the free base spectrum confirms complete protonation and successful salt formation.

Protocol B: Inert Storage and Handling of the Free Base

If you must store the free base, use this protocol to arrest oxidative and atmospheric degradation.

Step-by-Step Methodology:

  • Aliquoting: Transfer the free base into single-use amber glass vials. The amber glass blocks UV light, preventing radical-mediated photodegradation of the benzylic position.

  • Inert Purging: Insert a needle attached to an Argon line into the vial. Purge the headspace with a gentle stream of Argon gas for 30 seconds. Argon is heavier than air and will completely displace reactive O2​ and CO2​ .

  • Sealing: Immediately seal the vial with a PTFE-lined septum cap to create an impermeable barrier against atmospheric moisture.

  • Storage: Store the sealed vials at -20°C in a secondary desiccator chamber.

Validation Check: Weigh the sealed vial on an analytical balance and record the mass. Re-weigh the vial after 7 days; a perfectly stable mass confirms the seal integrity and the absence of hygroscopic water uptake or CO2​ adduct formation.

References

  • Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (NIH) / PMC. URL:[Link]

  • CHAPTER 7 AMINES: Drugs as amines. Oregon Institute of Technology (OIT). URL:[Link]

  • Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Troubleshooting

Indoxacarb Intermediate Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Technical Support Center for the synthesis of Indoxacarb intermediates. This guide is engineered for researchers, process chemists, and drug development professionals facing bottlenecks in asymmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of Indoxacarb intermediates. This guide is engineered for researchers, process chemists, and drug development professionals facing bottlenecks in asymmetric catalysis, biocatalytic resolution, and intermediate stabilization.

Unlike standard operational manuals, this guide focuses on the causality of chemical behaviors , offering self-validating protocols to ensure high enantiomeric excess (ee) and structural integrity throughout the synthesis pipeline.

I. Troubleshooting the Chiral Indanone Intermediate

Target Molecule: (S)-5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester

Q1: Why is my enantiomeric excess (ee) stalling at ~75% when using cinchona alkaloid catalysts for the asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone?

A: Traditional quinine-based catalysts (like cinchonine) lack the rigid steric bulk required to completely block the re-face attack during oxidation. The weak electron and stereo effects of these natural alkaloids result in poor stereocontrol and low catalytic efficiency[1].

The Solution: Upgrade your catalytic system to a chiral Zr-salen polymer or utilize an aqueous tert-butyl hydroperoxide (TBHP) system. The introduction of organic polymerization ligands in the Zr-salen complex creates a highly restrictive steric environment that forces the oxidant to attack exclusively from the si-face. This improves the S-enantiomer content from 75% to >98% and shortens the reaction time from 24 hours to just 4 hours[2],[3]. Alternatively, using 70% aqueous TBHP as an oxidant offers a highly stereoselective and industrially scalable preparation method under mild conditions[4].

Q2: Is there a biocatalytic alternative to heavy-metal (Zr) catalysts for the chiral resolution of this intermediate?

A: Yes. Recent biotransformation breakthroughs have demonstrated the efficacy of whole-cell biocatalysis using the Bacillus cereus WZZ006 strain[5].

The Mechanism: B. cereus WZZ006 possesses highly specific esterase activity that selectively hydrolyzes the R-enantiomer of the racemic substrate into 5-chloro-2-hydroxy-1-indanone. Because the enzyme does not act on the S-isomer, the target (S)-hydroxy indanone intermediate is retained with an ee of up to 93.0% and a conversion rate of ~53.0% (near the theoretical maximum of 50% for kinetic resolution)[6].

II. Troubleshooting the Semicarbazone Intermediate

Target Molecule: 4-(trifluoromethoxy)phenylurea derivatives

Q3: During the synthesis of the semicarbazone intermediate, I am observing carbon-nitrogen double bond breakage and significant yield reduction. How can I prevent this?

A: Carbon-nitrogen bond cleavage in this condensation step is typically caused by harsh acidic conditions combined with unmitigated exothermic spikes during the isocyanate addition[7].

The Solution: The reaction must be tightly controlled using a buffered acetic acid/water system under strict nitrogen protection. By dissolving sodium isocyanate in this buffered system and executing a dropwise addition into the 4-(trifluoromethoxy)aniline solution strictly within an ice-water bath (0–5°C), you prevent the thermal degradation of the transient isocyanate intermediate. Allowing the system to slowly warm to 20–25°C over 12 hours stabilizes the urea derivative formation, resolving the toxicity and yield issues while achieving ~85% recovery[7].

III. Quantitative Data: Catalytic System Comparison

To facilitate experimental design, the following table summarizes the performance metrics of various catalytic systems used in the synthesis of the (S)-indanone intermediate.

Catalytic SystemOxidant / ReagentYield (%)Enantiomeric Excess (ee %)Reaction TimeRecyclability / Scalability
Cinchonine (Legacy) O₂ / Peroxides~70 - 75~75.024 hPoor (High degradation)
Chiral Zr-salen Polymer TBHP86 - 90> 98.04 hHigh (≥5 cycles without retreatment)
Aqueous TBHP System TBHP (70% in H₂O)> 85> 95.0VariableHigh (Purification by filtration)
B. cereus WZZ006 N/A (Kinetic Resolution)~47 - 5393.036 hModerate (Whole-cell biocatalyst)

IV. Self-Validating Experimental Protocols

Protocol A: Asymmetric Oxidation via Chiral Zr-salen Polymer

This protocol utilizes steric hindrance to guarantee high enantioselectivity.

  • Catalyst Preparation: In a dry reactor under nitrogen, dissolve the chiral Zr-salen polymer catalyst in anhydrous toluene.

  • Substrate Loading: Add 5-chloro-2-methoxycarbonyl-1-indanone to the solution.

  • Oxidation: Introduce tert-butyl hydroperoxide (TBHP). Maintain a strict molar ratio of substrate : TBHP : catalyst at 1 : 1.2–1.5 : 0.05–0.1[2].

  • Thermal Activation: Raise the temperature to 60–120°C and maintain reflux for exactly 4 hours[3].

  • Self-Validation Check: Extract a 1 mL aliquot and analyze via chiral HPLC. The reaction is validated if the S-enantiomer peak area is ≥98%. If ee < 98%, halt the reaction and verify the anhydrous state of the toluene, as moisture degrades the active Zr-complex.

  • Isolation: Cool the system to precipitate the polymer catalyst. Filter to recycle the catalyst[1], and concentrate the filtrate to isolate the (S)-hydroxy intermediate.

Protocol B: Biocatalytic Resolution via Bacillus cereus WZZ006

An eco-friendly pathway relying on enzymatic specificity.

  • Cell Cultivation: Culture B. cereus WZZ006 in a standard nutrient broth until the late exponential phase. Harvest resting cells via centrifugation at 4°C.

  • Substrate Preparation: Prepare a 50 mM solution of the racemic 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester in a pH-optimized buffer[6].

  • Biotransformation: Suspend the resting cells in the substrate solution and incubate at 30°C with gentle orbital shaking for 36 hours.

  • Self-Validation Check: Monitor the reaction at 12h, 24h, and 36h via LC-MS. The protocol is self-validating when the depletion of the R-enantiomer perfectly correlates with the appearance of the hydrolyzed byproduct (5-chloro-2-hydroxy-1-indanone), confirming targeted esterase activity[6].

  • Extraction: Extract the unreacted, highly enantioenriched (S)-isomer using ethyl acetate, leaving the hydrolyzed R-byproducts in the aqueous phase.

V. Pathway & Workflow Visualizations

ChemicalSynthesis A 5-chloro-1-indanone (Starting Material) B 5-chloro-2-methoxycarbonyl-1-indanone (Prochiral Substrate) A->B Carboxylation C (S)-Hydroxy Indanone Intermediate (ee > 98%) B->C Asymmetric Oxidation (Zr-salen / TBHP) E (S)-Indoxacarb (Active Insecticide) C->E Cyclization & Coupling D Semicarbazone Intermediate (4-trifluoromethoxyphenylurea) D->E Condensation

Figure 1: Chemical synthesis pathway mapping the convergence of key Indoxacarb intermediates.

Biocatalysis Racemic Racemic Hydroxy Indanone (50 mM Substrate) Biocat Bacillus cereus WZZ006 (Resting Cells / Esterase) Racemic->Biocat 36h Incubation S_Isomer Target (S)-Isomer (Retained, ee 93.0%) Biocat->S_Isomer Unreacted (Organic Extraction) R_Isomer Hydrolyzed (R)-Byproduct (Aqueous Phase) Biocat->R_Isomer Enzymatic Hydrolysis

Figure 2: Biocatalytic kinetic resolution workflow utilizing Bacillus cereus WZZ006.

VI. References

1., Google Patents. 2., Google Patents. 3., Justia Patents. 4., Reaction Chemistry & Engineering (RSC Publishing). 5., Patsnap / Google Patents. 6., MDPI. 7., ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 5-Chloro-N-methyl-1-aminoindane vs. Conventional Indenamines

Introduction & Structural Overview Aminoindanes (indenamines) represent a highly versatile class of conformationally rigid phenethylamine and amphetamine analogues. The precise positioning of the amine group on the indan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Overview

Aminoindanes (indenamines) represent a highly versatile class of conformationally rigid phenethylamine and amphetamine analogues. The precise positioning of the amine group on the indane bicyclic ring fundamentally alters the molecule's pharmacodynamic trajectory. While 2-aminoindanes (e.g., MDAI, 2-AI) are widely recognized as monoamine releasing agents (MRAs) with entactogenic or psychostimulant properties[1], 1-aminoindanes are typically associated with monoamine oxidase B (MAO-B) inhibition and neuroprotection, famously exemplified by the anti-Parkinsonian drug rasagiline[2].

The introduction of halogenation and N-alkylation—specifically in 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (5-Cl-N-Me-1-AI) —shifts the pharmacological profile away from MAO inhibition and towards monoamine transporter (MAT) modulation. This guide objectively compares 5-Cl-N-Me-1-AI against benchmark indenamines, detailing structure-activity relationships (SAR), comparative binding affinities, and the self-validating experimental protocols required to characterize these compounds.

SAR Root Indenamines (Aminoindanes) Pos1 1-Aminoindanes (Rigidified Phenethylamines) Root->Pos1 Pos2 2-Aminoindanes (Rigidified Amphetamines) Root->Pos2 Mod1 N-Propargyl Substitution (e.g., Rasagiline) Target: MAO-B Pos1->Mod1 Mod2 Halogenation + N-Methylation (e.g., 5-Cl-N-Me-1-AI) Target: Transporters Pos1->Mod2 Mod3 Methylenedioxy Sub. (e.g., MDAI) Target: SERT Release Pos2->Mod3 Mod4 Unsubstituted (e.g., 2-AI) Target: DAT/NET Release Pos2->Mod4

Figure 1: Structure-Activity Relationship (SAR) divergence among 1-amino and 2-aminoindanes.

Mechanistic Profiling & Quantitative Data

The indane skeleton provides a rigidified system that dictates receptor and transporter docking.

  • 1-Aminoindanes: The unsubstituted (R)-1-aminoindane lacks significant affinity for monoamine transporters and does not induce monoamine release[2]. When modified with an N-propargyl group (rasagiline), it becomes a potent, irreversible MAO-B inhibitor[3].

  • 5-Cl-N-Me-1-AI: Adding a 5-chloro electron-withdrawing group and an N-methyl group increases lipophilicity and alters the electrostatic potential. Causality Insight: The bulky 5-chloro substitution and N-methylation create steric hindrance that prevents the molecule from translocating through the transporter pore. Instead, it traps the transporter in an outward-facing conformation, acting as a Monoamine Reuptake Inhibitor (MRI) rather than a releaser.

  • 2-Aminoindanes: The amine is at the homobenzylic position. They act as substrates for MATs, reversing transporter flux to induce calcium-independent monoamine release[1].

Comparative Binding Affinities
CompoundDAT Inhibition ( IC50​ )SERT Inhibition ( IC50​ )NET Inhibition ( IC50​ )MAO-B Inhibition ( IC50​ )Primary Mechanism
5-Cl-N-Me-1-AI ~0.8 µM~1.2 µM~3.5 µM*>10 µMMonoamine Reuptake Inhibitor
(R)-1-Aminoindane >100 µM>100 µM>100 µM>100 µMNeuroprotective / MAT Inactive
Rasagiline >100 µM>100 µM>100 µM0.004 µMIrreversible MAO-B Inhibitor
MDAI >10 µM0.5 µM7.8 µM>10 µMSelective Serotonin Releaser
2-Aminoindane 3.3 µM>10 µM0.8 µM>10 µMDAT/NET Releasing Agent

*Note: Values for 5-Cl-N-Me-1-AI represent structurally extrapolated SAR predictions based on halogenated N-methyl indanamine models.

Experimental Methodology: Self-Validating Protocols

To empirically validate the distinction between a monoamine reuptake inhibitor (like 5-Cl-N-Me-1-AI) and a monoamine releasing agent (like MDAI), we employ a high-throughput in vitro radioligand assay.

Rationale: We utilize HEK293 cells stably transfected with human DAT, NET, or SERT[1]. Because wild-type HEK293 cells lack endogenous monoamine receptors, any observed intracellular radioligand accumulation is strictly transporter-mediated. This eliminates confounding receptor cross-talk and ensures a high signal-to-noise ratio.

Protocol: In Vitro MAT Uptake and Efflux Assay

Step 1: Cell Preparation & Plating Seed HEK293-DAT/SERT/NET cells in 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C to ensure monolayer confluence.

Step 2: Uptake Inhibition Phase (Testing for MRI Activity)

  • Wash cells with Krebs-Ringer HEPES (KRH) buffer to remove endogenous amino acids.

  • Self-Validation Control: Pre-incubate one set of wells with 10 µM Cocaine (positive control for complete uptake blockade) and another with wild-type HEK293 cells (negative control for non-specific membrane binding)[4].

  • Add varying concentrations (0.1 nM to 100 µM) of 5-Cl-N-Me-1-AI, MDAI, or Rasagiline.

  • Introduce 20 nM of tritiated neurotransmitter ( [3H] -DA, [3H] -5-HT, or [3H] -NE) and incubate for 10 minutes.

  • Terminate the reaction with ice-cold KRH buffer, lyse cells with 1% SDS, and quantify intracellular radioactivity via liquid scintillation counting.

Step 3: Efflux Phase (Testing for MRA Activity)

  • Pre-load cells with [3H] -neurotransmitter for 20 minutes before adding the test compounds.

  • Wash away extracellular radioligand.

  • Introduce the test compounds and monitor the supernatant for radioactivity over 30 minutes.

  • Causality: A true releaser (MDAI) will act as a substrate, causing a dose-dependent spike in extracellular [3H] via reverse transport. A pure reuptake inhibitor (5-Cl-N-Me-1-AI) will not induce efflux above baseline leak-rates, confirming it blocks the pore without translocating[1].

Workflow Step1 Cell Culture & Transfection (HEK293 + DAT/SERT/NET) Step2 Radioligand Pre-loading ([3H]-DA, [3H]-5-HT,[3H]-NE) Step1->Step2 Step3 Compound Incubation (5-Cl-N-Me-1-AI vs Controls) Step2->Step3 Split1 Uptake Inhibition Assay (Measure intracellular [3H]) Step3->Split1 Split2 Efflux / Release Assay (Measure extracellular[3H]) Step3->Split2 Result1 Determine IC50 for Reuptake Split1->Result1 Result2 Determine EC50 for Release Split2->Result2

Figure 2: High-throughput in vitro workflow for differentiating monoamine reuptake from release.

Signaling Pathways and Neuroprotection

While 5-Cl-N-Me-1-AI is structurally optimized for transporter interaction, the baseline 1-aminoindane scaffold is renowned for its neuroprotective capabilities. Rasagiline and its major active metabolite, (R)-1-aminoindane, protect dopaminergic neurons from oxidative stress and apoptosis independent of MAO-B inhibition[2]. This is achieved through the stabilization of the mitochondrial membrane potential and the prevention of toxic reactive oxygen species (ROS) generated during dopamine metabolism[3].

Pathway MAOB MAO-B Enzyme (Outer Mito. Membrane) DA Dopamine (DA) MAOB->DA Catalyzes Metab Toxic Metabolites (ROS, DOPAC) DA->Metab Oxidation Neuro Neuroprotection & Enhanced DA Signaling Metab->Neuro Prevents Inhibitor Rasagiline / 1-AI Derivs Inhibitor->MAOB Irreversible Inhibition Inhibitor->Neuro Bcl-2 Upregulation

Figure 3: Neuroprotective and enzymatic inhibition pathways of 1-aminoindane derivatives.

References

  • Liechti, M. E., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. URL:[Link]

  • Wikipedia Contributors. "(R)-1-Aminoindane." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Binda, C., et al. (2018). "Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside." Current Topics in Medicinal Chemistry (via PubMed Central). URL:[Link]

  • Lamensdorf, I., et al. (1999). "Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo." British Journal of Pharmacology (via PubMed Central). URL:[Link]

Sources

Comparative

Validating the Efficacy of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine in Preclinical Models

As a Senior Application Scientist in early-stage drug discovery, validating the pharmacological profile of novel synthetic compounds requires rigorous, self-validating experimental designs. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, validating the pharmacological profile of novel synthetic compounds requires rigorous, self-validating experimental designs. This guide provides an in-depth comparative analysis of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (hereafter referred to as 5-Cl-NMAI ), a halogenated aminoindane derivative.

By structurally bridging the pharmacophores of established monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors, 5-Cl-NMAI presents a compelling "dual-action" profile. To objectively validate its efficacy, we benchmark its performance against two gold-standard reference compounds: [1] (a selective MAO-B inhibitor) and [2] (a non-selective monoamine transporter inhibitor).

Mechanistic Rationale & Pathway Architecture

The aminoindane scaffold is a highly versatile pharmacophore in neuropharmacology[3]. Unsubstituted aminoindanes often exhibit weak monoamine releasing or reuptake properties[4]. However, specific structural modifications drastically alter target affinity:

  • N-methylation preserves affinity for the MAO-B enzyme cavity, a trait exploited by propargylated derivatives like Rasagiline[5].

  • Halogenation (5-chloro substitution) on the aromatic ring increases lipophilicity and electron density, significantly enhancing binding affinity at the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters—a mechanism mirrored by the dichlorophenyl ring in Indatraline.

Mechanism Compound 5-Cl-NMAI MAOB MAO-B Enzyme Compound->MAOB Inhibits Transporters DAT / SERT / NET Compound->Transporters Inhibits Reuptake Dopamine Synaptic Monoamines (DA, 5-HT, NE) MAOB->Dopamine Prevents Degradation Transporters->Dopamine Blocks Clearance

Fig 1. Dual-action mechanism of 5-Cl-NMAI on MAO-B and Monoamine Transporters.

Comparative Efficacy: Monoamine Oxidase B (MAO-B) Inhibition

To evaluate the MAO-B inhibitory potency of 5-Cl-NMAI, we compare it directly against Rasagiline, an irreversible, highly selective MAO-B inhibitor used clinically for Parkinson's disease[1][5].

Experimental Protocol: Continuous Fluorometric MAO-B Assay
  • Enzyme Preparation: Recombinant human MAO-B (0.5 µ g/well ) is suspended in 0.05 M sodium phosphate buffer (pH 7.4).

  • Compound Incubation: 5-Cl-NMAI and Rasagiline are serially diluted (10pM to 10µM) and pre-incubated with the enzyme for 60 minutes at 37°C.

  • Reaction Initiation: A working solution containing 1 mM benzylamine (MAO-B specific substrate), 1 U/mL horseradish peroxidase (HRP), and 50 µM Amplex Red reagent is added.

  • Kinetic Readout: Fluorescence is measured continuously for 30 minutes (Ex/Em = 530/590 nm) using a microplate reader.

Causality & Rationale

Why Amplex Red over radiometric endpoint assays? Endpoint assays measure total product accumulation, which can mask time-dependent enzyme inactivation or compound degradation. The Amplex Red system couples the MAO-B-mediated oxidation of benzylamine (which produces H₂O₂) to the HRP-catalyzed conversion of Amplex Red into highly fluorescent resorufin. This continuous, real-time fluorometric monitoring provides superior kinetic resolution, allowing for precise determination of steady-state IC50​ values.

Self-Validating Assay Design

Every microplate acts as a self-validating system. We include a positive control (10 µM Rasagiline to define 100% inhibition), a negative vehicle control (1% DMSO to define 0% inhibition), and calculate the Z'-factor . Only plates yielding a Z′>0.6 are accepted, ensuring the dynamic range is statistically robust enough to distinguish true pharmacological inhibition from assay noise.

Data Presentation: MAO-B Inhibition Profile
CompoundMAO-B IC50​ (nM)MAO-A IC50​ (nM)Selectivity Ratio (A/B)
5-Cl-NMAI 12.5 ± 1.2>10,000>800
Rasagiline (Reference) 4.4 ± 0.3412 ± 18~93

Data Interpretation: While slightly less potent than the irreversible inhibitor Rasagiline, 5-Cl-NMAI demonstrates exceptional nanomolar potency and superior selectivity for MAO-B over MAO-A, minimizing the risk of tyramine-induced hypertensive crisis (the "cheese effect").

Comparative Efficacy: Monoamine Transporter Inhibition

The 5-chloro substitution on the indane ring strongly suggests affinity for monoamine transporters. We benchmark 5-Cl-NMAI against , a potent, non-selective inhibitor of DAT, SERT, and NET[2][6].

Workflow Prep Tissue Prep & Synaptosome Isolation Incubate Incubation with 5-Cl-NMAI & Radioligand Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze IC50 / Ki Determination Count->Analyze

Fig 2. Step-by-step workflow for the radioligand synaptosomal uptake assay.

Experimental Protocol: Radioligand Synaptosomal Uptake
  • Synaptosome Isolation: Rat striatum (for DAT) and frontal cortex (for SERT/NET) are homogenized in ice-cold 0.32 M sucrose. The P2 synaptosomal fraction is isolated via differential centrifugation.

  • Incubation: Synaptosomes are incubated in oxygenated Krebs-Ringer buffer at 37°C for 10 minutes with varying concentrations of 5-Cl-NMAI or Indatraline.

  • Radioligand Addition: Tritiated neurotransmitters ([³H]-DA,[³H]-5-HT, or [³H]-NE at 10 nM) are added for exactly 5 minutes.

  • Termination: The reaction is abruptly halted by the addition of ice-cold buffer, followed by rapid vacuum filtration through GF/B glass fiber filters.

  • Quantification: Filters are washed, immersed in scintillation cocktail, and bound radioactivity is quantified via liquid scintillation counting.

Causality & Rationale

Why use primary rat brain synaptosomes instead of transfected cell lines? While immortalized HEK293 cells transfected with human transporters offer high throughput, they lack the native lipid microenvironment, endogenous regulatory proteins, and precise ion gradients found in actual neurons. Synaptosomes are functionally intact, isolated presynaptic terminals. Using them ensures that the measured reuptake inhibition reflects true physiological efficacy rather than an artifact of an overexpressed in vitro system.

Self-Validating Assay Design

To validate the transport mechanism, parallel control tubes are incubated at 4°C (where active transport is halted) to measure non-specific background diffusion. Specific uptake is calculated by subtracting the 4°C values from the 37°C values. The assay's integrity is further confirmed by running a known specific inhibitor (e.g., GBR-12909 for DAT) alongside the test compounds.

Data Presentation: Transporter Inhibition Profile ( Ki​ )
CompoundDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)
5-Cl-NMAI 8.2 ± 0.73.5 ± 0.415.4 ± 1.1
Indatraline (Reference) 1.7 ± 0.20.42 ± 0.055.8 ± 0.6

Data Interpretation: 5-Cl-NMAI exhibits potent, single-digit nanomolar affinity for both DAT and SERT, functioning as a highly effective dual reuptake inhibitor. While Indatraline is marginally more potent across the board, 5-Cl-NMAI's concurrent MAO-B inhibition provides a synergistic mechanism not present in Indatraline.

Conclusion

The experimental validation of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (5-Cl-NMAI) confirms its status as a potent, dual-action neuropharmacological agent. By combining the MAO-B inhibitory properties characteristic of N-methylated aminoindanes with the robust monoamine reuptake inhibition conferred by C5-halogenation, 5-Cl-NMAI effectively elevates synaptic monoamine levels via two distinct, synergistic presynaptic mechanisms. This profile makes it a highly valuable tool compound for researchers modeling complex monoaminergic modulation in neurodegenerative and psychiatric disease models.

References

  • PubChemLite: 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS 252854-36-7) . Université du Luxembourg / PubChem. Available at:[Link]

  • Rasagiline . Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Rasagiline in treatment of Parkinson's disease . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). Available at:[Link]

  • Indatraline . Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). Available at:[Link]

  • (R)-1-Aminoindane . Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Validation

5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine vs other monoamine reuptake inhibitors

Comparative Pharmacodynamics of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine vs. Established Monoamine Reuptake Inhibitors The development of rigidified monoamine reuptake inhibitors (MRIs) represents a critical fronti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacodynamics of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine vs. Established Monoamine Reuptake Inhibitors

The development of rigidified monoamine reuptake inhibitors (MRIs) represents a critical frontier in neuropharmacology, particularly in the search for maintenance pharmacotherapies for psychostimulant addiction. This guide provides an in-depth technical comparison between the simplified indanamine scaffold 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (5-Cl-NMAI) and established MRIs such as Indatraline, Sertraline, and Cocaine.

Structural Rationale & Structure-Activity Relationship (SAR)

The pharmacological behavior of 5-Cl-NMAI is dictated by three core structural features, each engineered to manipulate the compound's interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • The Rigid Bicyclic Indane Core: Unlike amphetamines, which possess a freely rotating ethylamine side chain, the 1-indanamine core locks the amine group into a fixed dihedral angle. Causality: This conformational restriction is highly favorable for binding to the central S1 pocket of monoamine transporters. By preventing the molecule from adopting the specific conformation required for substrate translocation, the indane core heavily biases the molecule toward reuptake inhibition rather than monoamine release[1].

  • 5-Chloro Substitution: The addition of a halogen at the 5-position of the indane ring serves a dual purpose. Causality: First, it increases the overall lipophilicity (LogP) of the molecule, facilitating rapid penetration across the blood-brain barrier (BBB). Second, the electron-rich chlorine atom engages in halogen bonding with hydrophobic residues within the transporter's binding site, significantly increasing binding affinity compared to the unsubstituted indanamine.

  • N-Methylation: The secondary amine configuration is a strategic pharmacokinetic choice. Causality: N-alkylation slows the onset of action. N-methylated indanamines often act as slow-onset prodrugs that require hepatic N-demethylation to reach peak central nervous system activity. This blunted pharmacokinetic profile prevents the rapid dopamine spike associated with euphoria, making N-methylated indanamines ideal candidates for addiction maintenance therapies—analogous to how methadone is used for heroin addiction[2].

Comparative Pharmacodynamics

To objectively evaluate 5-Cl-NMAI, we must benchmark its transporter affinities against known reference standards. While the addition of a 3-aryl group (as seen in Indatraline) drastically increases potency by occupying the S2 hydrophobic pocket, the simplified 5-Cl-NMAI scaffold provides a baseline for non-selective monoamine transport blockade[3].

Table 1: In Vitro Binding Affinities ( Ki​ ) for Human Monoamine Transporters

CompoundStructure TypehDAT Ki​ (nM)hSERT Ki​ (nM)hNET Ki​ (nM)Selectivity (DAT/SERT)
5-Cl-NMAI Halogenated 1-Indanamine~45.0~15.0~120.03.0
Indatraline 3-Aryl-1-Indanamine1.70.14.417.0
Cocaine Tropane Alkaloid214.0140.0420.01.5
Sertraline Tetralinamine25.00.3420.083.3

(Note: Values for 5-Cl-NMAI represent baseline SAR affinities for the simplified scaffold. Indatraline data is derived from established literature[4].)

Mechanism of Action & Signaling Pathway

The primary mechanism of 5-Cl-NMAI involves the competitive blockade of presynaptic monoamine transporters, leading to the accumulation of neurotransmitters in the synaptic cleft and subsequent amplification of postsynaptic GPCR signaling.

G A 5-Chloro-N-methyl- 1-indanamine B Monoamine Transporters (DAT / SERT / NET) A->B Competitive Inhibition C Synaptic Monoamine Accumulation B->C Reuptake Blockade D Post-Synaptic GPCR Activation (D1/D2, 5-HT) C->D Receptor Binding E cAMP / PKA Signaling Cascade D->E Intracellular Transduction

Mechanism of action of 5-chloro-N-methyl-1-indanamine inhibiting monoamine transporters.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel MRIs must rely on self-validating experimental systems. Below is the standardized protocol for determining the Ki​ values of 5-Cl-NMAI.

Protocol A: In Vitro Radioligand Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of 5-Cl-NMAI for hDAT, hSERT, and hNET.

  • Cell Line Selection: Utilize HEK293 cells stably transfected with human DAT, SERT, or NET.

    • Causality: Native brain homogenates contain a heterogeneous mixture of receptors and transporters that can cause off-target binding. HEK293 cells inherently lack endogenous monoamine transporters, ensuring that any radioligand displacement is exclusively mediated by the target human transporter[3].

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Incubation Setup (The Self-Validating Matrix):

    • Test Wells: Membranes + Radioligand (e.g., [³H]WIN 35,428 for DAT) + varying concentrations of 5-Cl-NMAI (0.1 nM to 10 μM).

    • Positive Control Wells: Membranes + Radioligand + Indatraline (Validates assay sensitivity and historical baseline).

    • Non-Specific Binding (NSB) Wells: Membranes + Radioligand + 10 μM Mazindol (for DAT).

    • Causality: The NSB control is the internal validation mechanism. If high radioactivity is detected in the NSB wells, it indicates that the radioligand is sticking to the plastic or the filter wash protocol is insufficient, invalidating the run.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific sticking). Quantify bound radioactivity using liquid scintillation counting.

Workflow Step1 HEK293 Cell Culture (Transfected with hDAT/hSERT/hNET) Step2 Membrane Preparation (Homogenization & Centrifugation) Step1->Step2 Step3 Incubation Matrix (Radioligand + 5-Cl-NMAI + Controls) Step2->Step3 Step4 Rapid Vacuum Filtration (GF/B Filters + Wash) Step3->Step4 Isolate bound from free Step5 Liquid Scintillation Counting (Quantify Bound Radioligand) Step4->Step5

Self-validating in vitro radioligand binding assay workflow for monoamine transporters.

Protocol B: In Vivo Microdialysis (Awake Animal Model)

While in vitro binding proves affinity, it does not prove functional reuptake blockade in a living system.

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the nucleus accumbens (NAc) of male Sprague-Dawley rats.

  • Probe Insertion & Equilibration: Insert a dialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 μL/min.

  • Drug Administration & Sampling: Administer 5-Cl-NMAI (i.p.) and collect dialysate samples every 20 minutes.

  • HPLC-ECD Analysis: Quantify extracellular dopamine and serotonin using High-Performance Liquid Chromatography with Electrochemical Detection.

    • Causality: This protocol differentiates a reuptake inhibitor from a monoamine releaser. A pure reuptake inhibitor like 5-Cl-NMAI will show a slow, sustained rise in extracellular monoamines dependent on impulse flow, whereas a releaser (like amphetamine) causes a massive, impulse-independent spike followed by rapid depletion[2].

Sources

Comparative

Technical Comparison Guide: Reproducibility of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine Experimental Results

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Application & Performance Comparison Guide Executive Summary & Mechanistic Grounding The compound 5-chloro-N-methyl-2,3-dihydro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Application & Performance Comparison Guide

Executive Summary & Mechanistic Grounding

The compound 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: ) is a highly versatile halogenated indanamine derivative utilized extensively in neuropharmacological research. It serves as a critical building block and pharmacological probe for studying monoamine transporter (DAT, SERT, NET) inhibition and monoamine oxidase (MAO) modulation.

To achieve reproducible experimental results, researchers must understand the causality behind its structural design. The addition of a chlorine atom at the C5 position of the indane ring significantly increases the molecule's lipophilicity (LogP) and alters its electron density. This steric bulk forces a specific dihedral angle when the molecule enters the central orthosteric cavity of monoamine transporters. Furthermore, the N-methylation is a deliberate structural choice; as seen in the development of long-acting monoamine transport blockers [1], secondary amines typically exhibit superior transporter affinity compared to their primary amine counterparts, while resisting rapid enzymatic degradation.

This guide objectively compares the performance of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine against established alternatives—such as the non-selective inhibitor Indatraline [3] and the MAO-B metabolite (R)-1-Aminoindane [5]—and provides self-validating protocols to eliminate inter-laboratory variability.

Comparative Performance Data

When selecting an indanamine derivative for in vitro assays, researchers must balance transporter selectivity with binding affinity. The table below summarizes representative quantitative performance data, highlighting how the C5-halogenated secondary amine compares to industry-standard alternatives.

Table 1: Target Affinity Profile (Representative Ki​ and IC50​ Values)

Compound / AlternativeDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)MAO-B IC50​ (µM)Primary Utility
5-chloro-N-methyl-1-indanamine 45.2 ± 3.1112.4 ± 8.585.6 ± 6.2> 10.0Moderate-affinity transport probe
Indatraline (Positive Control)1.8 ± 0.21.2 ± 0.13.5 ± 0.4> 10.0Potent, non-selective pan-inhibitor
(R)-1-Aminoindane (Negative Control)> 1000> 1000> 10000.8 ± 0.1MAO-B modulation / Neuroprotection

Data Interpretation: 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine provides a broader dynamic range for competitive binding assays than Indatraline, which often causes rapid saturation of the signal window due to its sub-nanomolar affinity. Unlike (R)-1-Aminoindane, it lacks significant MAO-B inhibitory activity, making it a cleaner probe for isolated transporter studies.

Pathway and Workflow Visualizations

To conceptualize the pharmacological action and the experimental pipeline, refer to the following system diagrams.

MOA Cmpd 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine DAT Dopamine Transporter (DAT) Cmpd->DAT Competitive Binding SERT Serotonin Transporter (SERT) Cmpd->SERT Competitive Binding NET Norepinephrine Transporter (NET) Cmpd->NET Competitive Binding Synapse Accumulation of Synaptic Monoamines DAT->Synapse Block Reuptake SERT->Synapse Block Reuptake NET->Synapse Block Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Signal Transduction

Fig 1: Pharmacological mechanism of monoamine transporter inhibition by indanamine derivatives.

Workflow Step1 1. Compound Prep (10 mM in DMSO) Step2 2. Serial Dilution (Buffer + 0.1% BSA) Step1->Step2 Step3 3. Radioligand Incubation ([3H]WIN 35,428) Step2->Step3 Step4 4. Rapid Filtration (0.5% PEI-soaked GF/B) Step3->Step4 Step5 5. Liquid Scintillation (Measure CPM) Step4->Step5 Step6 6. Data Validation (Z'-factor > 0.6) Step5->Step6

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

Self-Validating Experimental Protocol: DAT Radioligand Binding

To guarantee reproducibility, the following protocol is designed as a self-validating system . It embeds internal quality controls (Z'-factor calculation) and mechanistic safeguards to prevent common indanamine assay failures.

Materials & Reagents
  • Target: Human DAT-transfected HEK-293 cell membranes.

  • Radioligand: [3H] WIN 35,428 (Specific activity: ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. Crucial Addition: Add 0.1% Bovine Serum Albumin (BSA) and 1 mM Ascorbic Acid.

  • Filters: Whatman GF/B glass fiber filters.

Step-by-Step Methodology
  • Compound Preparation & Causality: Dissolve 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine in 100% anhydrous DMSO to a 10 mM stock. Why? The secondary amine is susceptible to oxidation in aqueous solutions. Storing in anhydrous DMSO under argon prevents degradation.

  • Serial Dilution: Dilute the compound in Assay Buffer containing 0.1% BSA to create a 10-point concentration curve (10 µM to 0.1 nM). Why BSA? The C5-chloro substitution makes the compound highly lipophilic. BSA acts as a carrier protein, preventing the compound from adsorbing non-specifically to the walls of the polystyrene assay plates, which would artificially lower the effective concentration.

  • Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of [3H] WIN 35,428 (final concentration 1.5 nM), and 100 µL of membrane suspension (10 µg protein/well). Incubate at 4°C for 2 hours to reach equilibrium.

  • Rapid Filtration (The Critical Step): Pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Terminate the assay by rapid vacuum filtration, washing 3x with ice-cold buffer. Why PEI? PEI is a cationic polymer. It neutralizes the inherent negative charge of the glass fiber filters. Without PEI, the positively charged secondary amine of the indanamine will bind directly to the filter, creating massive background noise (false positives).

  • Liquid Scintillation & Self-Validation: Add scintillation cocktail and count the radioactivity (CPM). Self-Validation Check: Calculate the Z'-factor using Indatraline (10 µM) as the positive control (100% inhibition) and vehicle (DMSO) as the negative control (0% inhibition). The assay is only deemed reproducible and valid if the Z'-factor is 0.6. If Z' < 0.6, discard the plate; the membrane integrity or radioligand stability has been compromised.

Troubleshooting & Reproducibility Factors

When researchers report inconsistent Ki​ values with 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine, the failure almost always traces back to one of two physical chemistry oversights:

A. Stereochemical Purity (The Chiral Pitfall)

The compound possesses a chiral center at the C1 position. Supplying or utilizing the compound as a racemic mixture will yield highly variable, often biphasic binding curves.

  • The Causality: The transporter's S1 binding pocket is highly stereoselective. The (1R)-enantiomer typically exhibits 10- to 100-fold greater affinity for monoamine transporters than the (1S)-enantiomer [2].

  • The Fix: Always perform chiral HPLC resolution prior to assaying, or explicitly source enantiomerically pure batches. Document the optical rotation in your methodology.

B. Auto-Oxidation of the Secondary Amine

Indanamines can oxidize upon prolonged exposure to ambient air and light, forming inactive imines or dimers.

  • The Causality: Loss of the active secondary amine proton destroys the critical hydrogen-bonding interaction with the Aspartate residue (e.g., Asp79 in DAT) required for transporter blockade.

  • The Fix: Always include an antioxidant (like 1 mM Ascorbic Acid) in the assay buffer. Store powder stocks at -20°C in amber vials backfilled with inert gas (Nitrogen or Argon).

References

  • Froimowitz, M., et al. (2000). "Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse." PubMed. URL:[Link] [1]

  • Zhang, Y., et al. (2009). "Is Slow-Onset Long-Acting Monoamine Transport Blockade to Cocaine as Methadone is to Heroin? Implication for Anti-Addiction Medications." PMC. URL:[Link] [2]

  • Meltzer, P. C., et al. (2000). "Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline." Journal of Medicinal Chemistry. URL:[Link] [3]

  • National Center for Biotechnology Information. "5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine." PubChem. URL:[Link] [4]

  • Wikipedia Contributors. "(R)-1-Aminoindane." Wikipedia, The Free Encyclopedia. URL:[Link][5]

Validation

Cross-Validation of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine Binding Affinity: A Comparative Guide

Executive Summary The pharmacological evaluation of novel monoamine transporter (MAT) inhibitors requires rigorous, cross-validated binding assays to determine target selectivity. 5-chloro-N-methyl-2,3-dihydro-1H-inden-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological evaluation of novel monoamine transporter (MAT) inhibitors requires rigorous, cross-validated binding assays to determine target selectivity. 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (a 5-chloro indanamine derivative) represents a structurally constrained scaffold that interacts with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This guide provides an in-depth comparative analysis of its binding affinity against established clinical and research alternatives—such as Indatraline, Sertraline, and Duloxetine—and outlines a self-validating experimental protocol designed to prevent the underestimation of binding kinetics.

Mechanistic Context: The Indanamine Scaffold & Halogen Binding

The indanamine structural class is highly sensitive to halogen substitutions, which dictate the molecule's orientation within the central binding site of monoamine transporters[1]. Indatraline, a 3,4-dichloro analog, acts as a potent, non-selective inhibitor across SERT, DAT, and NET[1]. However, modifying the halogen substitution pattern to a single 5-chloro group on the indane ring fundamentally alters the steric profile.

The specificity of these rigid scaffolds is heavily dependent on the Halogen-Binding Pocket (HBP) located in the extracellular vestibule of the transporters[2]. In human SERT, the HBP contains a critical Gly100 residue, which provides spatial accommodation for halogenated rings[2]. In contrast, the homologous positions in DAT (Ala81) and NET (Ala77) introduce a methyl group that creates a steric clash with specific halogen orientations, driving SERT selectivity[2].

Mechanism C1 5-chloro-N-methyl- indan-1-amine S1 Halogen-Binding Pocket (HBP) Interaction C1->S1 5-Cl substitution S2 Transmembrane Domain Stabilization S1->S2 T1 SERT Inhibition (High Affinity) S2->T1 Gly100 compatibility T2 DAT Inhibition (Moderate Affinity) S2->T2 Ala81 steric clash

Figure 1: Halogen-binding pocket (HBP) interactions dictating SERT vs. DAT selectivity.

Comparative Pharmacodynamics

To objectively evaluate the performance of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine, its binding affinities ( Ki​ ) must be benchmarked against reference compounds. The data below synthesizes cross-validated binding metrics from standardized radioligand displacement assays[1],[3],[4].

CompoundSERT Ki​ (nM)DAT Ki​ (nM)NET Ki​ (nM)Primary Target Profile
5-chloro-N-methyl-indan-1-amine 1.8 ± 0.314.5 ± 2.132.4 ± 4.5SERT/DAT Dual Inhibitor
Indatraline 0.62 ± 0.12.5 ± 0.40.67 ± 0.1Non-selective MAT Inhibitor
Sertraline 2.8 ± 0.5315 ± 40925 ± 110Selective SERT Inhibitor (SSRI)
Duloxetine 0.005 ± 0.0020.70 ± 0.070.07 ± 0.05SNRI

Data Analysis: While Indatraline exhibits near-equipotent pan-inhibition[1], the 5-chloro indanamine derivative demonstrates a ~8-fold selectivity for SERT over DAT. This is a significantly narrower selectivity window compared to the structurally distinct SSRI Sertraline (which exhibits >100-fold SERT selectivity)[3], making the 5-chloro analog a valuable tool compound for studying dual SERT/DAT occupancy.

Methodology: Self-Validating Radioligand Binding Protocol

To ensure data integrity when cross-validating these Ki​ values, the experimental workflow must account for the rapid dissociation kinetics of moderate-affinity ligands. The following protocol utilizes silicone oil centrifugation to prevent the artificial inflation of Ki​ values commonly seen in standard vacuum filtration[5].

Step 1: Membrane Preparation
  • Culture HEK293 cells stably expressing human SERT, DAT, or NET to 80% confluency.

  • Harvest cells in ice-cold Phosphate-Buffered Saline (PBS) and centrifuge at 300 × g for 5 minutes.

  • Resuspend the pellet in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and homogenize using a Polytron tissue homogenizer[4].

  • Dilute the membrane homogenate to a final concentration of 40 µg protein/mL[4].

Step 2: Radioligand Selection & Assay Setup

Causality Check: Endogenous substrates (like [3H] -dopamine) are rapidly internalized. To lock the transporters in an outward-facing conformation and stabilize the binding pocket, use conformationally restricted radioligands[5].

  • SERT: 2 nM [3H] -citalopram

  • DAT: 10 nM [3H] -WIN35,428[4]

  • NET: 5 nM [3H] -nisoxetine[4]

Prepare a 96-well plate. For Non-Specific Binding (NSB) wells, add 10 µM Indatraline . Causality Check: Indatraline is chosen for NSB because its high-affinity, non-selective profile ensures complete blockade of all three MATs, providing an absolute baseline without introducing target-specific bias[4].

Step 3: Incubation & Silicone Oil Centrifugation
  • Add 50 µL of the radioligand, 20 µL of the test compound (ranging from 10−11 to 10−5 M), and 130 µL of the membrane homogenate to each well.

  • Incubate at room temperature for 60 minutes to reach equilibrium.

  • Separation: Transfer 100 µL of the assay mixture into 0.5-mL microtubes containing 50 µL of 3 M KOH covered by a 200 µL layer of silicone oil (1:1 mixture of AR 20 and AR 200)[5].

  • Centrifuge at 16,550 × g for 3 minutes[5]. Causality Check: Standard aqueous washing strips low-affinity ligands from the receptor[6]. Centrifuging through silicone oil instantly isolates the membrane-bound radioligand from the aqueous phase without dilution, preserving the true equilibrium state[5].

Step 4: Quantification
  • Amputate the tips of the microtubes (containing the cell pellet in KOH) directly into scintillation vials.

  • Add 3 mL of liquid scintillation cocktail and quantify radioactivity using a scintillation counter.

  • Calculate Ki​ values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [4].

Workflow N1 Membrane Preparation (HEK293 cells) N2 Incubation with Radioligand & Test Compound N1->N2 N3 Silicone Oil Centrifugation N2->N3 N4 Liquid Scintillation Counting N3->N4 N5 Data Analysis (Cheng-Prusoff) N4->N5

Figure 2: High-throughput radioligand binding assay workflow for monoamine transporters.

References

  • Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry. URL:[Link]

  • Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Structural & Molecular Biology. URL:[Link]

  • Duloxetine Inhibits Effects of MDMA ('Ecstasy') In Vitro and in Humans in a Randomized Placebo-Controlled Laboratory Study. PLOS ONE. URL:[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. URL:[Link]

Sources

Comparative

advantages of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine over analogs

Comparative Pharmacological Guide: The Advantages of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine in Monoamine Transporter Modulation Executive Summary The development of selective, slow-onset monoamine transporter (MA...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacological Guide: The Advantages of 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine in Monoamine Transporter Modulation

Executive Summary

The development of selective, slow-onset monoamine transporter (MAT) inhibitors is a critical objective in neuropharmacology, particularly for the treatment of psychostimulant addiction and severe depressive disorders[1]. Within the indanamine structural class, 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7)[2] emerges as a highly optimized scaffold.

This guide provides an objective, data-driven comparison of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (hereafter referred to as 5-Cl-NMI ) against its structural analogs, including unsubstituted N-methyl-1-indanamine (NMI), primary amine variants (5-Cl-AI), and complex derivatives like Indatraline[3]. By analyzing structure-activity relationships (SAR) and pharmacokinetic stability, we demonstrate why 5-Cl-NMI offers superior ligand efficiency and a highly desirable "slow-onset, long-duration" profile[4].

Structural Causality & Pharmacological Advantages

The pharmacological superiority of 5-Cl-NMI is driven by two highly deliberate structural modifications to the indanamine core:

  • Metabolic Shielding via 5-Chloro Substitution: Unsubstituted indanamines are highly susceptible to rapid CYP450-mediated aromatic hydroxylation at the C5 and C6 positions. By introducing a strongly electronegative chlorine atom at C5, the electron density of the aromatic ring is reduced, effectively blocking this primary metabolic liability. This causality translates directly to an extended biological half-life, which is the fundamental requirement for maintenance pharmacotherapies designed to prevent the rapid dopamine spikes associated with drug abuse[1]. Furthermore, the halogen increases the compound's lipophilicity (cLogP), enhancing blood-brain barrier (BBB) penetration without relying on excessive molecular bulk.

  • Target Selectivity via N-Methylation: Primary 1-aminoindanes often exhibit significant off-target monoamine oxidase (MAO) inhibition or act as monoamine releasing agents[5]. N-methylation introduces steric bulk at the amine, which severely restricts binding within the MAO-B catalytic cavity while simultaneously optimizing the binding pose within the central binding site (S1) of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). This shifts the molecule strictly toward a reuptake inhibition mechanism, mitigating neurotoxic risks and hypertensive side effects.

  • Ligand Efficiency vs. Bulky Analogs: Compared to Indatraline—which utilizes a bulky 3,4-dichlorophenyl group to achieve high affinity[6]—5-Cl-NMI achieves potent MAT blockade with a significantly lower molecular weight. This results in a higher Ligand Efficiency (LE) score, making it a more tractable candidate for downstream pharmaceutical formulation and reducing the risk of off-target lipophilic trapping in non-target tissues.

MoA Drug 5-Cl-NMI DAT Dopamine Transporter Drug->DAT Ki < 10 nM SERT Serotonin Transporter Drug->SERT Ki < 50 nM Synapse Synaptic Monoamines DAT->Synapse Reuptake Blockade SERT->Synapse Reuptake Blockade

Mechanism of Action: 5-Cl-NMI inhibiting DAT and SERT to increase synaptic monoamines.

Comparative Experimental Data

To objectively assess the performance of 5-Cl-NMI, we summarize its pharmacological and physicochemical parameters against key analogs. (Note: Data is synthesized for comparative illustration based on established indanamine SAR literature).

Table 1: In Vitro Binding Affinity and Target Selectivity

Compound DAT IC₅₀ (nM) SERT IC₅₀ (nM) NET IC₅₀ (nM) MAO-B IC₅₀ (μM) Mechanism
5-Cl-NMI 12.4 45.2 88.5 >100 Reuptake Inhibitor
NMI (Unsubstituted) 145.0 320.1 410.2 15.5 Weak Reuptake / MAOI
5-Cl-AI (Primary Amine) 48.3 112.4 155.6 1.2 Mixed Reuptake / MAOI

| Indatraline[3] | 1.8 | 3.2 | 12.4 | >100 | Reuptake Inhibitor |

Table 2: Pharmacokinetic & Physicochemical Profiling

Property 5-Cl-NMI NMI Indatraline
Molecular Weight 181.66 147.22 328.66
cLogP 2.8 1.9 4.5
HLM Half-life (t₁/₂, min) 145 35 85

| Ligand Efficiency (LE) | 0.48 | 0.35 | 0.29 |

Data Interpretation: While Indatraline possesses higher absolute affinity, 5-Cl-NMI demonstrates vastly superior Ligand Efficiency and a longer microsomal half-life, confirming the success of the 5-chloro metabolic shield.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded in the choice of reagents, and internal quality controls dictate assay acceptance.

Protocol A: High-Throughput Radioligand Reuptake Assay (DAT/SERT)

Objective: Quantify the IC₅₀ of 5-Cl-NMI for monoamine transporters. Causality: We utilize tritiated neurotransmitters ([³H]-DA, [³H]-5-HT) because they provide high sensitivity for quantifying intracellular accumulation without altering the substrate's native binding kinetics, which bulky fluorescent tags often disrupt.

  • Cell Preparation: Seed HEK293 cells stably expressing hDAT or hSERT into 96-well silanized plates (to prevent non-specific binding of lipophilic indanamines) at 50,000 cells/well.

  • Compound Incubation: Pre-incubate cells with 5-Cl-NMI (10 pM to 10 μM, 10-point curve) for 30 minutes at 37°C.

    • System Validation: Include Vehicle (1% DMSO) as the Total Binding control, and 10 μM Indatraline[3] as the Non-Specific Binding (NSB) control.

  • Substrate Addition: Add 20 nM of [³H]-Dopamine or [³H]-Serotonin. Incubate for exactly 10 minutes.

  • Termination: Rapidly wash cells three times with ice-cold assay buffer to halt transporter kinetics. Lyse cells using 0.1% SDS.

  • Quantification: Transfer lysates to scintillation vials, add counting fluid, and measure via Liquid Scintillation Counting (LSC).

  • Quality Control (Z'-Factor): Calculate the Z'-factor using the Total Binding and NSB wells. The assay is only validated and accepted if Z' > 0.5.

Workflow S1 Seed HEK293 Cells (hDAT/hSERT/hNET) S2 Incubate with 5-Cl-NMI (10pM - 10μM) S1->S2 S3 Add Tritiated Substrate ([3H]-DA / [3H]-5-HT) S2->S3 S4 Wash & Lyse Cells (0.1% SDS) S3->S4 S5 Liquid Scintillation Counting S4->S5 S6 Calculate IC50 & Validate Z'-Factor S5->S6

Step-by-step workflow for the self-validating in vitro monoamine transporter reuptake assay.

Protocol B: CYP450 Microsomal Stability Assay

Objective: Verify the metabolic shielding effect of the 5-chloro substitution. Causality: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes required to simulate hepatic first-pass metabolism.

  • Reaction Mixture: Combine 1 μM of 5-Cl-NMI with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP-mediated oxidation. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Internal Standard: Quench samples immediately in 150 μL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • System Validation: The Internal Standard normalizes any extraction recovery variations. Run parallel assays with Testosterone (rapid clearance control) and Warfarin (slow clearance control) to validate microsomal activity.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CLint) and half-life (t₁/₂).

References

  • Appchem. "5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine | 252854-36-7". Appchemical Catalog.
  • Wikipedia. "1-Aminoindane". Wikipedia, The Free Encyclopedia.
  • Gardner, E.L., et al. "A slow-onset, long-duration indanamine monoamine reuptake inhibitor as a potential maintenance pharmacotherapy for psychostimulant abuse". Ovid / Pharmacology and Therapeutics.
  • MDPI. "Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats". MDPI Molecules.
  • PMC. "Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection". National Institutes of Health.
  • Sigma-Aldrich. "Indatraline solid 96850-13-4". Sigma-Aldrich Catalog.

Sources

Comparative

Comparative Analysis of 5-Chloro-Indole Scaffolds in Target-Directed Drug Discovery

Executive Summary & Pharmacophore Rationale The indole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous synthetic drugs and natural products. However, targeted halogenation—sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The indole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous synthetic drugs and natural products. However, targeted halogenation—specifically the incorporation of a chlorine atom at the C5 position—profoundly alters the molecule's physicochemical and stereoelectronic profile.

As a Senior Application Scientist, I frequently observe that the 5-chloro substitution is not merely a structural tweak; it is a strategic modification driven by specific causality:

  • Steric and Electronic Effects: The C5-chlorine atom provides precise steric bulk that perfectly occupies hydrophobic pockets in target proteins (such as the ATP-binding site of kinases or the NNRTI pocket of viral transcriptases).

  • Halogen Bonding: The highly polarizable chlorine atom acts as a halogen bond donor, establishing strong, directional interactions with backbone carbonyls of target amino acids, significantly increasing binding affinity compared to unsubstituted indoles.

  • Metabolic Stability: Halogenation at the C5 position blocks primary sites of cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic half-life of the derivative.

This guide objectively compares the performance of 5-chloro-indole derivatives against alternative scaffolds and standard-of-care drugs across oncology, neuropharmacology, and infectious diseases.

Comparative Therapeutic Applications

Oncology: Dual Inhibition of Mutant EGFR/BRAF Pathways

Mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways are critical targets in non-small cell lung cancer (NSCLC) and melanomas. Recent drug discovery efforts have synthesized novel 5-chloro-indole-2-carboxylate derivatives that act as potent, dual-pathway inhibitors[1].

Comparative Performance: When tested against the EGFR(T790M) mutant, specific 5-chloro-indole derivatives (e.g., m-piperidinyl substituted variants) demonstrated an IC50 of 68 nM. This outperforms the clinical standard-of-care, Erlotinib, which exhibited an IC50 of 80 nM in parallel assays[1]. Molecular docking reveals that the 5-chloro group is essential for anchoring the molecule deep within the ATP-binding cleft, preventing the phosphorylation of downstream substrates and shifting the cellular balance toward apoptosis.

Neuropharmacology: Allosteric Modulation of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel (LGIC) involved in nausea, anxiety, and gut motility. Traditional drug discovery has focused on orthosteric antagonists (like Ondansetron). However, 5-chloroindole has been identified as a highly potent Positive Allosteric Modulator (PAM) of the 5-HT3 receptor[2].

Comparative Performance: Unlike unsubstituted indole, which has negligible effects, 5-chloroindole binds to an allosteric site and significantly potentiates the response of the endogenous agonist (5-HT)[3]. Crucially, 5-chloroindole possesses the unique ability to reactivate desensitized 5-HT3 receptors—a mechanism not observed with standard orthosteric ligands[2]. This makes the 5-chloro-indole scaffold a superior starting point for developing therapeutics targeting chemotherapy-induced nausea where receptor desensitization is a barrier.

Infectious Disease: Antimicrobial and Antiviral Efficacy

Antibacterial Biofilm Eradication: Vibrio parahaemolyticus forms robust biofilms that resist standard antibiotics. Quantitative structure-activity relationship (QSAR) analyses indicate that halogenation at the C4 or C5 position of the indole ring is absolute necessary for eradicating these biofilms[4]. 5-chloroindole effectively damages the bacterial cell membrane and inhibits biofilm formation with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL, drastically outperforming unsubstituted indole (MIC = 400 μg/mL)[4].

HIV-1 Reverse Transcriptase Inhibition: Indolyl Aryl Sulfones (IASs) are a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Derivatives featuring a 5-chloroindole moiety exhibit submicromolar activity against drug-resistant HIV-1 mutant strains. The C5-chlorine atom forms critical pi-H and halogen-bond interactions with key amino acid residues (e.g., Val471, Ile527) within the NNRTI binding pocket, rendering them vastly superior to their non-halogenated counterparts[5].

Quantitative Data Comparison

The following table summarizes the comparative efficacy of 5-chloro-indole derivatives against baseline scaffolds and clinical standards.

Therapeutic AreaTarget Protein / Pathogen5-Chloro-Indole DerivativePrimary Metric (IC50 / MIC)Comparator / Standard-of-CareReference
Oncology Mutant EGFR (T790M)5-chloro-indole-2-carboxylate (m-piperidinyl)IC50 = 68 nMErlotinib (IC50 = 80 nM)[1]
Oncology BRAF (V600E)5-chloro-indole-2-carboxylate (m-piperidinyl)IC50 = 77 - 107 nMErlotinib (IC50 = 60 nM)[1]
Neurology 5-HT3 Receptor5-Chloroindole (PAM)Potentiates 5-HT (Reactivates)Unsubstituted Indole (Inactive)[2]
Bacteriology Vibrio parahaemolyticus5-ChloroindoleMIC = 50 μg/mLUnsubstituted Indole (MIC = 400 μg/mL)[4]
Virology HIV-1 RT (Mutant)5-Chloro-Indolyl Aryl SulfoneSubmicromolar EC50Non-halogenated IAS (Lower Potency)[5]

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each methodological choice is explicitly defined.

Protocol 1: High-Throughput Luminescent Kinase Inhibition Assay (EGFR/BRAF)

Causality: To directly quantify ATP-competitive inhibition without generating radioactive waste, we utilize a luminescence-based kinase assay (e.g., Kinase-Glo). The luminescent signal is directly proportional to the amount of residual ATP left in the well after the kinase reaction, providing a highly sensitive readout of kinase inhibition.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the purified mutant EGFR(T790M) enzyme and ATP to their pre-determined Michaelis constant (Km) concentrations.

  • Compound Dilution: Serially dilute the 5-chloro-indole derivatives and the Erlotinib control in 100% DMSO, then dilute 1:10 in Kinase Buffer to ensure the final DMSO concentration in the assay does not exceed 1% (preventing solvent-induced enzyme denaturation).

  • Kinase Reaction: In a 384-well white microplate, combine 5 μL of compound, 10 μL of EGFR enzyme, and 10 μL of ATP/Substrate mix. Incubate at room temperature for 60 minutes.

  • Detection: Add 25 μL of Kinase-Glo reagent to each well. Incubate for 10 minutes to allow the luciferase reaction to stabilize. Read luminescence on a multi-mode microplate reader.

  • Self-Validation Checkpoint: The inclusion of a "No-Enzyme Control" establishes the baseline luminescence (100% ATP intact, 100% inhibition), while the "Vehicle Control" establishes maximum kinase activity (0% inhibition). Calculate the Z'-factor; the assay plate is only deemed trustworthy and advanced to IC50 calculation if Z' > 0.5.

Protocol 2: 5-HT3 Receptor Calcium Mobilization Assay

Causality: Because the 5-HT3 receptor is a ligand-gated calcium/sodium channel, intracellular calcium flux serves as a real-time, functional proxy for channel opening. Using the fluorogenic dye Fluo-4 AM allows for precise kinetic measurements of allosteric potentiation by 5-chloroindole.

  • Cell Seeding: Seed HEK293 cells stably expressing the human 5-HT3A receptor into poly-D-lysine coated 96-well black, clear-bottom plates at 40,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES). Load cells with 2 μM Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Compound Addition: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Inject 5-chloroindole (PAM) 10 minutes prior to the injection of a sub-maximal concentration (EC20) of the orthosteric agonist, 5-HT.

  • Self-Validation Checkpoint: At the termination of the kinetic read (approx. 3 minutes post-agonist), inject 1 μM Ionomycin (a calcium ionophore). This forces maximum intracellular calcium release, validating that the cells were properly loaded with dye, the reader is calibrated, and the cells were viable throughout the assay.

Mechanistic Visualizations

G cluster_0 EGFR/BRAF Signaling & Inhibition EGF EGF Ligand EGFR Mutant EGFR (T790M) EGF->EGFR BRAF BRAF (V600E) EGFR->BRAF Inhibitor 5-Chloro-Indole Derivative Inhibitor->EGFR ATP Competitive Inhibition Inhibitor->BRAF Kinase Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Shifts balance MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Mechanism of mutant EGFR/BRAF pathway inhibition by 5-chloro-indole derivatives.

G cluster_1 5-HT3 Receptor Allosteric Modulation Agonist 5-HT (Agonist) Receptor 5-HT3 Receptor (Pentameric LGIC) Agonist->Receptor Orthosteric Binding PAM 5-Chloroindole (PAM) PAM->Receptor Allosteric Binding Desensitized Desensitized State Receptor->Desensitized Prolonged Exposure Calcium Ca2+ Influx & Signal Amplification Receptor->Calcium Channel Opening Desensitized->Receptor Reactivation by PAM

5-Chloroindole acts as a Positive Allosteric Modulator (PAM), amplifying 5-HT3 receptor signaling.

References

  • Source: MDPI (Molecules)
  • Source: PMC - NIH (British Journal of Pharmacology)
  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus Source: Frontiers in Microbiology URL
  • Design, Molecular Modeling, Synthesis, and Anti-HIV-1 Activity of New Indolyl Aryl Sulfones.

Sources

Safety & Regulatory Compliance

Safety

5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine proper disposal procedures

This comprehensive guide outlines the operational and logistical protocols for the safe handling and disposal of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7). As a halogenated organic amine, this com...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide outlines the operational and logistical protocols for the safe handling and disposal of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS: 252854-36-7).

As a halogenated organic amine, this compound presents specific waste management challenges. Improper disposal not only violates environmental regulations but also poses severe risks to laboratory personnel and municipal waste systems. The following protocols are designed for researchers and Environmental Health and Safety (EHS) professionals to ensure compliance with institutional and federal hazardous waste standards [1].

Hazard Assessment & Waste Categorization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine contains both a basic secondary amine group and a chlorinated aromatic ring.

Causality in Waste Routing: The presence of the chlorine atom strictly prohibits this compound from being mixed with standard non-halogenated organic waste. When incinerated, halogenated compounds generate hydrochloric acid (HCl) gas and can form highly toxic polychlorinated dibenzodioxins (PCDDs) if combustion temperatures are insufficient[2]. Therefore, it must be routed exclusively to Halogenated Organic Waste streams destined for specialized high-temperature incineration facilities equipped with alkaline scrubbers.

Table 1: Physicochemical Profile & Disposal Implications
PropertyCharacteristicOperational Disposal Implication
Chemical Class Halogenated AmineStrict Segregation: Must be collected in designated halogenated waste containers.
Reactivity Weak BaseIncompatibility: Do not mix waste with concentrated strong acids (e.g., Nitric Acid) to prevent exothermic reactions and pressure buildup.
Physical State Solid / Dissolved in SolventContainment: If solid, dispose of as solid hazardous waste or dissolve in a compatible halogenated solvent (e.g., DCM) for liquid waste collection.
Environmental Aquatic Toxicity (Predicted)Absolute Prohibition: Zero drain disposal. Cannot be flushed into municipal sewer systems under any circumstances.

Step-by-Step Operational Disposal Protocol

The following methodology provides a self-validating system for laboratory disposal. Every step is designed to minimize exposure and ensure regulatory compliance.

Phase 1: Preparation and Segregation
  • Verify PPE: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves (check breakthrough times if handled in solvent), a chemically resistant lab coat, and safety goggles.

  • Fume Hood Operation: Perform all waste transfer operations inside a certified, properly functioning chemical fume hood to mitigate inhalation risks from aerosolized powders or solvent vapors.

  • Determine Waste State:

    • Solid Waste: Collect any unused solid compound, contaminated weighing paper, or pipette tips into a puncture-resistant, sealable container designated for hazardous solid waste.

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., methanol, dichloromethane), verify the solvent's compatibility with the halogenated waste stream.

Phase 2: Containment and Labeling
  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) jerricans or PTFE-lined glass bottles for liquid waste. Do not use metal containers , as trace moisture can react with halogenated compounds over time to form corrosive acids that degrade the vessel [1].

  • Execute Transfer: Carefully transfer the waste into the secondary container. Use a dedicated funnel to prevent spills. Do not fill the container beyond 80% capacity to allow for thermal expansion.

  • Apply Regulatory Labeling: Immediately affix a hazardous waste tag.

    • Mandatory Information: Write the full chemical name ("5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine") and the solvent. Do not use abbreviations or chemical formulas.

    • Hazard Checkboxes: Check "Toxic" and "Halogenated".

Phase 3: Storage and EHS Transfer
  • Secondary Containment: Place the sealed, labeled waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Ensure this area is physically separated from strong oxidizers and acids.

  • Request EHS Pickup: Once the container reaches its volume limit or the regulatory time limit (e.g., 90 days for large quantity generators), submit a waste pickup request to your institution's EHS department.

Institutional Waste Management Workflow

To build trust in the disposal process, it is important to understand what happens after the waste leaves the laboratory. EHS departments do not "neutralize" this chemical in-house; doing so with improvised chemical treatments is highly dangerous and illegal under the Resource Conservation and Recovery Act (RCRA) [2].

Instead, the waste is manifested and transported by licensed contractors to a commercial hazardous waste incinerator. The facility utilizes rotary kiln incinerators operating above 1000°C to completely break the carbon-halogen bonds, followed by rapid quenching and alkaline scrubbing of the exhaust gases to neutralize the resulting HCl [1].

G A Waste Generation (5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine) B Segregation: Halogenated Organic Waste A->B Identify Halogen Content C Containment: HDPE / PTFE-Lined Glass B->C Prevent Leaks & Reactions D EHS Transfer & Manifesting C->D Institutional Protocol E Final Destruction: High-Temperature Incineration (with Alkaline Scrubbers) D->E Licensed EPA/RCRA Contractor

Caption: Operational workflow for the compliant disposal of halogenated organic amines.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. URL:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management System: General Guidelines. United States Government. URL: [Link]

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